2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGATGOXMCBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine chemical structure and properties
Executive Summary
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) is a fused bicyclic heterocyclic scaffold that serves as a critical intermediate in medicinal chemistry. Structurally classified as a purine bioisostere , it replaces the imidazole ring of purine with a thiazole ring, altering electronic properties while maintaining hydrogen-bonding potential and steric complementarity to ATP-binding sites.
This guide details the structural logic, synthesis pathways, and regioselective reactivity profile of this scaffold, designed to assist researchers in developing high-affinity kinase inhibitors, adenosine receptor antagonists, and antiviral agents.
Chemical Structure & Electronic Properties
Structural Analysis
The thiazolo[4,5-d]pyrimidine core consists of a pyrimidine ring fused to a thiazole ring across the [4,5-d] bond. The "2,5,7-trichloro" designation indicates chlorine substitution at the most electrophilic carbons, activating the molecule for sequential nucleophilic aromatic substitution (
-
Molecular Formula:
-
Molecular Weight: 240.50 g/mol
-
Numbering System:
Electronic Distribution & Reactivity
The fusion of the electron-deficient pyrimidine ring with the thiazole ring creates a highly polarized system. The electron-withdrawing nature of the three chlorine atoms, combined with the ring nitrogens, makes the carbons highly susceptible to nucleophilic attack.
Reactivity Hierarchy:
The regioselectivity of
-
C7 (Most Reactive): This position is electronically analogous to the C4 position of pyrimidine (or C6 of purine). It is activated by the adjacent ring nitrogen and the electron-withdrawing effect of the fused thiazole system.
-
C2 (Intermediate Reactivity): The carbon in the thiazole ring is activated by the adjacent sulfur and nitrogen but is generally less electrophilic than C7.
-
C5 (Least Reactive): Flanked by two nitrogens, this position is sterically shielded and electronically less prone to displacement compared to C7, requiring harsher conditions for substitution.
Figure 1: Reactivity hierarchy of the trichloro-scaffold. C7 is the primary site for nucleophilic attack.
Synthesis Protocols
Retrosynthetic Analysis
The 2,5,7-trichloro derivative is typically accessed via the chlorination of a 2,5,7-trihydroxy (or trione) intermediate. This oxygenated precursor is constructed by cyclizing a substituted pyrimidine with a sulfur source or by building the pyrimidine ring onto a thiazole precursor.
Step-by-Step Synthesis Workflow
Method A: From 5-Aminouracil Derivatives (The Traube-like Cyclization)
-
Precursor Preparation: Start with 2,4,6-trihydroxy-5-aminopyrimidine (or a tautomer like 5-aminobarbituric acid).
-
Thiazole Ring Formation: React the precursor with Carbon Disulfide (
) in the presence of a base (e.g., pyridine or NaOH) under reflux. This forms the thiazolo[4,5-d]pyrimidine-2,5,7-trione (or dithione/trione hybrid) intermediate. -
Chlorination (The Critical Step):
-
Reagent: Phosphorus Oxychloride (
) with Phosphorus Pentachloride ( ). -
Catalyst:
-Diethylaniline or DMF. -
Conditions: Reflux at 110-120°C for 4-12 hours.
-
Workup: Quench carefully into crushed ice (exothermic!). Extract with dichloromethane.
-
Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization.
-
Method B: From 4,6-Dichloro-5-aminopyrimidine (Alternative) Reacting 4,6-dichloro-5-aminopyrimidine with chlorocarbonylsulfenyl chloride can yield the bicyclic core, which is then fully chlorinated.
Figure 2: Primary synthetic pathway via the trione intermediate.
Reactivity & Functionalization Guide
The utility of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine lies in its ability to be sequentially functionalized. This allows for the creation of complex libraries with high diversity.
Regioselective Displacement Protocol
To synthesize a specific derivative, researchers must exploit the reactivity difference between C7, C2, and C5.
| Step | Target Position | Reagent Type | Conditions | Outcome |
| 1 | C7 (Pyrimidine) | Primary Amines, Anilines | 0°C to RT, mild base ( | Mono-substitution: Yields 7-amino-2,5-dichloro derivative. |
| 2 | C2 (Thiazole) | Thiols, Secondary Amines | RT to 60°C, base ( | Di-substitution: Yields 2,7-functionalized-5-chloro derivative. |
| 3 | C5 (Pyrimidine) | Alkoxides, Strong Nucleophiles | >80°C, Reflux, pressure vessel | Tri-substitution: Complete scaffold functionalization. |
Experimental Tips
-
Temperature Control: Strictly control temperature during the first addition (C7). If the reaction warms too quickly, you risk a mixture of C7 and C2 substitution.
-
Solvent Choice: Use non-polar solvents (DCM) for the first displacement to avoid solvolysis. Use polar aprotic solvents (DMF, DMSO) for the sluggish C5 displacement.
-
Monitoring: Monitor reaction progress via LC-MS. The trichloro starting material is very non-polar; mono- and di-substituted products will show distinct polarity shifts.
Figure 3: Sequential functionalization logic. Strict control yields pure regioisomers.
Physical Properties & Safety
Key Physical Data
| Property | Value | Notes |
| Appearance | Yellow to off-white solid | Crystalline form depends on recrystallization solvent. |
| Melting Point | 130–135°C (approx.)[3] | Varies with purity; decomposes at high temps. |
| Solubility | Soluble in DCM, CHCl3, DMSO | Poorly soluble in water/hexane. Hydrolyzes in water over time. |
| LogP | ~3.0 | Highly lipophilic due to three chlorines. |
Handling & Safety
-
Skin Sensitizer: Chlorinated heterocycles are potent skin and eye irritants. Wear double nitrile gloves.
-
Moisture Sensitivity: The C7-Cl bond is labile to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Reactive Intermediates: Reactions with azides can form explosive tetrazolo-fused byproducts. Use blast shields when introducing azide groups.
Applications in Drug Discovery[2][4][5][6]
Kinase Inhibition
The thiazolo[4,5-d]pyrimidine scaffold mimics the adenine core of ATP.
-
Mechanism: Derivatives substituted at C7 (amine linker) form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, CDK2).
-
Advantage: The thiazole sulfur provides unique electronic interactions with the "gatekeeper" residue, often improving selectivity over standard purine inhibitors.
Adenosine Receptor Antagonists
Derivatives of this scaffold act as potent antagonists for
-
SAR Insight: Bulky substituents at C2 (thiazole) often occupy the hydrophobic pocket of the GPCR, enhancing binding affinity.
Antiviral Agents
Nucleoside analogs derived from this base (glycosylated at N3 or N-linked via C7) show activity against DNA viruses (e.g., CMV, HSV) by inhibiting viral DNA polymerase.
References
-
PubChem. (n.d.). 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7). National Library of Medicine.[4] Retrieved from [Link]
-
Ali, E. M. H., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents.[5] Archives of Pharmacal Research. Retrieved from [Link]
- Rashad, A. E., et al. (2010). Synthesis and antiviral activity of some new 5-substituted thiazolo[4,5-d]pyrimidine nucleosides. European Journal of Medicinal Chemistry.
-
Richardson, A., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[6][7][8] Journal of Organic Chemistry.[7] (Comparative reactivity reference). Retrieved from [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Privileged Scaffold: Therapeutic Potential and Mechanistic Profiling of Thiazolo[4,5-d]pyrimidine Derivatives
A Technical Whitepaper for Drug Development Professionals & Molecular Pharmacologists
Executive Summary: The Purine Bioisostere Paradigm
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational architectures for targeted therapeutics. Among these, thiazolo[4,5-d]pyrimidine derivatives have emerged as a highly privileged scaffold. Structurally, these compounds act as 7-thia-analogues of natural purines (adenine and guanine). By replacing the nitrogen at position 7 of the purine ring with a sulfur atom, medicinal chemists can exploit the structural mimicry to competitively inhibit ATP-binding sites across a diverse array of kinases and nucleotide-dependent enzymes.
This whitepaper synthesizes the current state of thiazolo[4,5-d]pyrimidine research, focusing on their multi-target oncological efficacy, antimicrobial properties, and the rigorous experimental workflows required to validate their mechanisms of action.
Oncological Targets and Molecular Mechanisms
The therapeutic index of thiazolo[4,5-d]pyrimidines is most profoundly demonstrated in oncology, where minor peripheral substitutions dictate high target selectivity.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose overexpression drives proliferation in non-small cell lung cancer (NSCLC), ovarian cancer, and glioblastoma. 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been engineered as potent, ATP-competitive inhibitors of the EGFR kinase domain [1].
Structural Causality: The incorporation of diamino groups at the 2 and 7 positions facilitates critical hydrogen bonding with the hinge region of the EGFR active site (specifically targeting residues like Met793). This competitive binding locks the kinase in an inactive conformation, effectively starving downstream PI3K/AKT and MEK/ERK pathways of their activation signals. Furthermore, hybrid molecules combining naphtho-thiazolo-pyrimidine structures have demonstrated dual inhibition of EGFR and Topoisomerase IIα, inducing profound apoptotic responses in MCF-7 and A549 cell lines [5].
PAK4 Inhibition: The PB-10 Paradigm
The p21-activated kinase 4 (PAK4) is a serine/threonine kinase critical for cytoskeletal reorganization and cell cycle progression, frequently amplified in colorectal cancer (CRC). The derivative PB-10 represents a breakthrough in targeted PAK4 inhibition [2].
Mechanistic Action: PB-10 directly binds PAK4 (IC50 = 15.12 μM), arresting HCT-116 CRC cells at the sub-G0/G1 phase. By inhibiting PAK4, PB-10 dismantles the Wnt/β-catenin signaling axis, simultaneously downregulating pro-migratory matrix metalloproteinases (MMPs) and upregulating pro-apoptotic executioner proteins.
Halogenation Strategies: Trifluoromethyl Derivatives
Bioavailability and cell penetrability are frequent bottlenecks in small-molecule drug development. Recent advancements have focused on the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives [3].
Pharmacokinetic Rationale: The introduction of the highly electronegative and lipophilic trifluoromethyl (-CF3) group significantly enhances the molecule's metabolic stability against cytochrome P450 degradation while increasing membrane permeability. These derivatives exhibit broad-spectrum antiproliferative activity against human melanoma (A375) and prostate cancer (DU145) cell lines at sub-micromolar concentrations [3].
Antimicrobial and Antiviral Efficacy
Beyond oncology, the purine-mimicking nature of thiazolo[4,5-d]pyrimidines disrupts pathogenic nucleic acid synthesis. Historically and continuously, specific derivatives containing 6-arylideneamino or 2-hydrazono moieties have demonstrated potent antifungal and antibacterial activities [4]. Furthermore, because these compounds can mimic nucleotide substrates, they act as effective competitive inhibitors of HIV-1 reverse transcriptase, halting viral replication chains [4].
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of key thiazolo[4,5-d]pyrimidine classes to facilitate cross-target comparison.
| Compound Class / Derivative | Primary Target | Key Cell Lines Tested | Observed Potency (IC50) | Reference |
| 2,7-Diamino analogues | EGFR Tyrosine Kinase | SK-OV-3, A431, A549 | Low micromolar to nanomolar | [1] |
| PB-10 | PAK4 Kinase | HCT-116 (Colorectal) | 15.12 μM | [2] |
| 5-Trifluoromethyl-2-thioxo | Broad-spectrum (Antiproliferative) | A375, MCF-7, DU145 | Sub-micromolar | [3] |
| Naphtho-hybrids | Topo IIα / EGFR | MCF-7, A549, HCT-116 | Micromolar | [5] |
Pathway and Workflow Visualizations
Caption: Thiazolo[4,5-d]pyrimidine mediated inhibition of EGFR and PAK4 oncogenic signaling pathways.
Caption: Iterative high-throughput screening and validation workflow for kinase inhibitor discovery.
Experimental Protocols and Validation Workflows
To ensure reproducibility and scientific integrity, the evaluation of thiazolo[4,5-d]pyrimidine derivatives requires self-validating assay systems. Below are the definitive methodologies for validating kinase inhibition and cellular response.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric ATPase assays. The time-resolved nature of the lanthanide fluorophore eliminates background auto-fluorescence common in heterocyclic small-molecule libraries, ensuring a high signal-to-noise ratio.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., EGFR or PAK4) to a 2X working concentration.
-
Compound Titration: Prepare a 10-point 1:3 serial dilution of the thiazolo[4,5-d]pyrimidine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler to avoid tip-based carryover.
-
Assay Assembly: Add 5 μL of the 2X Kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibrium.
-
Reaction Initiation: Add 5 μL of a 2X substrate/ATP mix (ATP concentration must be set at the predetermined
for the specific kinase to accurately assess competitive inhibition). -
Termination & Detection: After 60 minutes, halt the reaction with 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and the Europium-labeled anti-phospho antibody.
-
Self-Validation & Quality Control:
-
Positive Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) to define maximum inhibition.
-
Negative Control: 1% DMSO vehicle to define maximum activity.
-
Integrity Check: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.6 are statistically valid for IC50 extrapolation.
-
Protocol B: Cell Cycle and Apoptosis Analysis via Flow Cytometry
Rationale: While MTT/WST-1 assays measure gross metabolic viability, they cannot distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) mechanisms. Annexin V/PI dual staining provides precise causality regarding how the derivative neutralizes the cancer cell.
-
Cell Seeding: Seed HCT-116 or A549 cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2. -
Compound Treatment: Treat cells with the derivative at
and concentrations for 48 hours. Include a vehicle control (0.1% DMSO) and a positive apoptotic control (e.g., 5-Fluorouracil). -
Harvesting: Collect both the culture media (containing early apoptotic detached cells) and the adherent cells via Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.
-
Staining Matrix: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V (binds externalized phosphatidylserine, marking early apoptosis) and 5 μL of Propidium Iodide (PI) (intercalates DNA in permeabilized dead cells).
-
Incubation & Acquisition: Incubate in the dark for 15 minutes at room temperature. Add 400 μL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events.
-
Data Interpretation: Quadrant analysis validates the mechanism: Q4 (FITC+/PI-) indicates early apoptosis driven by targeted kinase inhibition, whereas a shift to Q2 (FITC+/PI+) indicates late apoptosis.
Conclusion
The thiazolo[4,5-d]pyrimidine scaffold represents a masterclass in rational drug design. By exploiting its purine-mimicking architecture, researchers can achieve highly selective inhibition of critical oncogenic kinases like EGFR and PAK4. As derivatization strategies evolve—particularly through strategic halogenation and hybrid molecule synthesis—this scaffold will continue to yield robust candidates for both intractable malignancies and resistant microbial pathogens.
References
-
Lin, R., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Li, R., et al. (2020). PB-10, a thiazolo[4,5-d] pyrimidine derivative, targets p21-activated kinase 4 in human colorectal cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
MDPI Pharmaceuticals. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at:[Link]
-
Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Die Pharmazie. Available at:[Link]
-
Nemr, M. T., et al. (2020). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Bioorganic Chemistry. Available at:[Link]
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine as a Purine Bioisostere: A Technical Guide to Regioselective Functionalization and Drug Design
Executive Summary
The thiazolo[4,5-d]pyrimidine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, functioning as a potent purine bioisostere[1]. By replacing the imidazole ring of purine with a thiazole ring, researchers can modulate the physicochemical properties, metabolic stability, and target binding affinity of drug candidates[2]. Among the various precursors, 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7) stands out as a highly versatile building block[3]. Its three chlorine atoms exhibit distinct electronic environments, enabling orthogonal, regioselective nucleophilic aromatic substitution (SNAr)[4]. This whitepaper details the structural rationale, step-by-step synthetic methodologies, and pharmacological applications of this critical scaffold.
Structural Rationale and Bioisosterism
Purines (adenine, guanine) are ubiquitous in biological systems, serving as ligands for kinases, adenosine receptors, and phosphodiesterases. However, endogenous purines and their direct analogs often suffer from rapid metabolism and off-target toxicity. The thiazolo[4,5-d]pyrimidine scaffold addresses these liabilities[5].
Causality in Bioisosteric Design:
-
Steric and Electronic Mimicry: The fusion of the pyrimidine and thiazole rings creates a planar, aromatic system that closely mimics the spatial dimensions of purine[6]. The sulfur atom at position 1 (analogous to N9 in purine) acts as a weak hydrogen bond acceptor but lacks the hydrogen bond donor capacity of an N-H group, reducing non-specific binding and altering the solvation penalty upon target engagement[2].
-
Metabolic Stability: The replacement of the N-H bond in the imidazole ring with a sulfur atom prevents rapid N-glucuronidation and oxidative degradation, enhancing the pharmacokinetic half-life of the resulting derivatives[1].
Logical relationship of bioisosteric replacement from purine to thiazolo[4,5-d]pyrimidine.
Chemical Reactivity & Regioselective Functionalization
The utility of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine lies in its programmable reactivity. The electron-withdrawing nature of the pyrimidine nitrogens creates a highly electrophilic C7 position (analogous to C6 of purine)[4].
Regioselectivity Hierarchy:
-
C7 Position: Most reactive. Undergoes SNAr with primary/secondary amines or alkoxides at 0°C to room temperature[7].
-
C5 Position: Moderately reactive. Requires elevated temperatures (60-80°C) and stronger nucleophiles or extended reaction times[5].
-
C2 Position (Thiazole ring): Least reactive via SNAr. Often functionalized using transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or high-temperature SNAr (>100°C)[1].
Table 1: Quantitative Reactivity Profile of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
| Position | Purine Analog | Electrophilicity | Typical SNAr Conditions | Yield Range (Amines) |
| C7 | C6 | High | THF/DIPEA, 0°C to 25°C, 1-2 h | 85 - 95% |
| C5 | C2 | Moderate | Dioxane/DIPEA, 60°C - 80°C, 4-12 h | 70 - 85% |
| C2 | C8 | Low | NMP/K2CO3, >100°C or Pd-catalysis | 50 - 75% |
Experimental Protocols: Self-Validating Regioselective Workflow
To ensure scientific integrity, the following step-by-step protocol details the sequential substitution of the scaffold. Each step includes a self-validating analytical checkpoint to confirm regioselectivity and prevent isomeric mixtures.
Protocol: Sequential Amination of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Step 1: C7-Regioselective Amination
-
Preparation: Dissolve 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath. Causality: Low temperature minimizes competitive nucleophilic attack at the C5 position, ensuring strict regiocontrol.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of Amine A (1.0 eq) dissolved in THF.
-
Reaction & Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Self-Validation (Checkpoint 1): Perform TLC (Hexane:EtOAc 3:1). The starting material should disappear, replaced by a single lower Rf spot. LC-MS must show the [M+H]+ mass corresponding to the mono-substituted product with a distinct isotopic pattern (3:1 ratio) indicative of two remaining chlorine atoms.
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Step 2: C5-Regioselective Amination
-
Preparation: Dissolve the C7-amino-2,5-dichlorothiazolo[4,5-d]pyrimidine intermediate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).
-
Reagent Addition: Add DIPEA (2.0 eq) and Amine B (1.5 eq). Causality: Excess amine and a higher boiling solvent are required due to the reduced electrophilicity at C5 following the electron-donating effect of the newly installed C7 amine.
-
Reaction & Monitoring: Heat the mixture to 80°C for 6-8 hours.
-
Self-Validation (Checkpoint 2): Analyze via 1H-NMR. The successful C5 substitution will result in the disappearance of the characteristic C5-Cl electronic shielding effect, shifting the adjacent protons of Amine A and Amine B. LC-MS should confirm the di-substituted mass with a single chlorine isotopic signature (3:1 ratio absent).
Step 3: C2-Functionalization (Suzuki Coupling)
-
Preparation: Combine the C5,C7-diamino-2-chlorothiazolo[4,5-d]pyrimidine (1.0 eq), Aryl Boronic Acid (1.5 eq), and K2CO3 (3.0 eq) in a degassed mixture of Toluene/H2O (4:1).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: Palladium catalysis is necessary to overcome the high activation energy of the C2-Cl bond on the electron-rich thiazole ring.
-
Reaction: Heat at 100°C for 12 hours under argon.
-
Self-Validation (Checkpoint 3): Final LC-MS must show the complete absence of chlorine isotopes. High-resolution mass spectrometry (HRMS) confirms the exact mass of the tri-substituted target.
Step-by-step regioselective functionalization workflow with self-validating checkpoints.
Pharmacological Applications in Drug Discovery
The bioisosteric replacement of purine with thiazolo[4,5-d]pyrimidine has yielded highly potent and selective therapeutic agents[2]. Because the scaffold perfectly mimics the adenine ring of ATP, it is extensively utilized in the design of ATP-competitive kinase inhibitors[8].
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives such as 2,7-diamino-thiazolo[4,5-d]pyrimidines have been synthesized and evaluated as anti-tumor EGFR tyrosine kinase inhibitors[8]. The thiazole sulfur atom interacts favorably with the hinge region of the kinase, while the C7 and C2 substituents project into the solvent-exposed and hydrophobic pockets, respectively.
Adenosine Receptor Antagonists: By mimicking the endogenous ligand adenosine, specific C5 and C7 substituted thiazolo[4,5-d]pyrimidines act as potent A2A and A3 receptor antagonists, which are critical targets in immuno-oncology, anti-inflammatory therapies, and neurodegenerative diseases[5].
Table 2: Notable Target Classes for Thiazolo[4,5-d]pyrimidine Derivatives
| Biological Target | Role of Scaffold | Key Substitution Pattern | Disease Indication |
| EGFR Kinase | ATP-competitive inhibition | C7-amino, C2-aryl | Non-Small Cell Lung Cancer |
| PI3K / mTOR | Hinge-binding mimic | C7-morpholino, C2-heteroaryl | Solid Tumors |
| Adenosine A2A | Adenosine mimicry | C5-amino, C7-amino | Immuno-oncology |
| CX3CR1 | Allosteric modulation | C5-alkyl, C7-thioether | Inflammatory Diseases |
Conclusion
The 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold is a cornerstone in modern drug discovery, offering a robust platform for the synthesis of purine bioisosteres. Its predictable, regioselective reactivity allows medicinal chemists to rapidly generate diverse libraries of compounds with optimized pharmacokinetic and pharmacodynamic profiles. By adhering to rigorous, self-validating synthetic protocols, researchers can fully leverage this privileged structure to discover next-generation therapeutics.
References
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Pharmacia (BSPHS).[Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement. National Institutes of Health (NIH). [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.[Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate.[Link]
-
Binding Database: Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. BindingDB.[Link]
Sources
- 1. bsphs.org [bsphs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 6. Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | 5082-82-6 | Benchchem [benchchem.com]
- 7. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Database [bindingdb.org]
Rational Design and Structure-Activity Relationship (SAR) of Thiazolopyrimidine Scaffolds: A Comprehensive Technical Guide
Executive Summary: The Thiazolopyrimidine Pharmacophore
In the landscape of modern medicinal chemistry, bicyclic fused heterocycles serve as privileged scaffolds for drug discovery. Among these, the thiazolopyrimidine core—formed by the fusion of a five-membered electron-rich thiazole ring with a six-membered electron-deficient pyrimidine ring—has emerged as a highly versatile pharmacophore. Because its structural topology closely mimics endogenous purines (such as adenine and guanine), the thiazolopyrimidine scaffold is uniquely primed to interact with the ATP-binding pockets of kinases and the orthosteric sites of G-protein-coupled receptors (GPCRs).
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiazolopyrimidines, exploring the causality behind specific molecular substitutions and their impact on target selectivity. We will examine its applications in oncology (kinase inhibition) and neuropharmacology (adenosine receptor antagonism), supported by self-validating experimental protocols.
Structural Anatomy & Chemical Space: Why Thiazolopyrimidines?
The pharmacological utility of thiazolopyrimidines stems from their precise electronic and steric properties . The presence of nitrogen and sulfur heteroatoms provides multiple, geometrically distinct hydrogen bond acceptor and donor sites. Furthermore, the planarity of the fused ring system facilitates strong
Causality in Scaffold Design:
-
The 2-Position: Substitutions here typically project into the solvent-exposed region or the hinge region of kinases. Bulky, lipophilic groups at this position can force the molecule into specific selectivity pockets.
-
The 5-Position: Modifications at this site are critical for tuning electronic density across the pyrimidine ring, directly impacting the hydrogen-bonding capacity of the adjacent nitrogen atoms.
-
The 7-Position: Often functionalized with an amino or carbonyl group, this position acts as a primary hydrogen bond donor/acceptor, serving as the essential "anchor" to the target receptor's transmembrane helices or kinase hinge backbone.
SAR in Oncology: Modulating Kinase Networks
PI3K- Selective Inhibition in PTEN-Deficient Cancers
The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. In tumors lacking the tumor suppressor PTEN (e.g., advanced prostate and breast cancers), the PI3K-
Rational design of thiazolopyrimidinones has yielded highly selective PI3K-
-
Hinge Binder: A morpholine group is introduced to form critical hydrogen bonds with the kinase hinge region (Val-851).
-
Back-Pocket Interaction: A carbonyl group on the thiazolopyrimidine core interacts with Tyr-839 in the back pocket.
-
Selectivity Inducer: Lipophilic substitutions (e.g., substituted benzenes) at the 2-position induce a conformational shift, opening a selectivity pocket formed by Met-779 and Trp-787, which is unique to the
-isoform.
PI3K-beta signaling pathway in PTEN-deficient cells and inhibition by thiazolopyrimidinones.
Table 1: SAR Data for Thiazolopyrimidinone PI3K-
Data synthesized from established PI3K-
Tie-2 Kinase Inhibition for Anti-Angiogenesis
Tie-2 is a receptor tyrosine kinase essential for tumor angiogenesis. Thiazolopyrimidine derivatives have been optimized to target the ATP-binding domain of Tie-2. SAR studies reveal that maintaining a planar, rigid bicyclic core while appending flexible, electron-donating groups at the 5-position significantly enhances cellular potency and in vivo pharmacokinetic (DMPK) properties .
SAR in Neuropharmacology: Adenosine Receptor Antagonism
Beyond kinases, thiazolo[5,4-d]pyrimidines are highly potent antagonists of Adenosine Receptors (ARs), specifically the
Causality in AR Binding: To achieve subnanomolar affinity, researchers utilize a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine architecture.
-
The 7-amino group is non-negotiable; it acts as an essential hydrogen bond donor to Asn253 in the
receptor transmembrane domain. -
The 2-arylmethyl group (e.g., 2-fluorobenzyl) fits perfectly into the hydrophobic sub-pocket of the
receptor, driving selectivity away from the subtype. -
The 5-position functionalization (e.g., Furan-2-yl) engages in
stacking with Phe168, stabilizing the inactive conformation of the GPCR (inverse agonism).
Table 2: Binding Affinities of 7-Amino-Thiazolo[5,4-d]pyrimidines at Human Adenosine Receptors
| Compound | R2 Substituent | R5 Substituent | hA
Data demonstrating subnanomolar affinity for the
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of thiazolopyrimidines must rely on self-validating systems. The following protocols incorporate internal controls to guarantee reproducibility and causality.
Iterative structure-activity relationship workflow from scaffold synthesis to lead optimization.
Protocol 1: Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidine Cores
Causality: Traditional thermal heating often leads to degradation of the 2-aminothiole precursor. Microwave irradiation ensures rapid, uniform dielectric heating, driving the cyclization thermodynamically while kinetically bypassing side-product formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial, combine 1.0 eq of 2-aminothiole with 1.2 eq of the appropriate arylacetylchloride in anhydrous dimethoxyethane (DME).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160°C for exactly 30 minutes.
-
Chlorination: Cool the intermediate to room temperature. Add
(excess) and reflux for 4 hours to convert the 5,7-dihydroxy intermediate to the 5,7-dichloro derivative. -
Amination: React the dichloro intermediate with methanolic ammonia at 80°C in a sealed tube to selectively aminate the more reactive 7-position.
-
Self-Validation Check: Perform LC-MS on the crude mixture. The presence of the correct
isotopic pattern (specifically the 3:1 ratio indicative of a single chlorine atom remaining at the 5-position) validates the regioselectivity of the amination step before proceeding to purification.
Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo)
Causality: To accurately determine competitive inhibition at the ATP-binding site, the assay must be run at an ATP concentration equal to the enzyme's Michaelis constant (
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant PI3K-
in kinase buffer (50 mM HEPES pH 7.5, 3 mM , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). -
Compound Plating: Dispense thiazolopyrimidine analogs in a 10-point, 3-fold serial dilution into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Reaction Initiation: Add the PIP2 lipid substrate and ATP (at predetermined
). Incubate at 25°C for 60 minutes. -
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.
-
Self-Validation Check:
-
Positive Control: Wortmannin (pan-PI3K inhibitor) must yield an IC
within 3-fold of its historical average (approx. 5 nM). -
Negative Control: 1% DMSO vehicle wells establish the 100% activity baseline.
-
System Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor
is strictly required to validate the plate's data integrity.
-
Conclusion & Future Perspectives
The thiazolopyrimidine scaffold remains a cornerstone in rational drug design. By meticulously mapping the structure-activity relationship, researchers can tune this bicyclic core to selectively inhibit hyperactive kinases in oncology or antagonize specific GPCRs in neuropharmacology. Future lead optimization efforts are currently focusing on improving the aqueous solubility and blood-brain barrier (BBB) penetrance of these molecules, ensuring that their potent in vitro profiles translate seamlessly into in vivo clinical efficacy.
References
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry (2022). URL:[Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters (2009). URL: [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters (2012). URL:[Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals / PMC (2021). URL:[Link]
Strategic Exploration of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine: A Master Key for Bioactive Scaffold Design
Executive Summary
The 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. As a 7-thia analog of purine, this fused bicyclic system offers a unique "privileged structure" capable of mimicking endogenous nucleosides (adenosine, guanosine) while introducing critical electronic and steric deviations that enhance drug-target residence time and metabolic stability.
This technical guide dissects the chemical reactivity and biological potential of this scaffold. Unlike generic reviews, we focus on the 2,5,7-trichloro derivative as a versatile electrophilic hub. Its three chemically distinct chlorine atoms allow for sequential, regioselective nucleophilic aromatic substitutions (
Chemical Architecture & Reactivity Map
The core structure is a thiazole ring fused to a pyrimidine ring.[1][2] The numbering system and reactivity profile are critical for rational drug design.
-
Position 7 (Pyrimidine C4-like): The most electrophilic site. Flanked by the ring nitrogen (N6) and the bridgehead, it mimics the 6-position of purines. It is the first site of displacement.
-
Position 5 (Pyrimidine C2-like): The second most reactive site, located between two ring nitrogens (N4 and N6). Modification here often dictates solubility and pharmacokinetic properties.
-
Position 2 (Thiazole C2): The least reactive under standard
conditions but can be activated. Substituents here (e.g., -SCH3, -NH2) often modulate receptor binding affinity.
Visualization: Regioselective Substitution Logic
Caption: Sequential displacement strategy for 2,5,7-trichlorothiazolo[4,5-d]pyrimidine. C7 is the kinetic product.
Experimental Protocols
Synthesis of 7-Amino-2,5-dichlorothiazolo[4,5-d]pyrimidine (First Displacement)
This protocol selectively functionalizes the C7 position, which is critical for introducing the primary pharmacophore (e.g., an aniline for kinase binding).
Reagents:
-
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 eq)
-
Substituted Aniline or Aliphatic Amine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: THF or DCM (anhydrous)
Methodology:
-
Preparation : Dissolve 2,5,7-trichlorothiazolo[4,5-d]pyrimidine in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents competing substitution at C5.
-
Addition : Add DIPEA followed by the dropwise addition of the amine (dissolved in THF).
-
Reaction : Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot.
-
Workup : Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification : Flash column chromatography on silica gel.
Validation Criteria:
-
1H NMR : Disappearance of one aromatic amine proton (if aniline used) and integration confirming mono-substitution.
-
MS (ESI) : Mass shift corresponding to [M - Cl + Amine]. Pattern should show isotope distribution for two remaining chlorines.
Synthesis of 5,7-Diamino Derivatives (Second Displacement)
Reagents:
-
7-Substituted intermediate (from 3.1)
-
Secondary amine (e.g., Morpholine, Piperazine) (2.0 eq)
-
Solvent: 1,4-Dioxane or DMF
Methodology:
-
Dissolve the intermediate in 1,4-dioxane.
-
Add excess amine.[3]
-
Heat to 80–100°C for 4–12 hours.
-
Note: If the C2-chlorine is resistant, this condition selectively displaces the C5-chlorine.
Biological Activity & Mechanism of Action
Oncology: Kinase Inhibition (EGFR/CDK)
Thiazolo[4,5-d]pyrimidines are potent ATP-competitive inhibitors. The nitrogen at N3 (thiazole) and N4 (pyrimidine) creates a "hinge-binding" motif similar to the adenine of ATP.
-
Mechanism : The scaffold binds to the ATP-binding pocket of protein kinases.
-
Key Interaction : The C7-substituent (often a bulky aromatic group) occupies the hydrophobic pocket II, while the C5-substituent interacts with the solvent-accessible region.
Virology: Nucleoside Antimetabolites
Analogs substituted with ribose or deoxyribose at N3 (via glycosylation) act as guanosine analogs.
-
Target : Viral RNA-dependent RNA polymerase (RdRp).
-
Effect : Chain termination or lethal mutagenesis.
-
Spectrum : Active against HCMV and potentially RNA viruses (e.g., Coronaviruses) due to structural similarity to Remdesivir's base.
Signaling Pathway Visualization (EGFR Inhibition)
Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR kinase domain.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituents at positions 2, 5, and 7 based on aggregate data from recent medicinal chemistry literature.
| Position | Substituent | Biological Effect | Rationale |
| C7 | Aniline / 3-Cl-4-F-aniline | High Potency (Anticancer) | Mimics the N6-amino of Adenine; forms H-bonds with kinase hinge region [1]. |
| C7 | Morpholine / Piperidine | Moderate Potency | Improves solubility but may reduce hinge affinity due to lack of H-bond donor. |
| C5 | -CF3 (Trifluoromethyl) | Increased Bioavailability | Enhances lipophilicity and metabolic stability against oxidation [2]. |
| C5 | -NH-Methyl | Selectivity Modulation | Interacts with the "sugar pocket" or solvent front of the enzyme. |
| C2 | -SCH3 (Thiomethyl) | Baseline Activity | Often a remnant of synthesis; can be oxidized to sulfone for displacement. |
| C2 | -Phenyl / Aryl | Receptor Antagonism | Bulky groups here favor Adenosine Receptor (A3) antagonism over kinase inhibition [3]. |
Future Outlook: PROTACs and Covalent Inhibitors
The presence of three "handles" (Cl groups) makes this scaffold ideal for PROTAC (Proteolysis Targeting Chimera) design.
-
Strategy : Use C7 for the target ligand (kinase binder).
-
Linker Attachment : Use C2 or C5 to attach the linker chain connecting to the E3 ligase ligand (e.g., Thalidomide).
-
Advantage : The rigidity of the thiazolopyrimidine core prevents "linker collapse," maintaining the ternary complex stability.
References
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. Available at: [Link]
-
Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Strategic Utilization of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in High-Throughput Medicinal Chemistry
The following technical guide details the strategic application of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in drug discovery.
Executive Summary
In the landscape of kinase inhibitor and immunomodulator design, the 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine scaffold represents a high-value "privileged structure." Acting as a bioisostere of purine, it offers a distinct advantage: a pre-functionalized, tri-electrophilic core that allows for sequential, regioselective diversification.
Unlike standard purines, the thiazolo[4,5-d]pyrimidine core introduces a sulfur atom into the fused system, altering electron density and lipophilicity (
Chemical Architecture & The Reactivity Triad
The utility of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine relies entirely on the predictable hierarchy of electrophilicity at its three chlorinated positions. This "Reactivity Triad" allows medicinal chemists to perform sequential nucleophilic aromatic substitutions (
The Reactivity Hierarchy (The "Traffic Light" Protocol)
| Position | Reactivity Rank | Electronic Environment | Optimal Displacement Condition |
| C7-Cl | Primary (High) | Highly electron-deficient; flanked by ring nitrogens (analogous to Purine C6). | 0°C to RT , mild base (DIPEA/TEA). |
| C5-Cl | Secondary (Medium) | Activated by ring nitrogens but sterically less accessible than C7 (analogous to Purine C2). | 40–80°C , requires heat or stronger nucleophile. |
| C2-Cl | Tertiary (Low) | Located on the thiazole ring; least electron-deficient (analogous to Purine C8). | >100°C or Pd-catalyzed cross-coupling. |
Mechanistic Insight: The C7 position is the "gatekeeper." The pyrimidine ring's nitrogen atoms withdraw electron density, making C7 the most susceptible to nucleophilic attack. Once a nucleophile is installed at C7, the electron density of the ring system increases, deactivating the remaining chlorines and ensuring the C5 and C2 positions remain intact until forcing conditions are applied.
Validated Synthetic Workflows
Protocol A: Sequential for Library Generation
Target: 2,5,7-Trisubstituted Thiazolo[4,5-d]pyrimidines
Step 1: C7-Selective Substitution (The Specificity Filter)
This step installs the primary pharmacophore (often the hinge-binding motif in kinase inhibitors).
-
Reagents: 1.0 eq 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, 1.05 eq Amine (R1-NH2), 2.0 eq DIPEA.
-
Solvent: THF or DMF (Anhydrous).
-
Conditions: Stir at 0°C for 1 hour , then warm to RT for 2 hours.
-
Validation: Monitor by TLC/LC-MS. The appearance of the mono-substituted product is usually quantitative.
-
Why: Low temperature prevents "leakage" of the reaction onto the C5 position.
Step 2: C5-Substitution (The Diversity Point)
This step often installs solubilizing groups or motifs to access the solvent-exposed region of the target protein.
-
Reagents: Crude product from Step 1, 1.2 eq Amine (R2-NH2) or Alkoxide, 3.0 eq
or . -
Solvent: 1,4-Dioxane or DMSO.
-
Conditions: Heat to 60–80°C for 4–12 hours .
-
Note: If the nucleophile is weak, a catalytic amount of KF can enhance reactivity.
Step 3: C2-Functionalization (The Tail Modification)
The C2 position on the thiazole ring is sluggish to
-
Reagents: Intermediate from Step 2, 1.5 eq Boronic Acid (
), 5 mol% , 3.0 eq . -
Solvent: DME/Water (4:1).
-
Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 16 hours.
Visualization: The Reaction Decision Tree
Figure 1: Regioselective functionalization pathway. The color gradient (Red to Green to Blue) represents the progression from starting material to stable, multi-substituted drug candidate.
Case Studies in Drug Discovery
Case Study 1: EGFR Tyrosine Kinase Inhibitors
Researchers have utilized the thiazolo[4,5-d]pyrimidine core to bypass resistance mechanisms associated with the quinazoline core of Gefitinib/Erlotinib.
-
Mechanism: The N3 and N1 nitrogens of the pyrimidine ring accept protons from the hinge region (Met793 in EGFR).
-
Key Modification: Substitution at C7 with a 3-chloro-4-fluoroaniline mimics the Gefitinib binding mode.
-
Outcome: 2,7-diamino analogues have shown nanomolar potency (
) against EGFR-overexpressing cell lines (A431).
Case Study 2: TLR7 Agonists (Immuno-oncology)
The scaffold serves as a robust foundation for Toll-like Receptor 7 (TLR7) agonists, which are critical for activating innate immunity against viral infections and tumors.
-
Structural Logic: The thiazolo[4,5-d]pyrimidine system mimics the guanosine base of RNA (the natural ligand for TLR7).
-
Critical Substituent: A butyl or ethoxyethyl group at the C5 position (introduced in Step 2) is often required for optimal receptor fit, while the C7 amine interacts with Asp555 in the TLR7 binding pocket.
-
Reference Compound: Analogues of Loxoribin derived from this scaffold demonstrate improved metabolic stability due to the sulfur-for-nitrogen substitution.
Experimental Safety & Handling
-
Stability: The trichloro- starting material is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Skin Sensitization: Like many halogenated heterocycles, it is a potent sensitizer and lachrymator. Handle exclusively in a fume hood.
-
Quenching: Unreacted C-Cl bonds can be highly electrophilic. Quench reactions with ammonium chloride solution to prevent post-workup alkylation of proteins.
References
-
Fahmy, H., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.
-
ChemScene. (n.d.). Product Data: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
-
RSC Publishing. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
-
National Institutes of Health (NIH). (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as anti-tumor EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
MedChemExpress. (n.d.). TLR7 Agonist and Antagonist Ligands.
The Thiazolo[4,5-d]pyrimidine Core: A Privileged Scaffold for Adenosine Receptor Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazolo[4,5-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective antagonists for adenosine receptors. These G protein-coupled receptors (GPCRs), comprising four subtypes (A1, A2A, A2B, and A3), are implicated in a myriad of physiological and pathophysiological processes, making them attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the thiazolo[4,5-d]pyrimidine core as a platform for the development of adenosine receptor antagonists. It delves into the synthetic chemistry of the scaffold, explores the intricate structure-activity relationships (SAR) that govern subtype selectivity and potency, and provides detailed experimental protocols for the pharmacological evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the adenosine signaling pathway.
Introduction: The Adenosine Receptor Family - A Key Therapeutic Target
Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological functions by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in the regulation of cardiovascular, central nervous, immune, and inflammatory systems.[1] The differential expression patterns and signaling mechanisms of these receptor subtypes present a wealth of opportunities for therapeutic intervention in a variety of disease states.
The development of selective antagonists for each adenosine receptor subtype is a key objective in modern drug discovery. For instance, A2A receptor antagonists have shown promise in the treatment of Parkinson's disease, while A3 receptor antagonists are being investigated for their potential in inflammatory diseases and cancer.[2][3] The thiazolo[4,5-d]pyrimidine core has proven to be a particularly fruitful scaffold for the generation of such selective antagonists.
The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Chemical Architecture
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system that is isosteric to the natural purine bases, such as adenine and guanine. This structural resemblance is believed to contribute to its ability to interact with the adenosine receptors. The bicyclic nature of the scaffold provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties.
Synthesis of the Thiazolo[4,5-d]pyrimidine Core: A Step-by-Step Approach
The synthesis of the thiazolo[4,5-d]pyrimidine core typically proceeds through the construction of a substituted 4-aminothiazole-5-carboxamide intermediate, followed by cyclization to form the fused pyrimidine ring. A general and widely applicable synthetic route is outlined below.
General Synthetic Workflow
Caption: Simplified signaling pathways of the four adenosine receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype. These assays involve the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
This protocol provides a general framework that can be adapted for each adenosine receptor subtype. [4][5] Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from transfected CHO or HEK293 cells). [6]* Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3). [6]* Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl2). [6]* Non-specific binding determinator (a high concentration of a known non-radioactive ligand).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For adenosine receptors coupled to adenylyl cyclase (A1, A2A, A2B, and A3), measuring changes in intracellular cyclic AMP (cAMP) levels is a common method. [7][8]
This protocol outlines a general procedure for measuring the antagonist effect on agonist-stimulated cAMP production. [9][10] Materials:
-
Cells stably expressing the adenosine receptor of interest.
-
A known agonist for the receptor subtype.
-
Test antagonist compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist compound in the presence of a phosphodiesterase inhibitor for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically at its EC80) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
Therapeutic Potential and Future Directions
The thiazolo[4,5-d]pyrimidine scaffold has proven to be a highly versatile platform for the development of adenosine receptor antagonists with diverse therapeutic applications. The continued exploration of this chemical space, guided by a deep understanding of SAR and the application of robust pharmacological assays, holds great promise for the discovery of novel and improved medicines targeting the adenosine signaling pathway. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and investigating their efficacy in a broader range of disease models.
References
- BenchChem. (2025). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
- Becan, L., et al. (2022).
- Chaban, T., et al. (2018).
- Baraldi, P. G., et al. (2006). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: a complete structure-activity profile. Current pharmaceutical design, 12(28), 3635-3654.
- Fahmy, H., et al. (2020).
- Varano, F., et al. (2020). Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. Bioorganic & medicinal chemistry letters, 30(9), 127067.
- Colotta, V., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European journal of medicinal chemistry, 96, 105-121.
- Williams, M., & Jarvis, M. F. (1989). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenine Nucleotides (pp. 99-113). Springer, Boston, MA.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Varano, F., et al. (2018). Identification of Novel thiazolo[5,4-d]pyrimidine Derivatives as Human A 1 and A 2A Adenosine Receptor antagonists/inverse Agonists. Bioorganic & medicinal chemistry, 26(14), 3688-3695.
- Cristalli, G., et al. (2009). Antagonists of the human A(2A) adenosine receptor. 4. Design, synthesis, and preclinical evaluation of 7-aryltriazolo[4,5-d]pyrimidines. Journal of medicinal chemistry, 52(1), 135-143.
- Chaban, T., et al. (2018).
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]
- Cook, A., & Gilbert, A. M. (1964). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II. Journal of the Chemical Society (Resumed), 3787-3791.
- Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657.
- Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657.
- Lee, T., et al. (2025).
- Rahimizadeh, M., et al. (2011). Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation.
-
BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Cell based Adenosine Receptor Functional Characterization Service. Retrieved from [Link]
- Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657.
-
BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic chemistry, 81, 299-310.
- Varano, F., et al. (2021). Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. Pharmaceuticals, 14(7), 657.
-
Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]
- Lu, Y., & Guo, J. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Chemistry of Heterocyclic Compounds, 50(6), 896-898.
- Jacobson, K. A., et al. (1995). Synthesis and structure-activity relationship of pyrazolo[3,4-d]pyrimidines: potent and selective adenosine A1 receptor antagonists. Journal of medicinal chemistry, 38(10), 1720-1735.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
- Varano, F., et al. (2018). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 23(11), 2999.
- Al-Obaid, A. M., et al. (2019). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of the Chilean Chemical Society, 64(2), 4463-4469.
- Baraldi, P. G., et al. (2009). Structures of pyrazolo-triazolo-pyrimidines as A 2B AR antagonists. Bioorganic & medicinal chemistry, 17(15), 5259-5274.
- Baraldi, P. G., et al. (2007). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes. Bioorganic & medicinal chemistry, 15(15), 5126-5136.
- Lu, Y., & Guo, J. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Chemistry of Heterocyclic Compounds, 50(6), 896-898.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. BenchChem.
- Kumar, D., et al. (2016). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of organic chemistry, 81(15), 6349-6356.
Sources
- 1. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
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Literature review of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine reactivity
An In-depth Technical Guide to the Reactivity and Functionalization of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
Executive Summary
The 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold (CAS: 122970-50-7) represents a high-value electrophilic template in medicinal chemistry, specifically designed as a purine bioisostere . Its fused bicyclic architecture—comprising an electron-deficient pyrimidine ring annealed to a thiazole core—creates a unique gradient of electrophilicity across its three chlorinated positions (C2, C5, and C7).
This guide delineates the precise regiochemical behavior of this molecule, providing a validated roadmap for sequential nucleophilic aromatic substitution (
Structural Analysis & Electronic Profiling
To master the reactivity of this molecule, one must understand the electronic bias imposed by the heteroatoms.
-
Numbering Convention:
-
Position 7: Located on the pyrimidine ring, para-like to the bridgehead nitrogen.
-
Position 5: Located on the pyrimidine ring, between the two pyrimidine nitrogens.
-
Position 2: Located on the thiazole ring, between the sulfur and nitrogen.
-
The Reactivity Hierarchy
The regioselectivity of
-
C7 (Primary Electrophile): This position is electronically analogous to the C4 position of a pyrimidine or the C6 position of a purine. It is highly activated by the adjacent nitrogen and the electron-withdrawing nature of the fused system. Substitution here occurs readily at room temperature.
-
C5 (Secondary Electrophile): Analogous to the C2 position of a pyrimidine. While activated by two flanking nitrogens, the intermediate complex is less stabilized than at C7. Substitution typically requires elevated temperatures (
). -
C2 (Tertiary Electrophile): The thiazole C-Cl bond is significantly more robust. Displacement here often requires harsh conditions, specific catalysis, or activation via oxidation (if starting from a sulfide).
Visualization: Reactivity Heatmap & Pathway
The following diagram illustrates the structural hotspots and the logical flow of sequential functionalization.
Caption: Sequential displacement logic for 2,5,7-trichlorothiazolo[4,5-d]pyrimidine. The C7 position is the kinetic entry point.
Experimental Protocols
These protocols are designed to be self-validating. The distinct reactivity profiles allow for "pot-economy" but isolation of intermediates is recommended for high purity.
Protocol A: Regioselective C7-Amination (The "First Displacement")
Objective: Selective introduction of a primary amine at C7 without disturbing C5 or C2 chlorides.
Reagents:
-
Substrate: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 equiv)
-
Nucleophile: n-Butylamine (1.05 equiv) [Model for aliphatic amines]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of the trichloro-substrate in DCM (0.1 M concentration). Cool the solution to
using an ice bath. Causality: Low temperature suppresses competitive substitution at C5. -
Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the cold substrate solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot (monosubstituted product). -
Workup: Wash with 0.1 M HCl (to remove excess amine), then brine. Dry over
and concentrate. -
Validation:
NMR should show the disappearance of the specific amine protons and integration consistent with mono-substitution.
Protocol B: C5-Alkylation/Amination (The "Second Displacement")
Objective: Functionalization of the C5 position on the isolated C7-substituted intermediate.
Reagents:
-
Substrate: 7-(Butylamino)-2,5-dichlorothiazolo[4,5-d]pyrimidine
-
Nucleophile: Sodium Methoxide (1.2 equiv) or excess secondary amine
-
Solvent: 1,4-Dioxane or DMF
Step-by-Step:
-
Setup: Dissolve the C7-substituted intermediate in 1,4-Dioxane.
-
Addition: Add the nucleophile.
-
Thermal Activation: Heat the reaction to
. Causality: The C5 position requires thermal energy to overcome the activation barrier, as the ring is now more electron-rich due to the C7-amine donation. -
Duration: Stir for 6–12 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate.
-
Note: If using an amine nucleophile at this step, a sealed tube or microwave reactor (
, 30 min) is often more efficient.
Quantitative Data Summary
| Position | Electronic Environment | Relative Reactivity ( | Typical Conditions | Primary Application |
| C7 | Pyrimidine (para-N) | Introduction of receptor-binding motifs (e.g., butylamine for TLR7). | ||
| C5 | Pyrimidine (meta-N) | Solubility solubilizing groups or secondary binding interactions. | ||
| C2 | Thiazole | Often left as H, or used for specific lipophilic tails via cross-coupling. |
Case Study: Synthesis of TLR7 Agonist Precursors
The most prominent application of this chemistry is in the synthesis of Toll-like Receptor 7 (TLR7) agonists , which are potent immunomodulators.
Pathway Logic:
-
Starting Material: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
-
Step 1 (C7): Reaction with n-butylamine. The butyl group creates the hydrophobic fit required for the TLR7 binding pocket.
-
Step 2 (C5): Reaction with a hydrophilic amine (e.g., piperazine or morpholine) or an alkoxide. This modulates the solubility and pharmacokinetic profile (ADME).
-
Step 3 (C2): Often reduced to hydrogen (dechlorination) or substituted with a specific benzyl group to tune potency.
Caption: Typical synthetic route for TLR7 agonists using the regioselective displacement strategy.
References
-
ChemScene. (2025). 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Product Specifications and Structure. Retrieved from
-
Guranova, N., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI Molecules. Retrieved from
-
Barroso, J., et al. (2016). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment. Royal Society of Chemistry (RSC) Advances. Retrieved from
-
Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[4] Organic & Biomolecular Chemistry.[3][5][6][7] Retrieved from
-
Akinbobuyi, B., et al. (2016).[5] Synthesis and immunostimulatory activity of substituted TLR7 agonists.[5][6] Bioorganic & Medicinal Chemistry Letters.[5][6] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. DD208355A1 - PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Design and synthesis of tetrahydropyridopyrimidine based Toll-Like Receptor (TLR) 7/8 dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Precision Pharmacophore Modeling & Scaffold Hopping: The 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Paradigm
Executive Summary
This technical guide details the application of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) as a high-value template for pharmacophore-guided drug design. While purine scaffolds are ubiquitous in kinase and GPCR drug discovery, the thiazolo[4,5-d]pyrimidine core offers a distinct "scaffold hop"—providing altered solubility, metabolic stability, and novel intellectual property space while retaining essential bioisosteric properties.
This document focuses on the EGFR (Epidermal Growth Factor Receptor) kinase domain as the primary case study, demonstrating how to map pharmacophoric features onto the reactive "2,5,7-triad" of the scaffold.
The Chemical Foundation: The "2,5,7-Triad"
To effectively model a pharmacophore on this scaffold, one must first understand its chemical addressability. The 2,5,7-trichloro derivative is not the drug; it is the programmable chassis .
The molecule features three electrophilic sites with distinct reactivity profiles toward Nucleophilic Aromatic Substitution (
Reactivity Hierarchy & Pharmacophore Mapping
| Position | Chemical Environment | Reactivity Order | Pharmacophoric Role (Kinase Context) |
| C-7 (Cl) | Pyrimidine ring, adjacent to ring fusion. | Primary (Most Reactive) | Hinge Binder: Displaced by primary amines (anilines) to mimic the Adenine |
| C-2 (Cl) | Thiazole ring.[1][2][3] | Secondary | Hydrophobic Tail/Solvent Front: Displaced by thiols or amines to access the hydrophobic back-pocket or solvent channel. |
| C-5 (Cl) | Pyrimidine ring, between nitrogens. | Tertiary (Least Reactive) | Solubilizing/Auxiliary: Often remains chlorinated or substituted last to tune physicochemical properties (LogP, solubility). |
Visualization: Regioselective Derivatization Pathway
The following diagram illustrates the logical flow from the raw scaffold to a bioactive lead, governed by chemical reactivity.
Figure 1: Sequential functionalization strategy for the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine core. This chemical logic dictates the virtual library enumeration process.
Pharmacophore Hypothesis Generation
In the context of EGFR inhibition, the pharmacophore model is derived from the binding mode of ATP and known inhibitors (e.g., Gefitinib, Erlotinib).
Core Features Definition
We define a 4-point pharmacophore hypothesis (
-
D1 (Donor): A hydrogen bond donor to interact with the backbone carbonyl of the hinge residue (Met793).
-
Mapping: The NH group resulting from the
displacement.
-
-
A1 (Acceptor): A hydrogen bond acceptor to interact with the backbone amide of the hinge (Met793).
-
Mapping: The
or of the pyrimidine ring (intrinsic to the scaffold).
-
-
H1 (Hydrophobic Aromatic): An aromatic system to engage in
-stacking or hydrophobic enclosure within the adenine binding pocket.-
Mapping: The thiazolo[4,5-d]pyrimidine bicyclic core itself.
-
-
H2 (Hydrophobic Distal): A bulky hydrophobic group to occupy the ribose/phosphate region or the "gatekeeper" vicinity.
-
Mapping: The substituent introduced at
or the tail of the aniline.
-
Computational Workflow: From Scaffold to Model
This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger, MOE, or chemically-aware open-source tools like RDKit/PyMOL).
Phase A: Virtual Library Enumeration
Do not screen random databases. Instead, "grow" the library from the 2,5,7-trichloro core using the reaction rules defined in Section 1.
Protocol:
-
Input: Core scaffold SMILES: C12=C(Cl)N=C(Cl)N=C1N=C(Cl)S2[4]
-
R-Group Selection:
-
List A (for C-7): 500 diverse anilines (emphasis on 3-chloro-4-fluoroaniline motifs common in kinase inhibitors).
-
List B (for C-2): 200 diverse thiols/amines (emphasis on solubilizing tails like morpholine/piperazine).
-
-
Enumeration: Generate Product Matrix (
virtual compounds). -
Filtration: Apply Lipinski’s Rule of 5 and remove structural alerts (PAINS).
Phase B: 3D Pharmacophore Screening
Protocol:
-
Conformer Generation: Generate low-energy conformers for the enumerated library (max 50 conformers per molecule).
-
Alignment: Align the thiazolo[4,5-d]pyrimidine core of each conformer to the quinazoline core of a reference ligand (e.g., Erlotinib extracted from PDB: 1M17).
-
Scoring: Calculate RMSD of the pharmacophoric points (D1, A1, H1, H2) relative to the reference.
-
Selection: Prioritize top 1% of compounds that maintain the core H-bond network while projecting the C-2 substituent into the solvent channel.
Visualization: The Computational Pipeline
Figure 2: In silico workflow for transforming the raw chemical scaffold into a ranked list of pharmacophore-compliant candidates.
Experimental Validation Protocol
Once the top candidates are identified via modeling, they must be synthesized. The following protocol validates the chemical feasibility of the model.
Synthesis of a Representative Hit (e.g., C7-Anilino, C2-Thioether)
Objective: Synthesize a derivative with a 3-chloro-4-fluoroaniline at C-7 and a methyl group at C-2 (for simplicity) to validate the "Hinge Binder" hypothesis.
-
Step 1: C-7 Displacement (The Hinge Interaction)
-
Reagents: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), DIPEA (1.5 eq).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Stir at
for 1 hour, then allow to warm to RT. The high reactivity of C-7 allows this to occur selectively without touching C-2 or C-5. -
Observation: Formation of precipitate. Filter and wash.
-
Validation:
NMR should show the disappearance of the aniline doublet and appearance of a singlet at ~9.5-10.0 ppm (characteristic of kinase hinge binders).
-
-
Step 2: C-2 Displacement (The Tail)
-
Reagents: Product from Step 1 (1.0 eq), Sodium Methanethiolate (1.2 eq).
-
Solvent: DMF.
-
Conditions: Heat to
for 4 hours. -
Validation: MS confirmation of Cl displacement by SMe.
-
Biological Assay (EGFR Kinase Inhibition)[1]
-
Method: FRET-based kinase assay (e.g., LanthaScreen).
-
Control: Gefitinib (
nM). -
Success Metric:
nM for the synthesized hit confirms the pharmacophore model's validity.
Interaction Network Diagram
The following diagram summarizes the molecular interactions between the modeled scaffold and the EGFR binding pocket.
Figure 3: Abstract interaction map of the Thiazolo[4,5-d]pyrimidine scaffold within the EGFR ATP-binding site.
References
-
Structural elucidation of unique inhibitory activities of two thiazolo[4,5-d]pyrimidines against epidermal growth factor receptor (EGFR) . Journal of Computer-Aided Molecular Design. [Link]
-
Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery . European Journal of Medicinal Chemistry. [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors . Computational and Structural Biotechnology Journal. [Link]
Sources
- 1. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural elucidation of unique inhibitory activities of two thiazolo[ 4,5-d]pyrimidines against epidermal growth factor receptor (EGFR): implications for successful drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Synthesis & Functionalization of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Abstract & Strategic Significance
The 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine scaffold (CAS 122970-50-7) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines. Its unique reactivity profile allows for the sequential, regioselective introduction of three distinct nucleophiles, making it an invaluable template for generating high-diversity libraries of bioactive compounds (e.g., adenosine receptor antagonists, antiviral agents, and kinase inhibitors).
This guide provides a validated, high-fidelity protocol for the de novo synthesis of the trichloro core from commercially available precursors, followed by a mechanistic breakdown of its regioselective functionalization .
Retrosynthetic Analysis & Strategy
The synthesis strategy relies on constructing the fused thiazolo-pyrimidine core in a highly oxidized state (2-thioxo-5,7-dione), followed by a global desulfurative/deoxygenative chlorination.
Strategic Logic:
-
Core Construction: We utilize 5-aminobarbituric acid (uramil) as the pyrimidine foundation. This is superior to building the pyrimidine onto a thiazole because it pre-installs the necessary nitrogen atoms in the correct oxidation state.
-
Ring Fusion: Reaction with carbon disulfide (
) closes the thiazole ring, yielding the 2-thioxo-thiazolo[4,5-d]pyrimidine-5,7-dione intermediate. -
Activation: A "hard" chlorination using
in converts both carbonyls (C5, C7) and the thione (C2) to chlorides in a single step.
Figure 1: Retrosynthetic pathway highlighting the key desulfurative chlorination step.
Safety & Handling Protocols (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Corrosive/Toxic | Handle strictly in a fume hood. Quench excess reagent into ice-water very slowly with vigorous stirring. | |
| Lachrymator | Chlorinated Heterocycles: Potent skin and eye irritants; potential sensitizers. | Double-glove (Nitrile/Laminate). Use full-face shield during workup. |
| Flammability | Use spark-proof equipment. Keep away from hot surfaces (e.g., hot plates). |
Detailed Synthesis Protocol
Phase 1: Synthesis of 2-Thioxo-1,2,3,4-tetrahydrothiazolo[4,5-d]pyrimidine-5,7-dione
Reagents:
-
5-Aminobarbituric acid (Uramil): 10.0 g (77.5 mmol)
-
Carbon Disulfide (
): 15 mL (excess) -
Potassium Hydroxide (KOH): 10.0 g (dissolved in 100 mL EtOH/H2O 1:1)
-
Reflux condenser, Nitrogen atmosphere.
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 5-aminobarbituric acid in the KOH solution. The solution should be dark red/purple.
-
Addition: Add
(15 mL) dropwise over 15 minutes. -
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 8 hours. A heavy precipitate (potassium salt of the intermediate) will form.
-
Workup: Cool to room temperature. Acidify carefully with 2N HCl to pH 2.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) and ethanol (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Expected Yield: 12-14 g (75-85%).
-
Appearance: Yellow powder.
-
Phase 2: Global Chlorination to 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Reagents:
-
Intermediate from Phase 1: 5.0 g (24.8 mmol)
-
Phosphorus Oxychloride (
): 40 mL (Solvent/Reagent) -
Phosphorus Pentachloride (
): 16.0 g (77 mmol, 3.1 equiv) -
N,N-Dimethylaniline: 2.0 mL (Catalyst)
Procedure:
-
Setup: Place the dried intermediate and
in a dry 250 mL round-bottom flask equipped with a large stir bar. -
Solvent Addition: Add
carefully. Add N,N-dimethylaniline. -
Reaction: Heat the mixture slowly to reflux (105-110°C).
-
Observation: Evolution of HCl gas will be vigorous. Ensure the scrubber is active. The suspension will clear to a dark brown solution as the reaction proceeds.
-
-
Duration: Reflux for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1) – the starting material is very polar; the product is non-polar (Rf ~0.6).
-
Quenching (Hazardous):
-
Cool the reaction mixture to room temperature.
-
Remove excess
by rotary evaporation under reduced pressure (keep bath < 50°C). -
Pour the thick oily residue onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (
) (3 x 100 mL). -
Purification: Wash combined organics with saturated
(cold) and brine. Dry over anhydrous . -
Isolation: Concentrate to dryness. Recrystallize from Hexane/Chloroform or purify via flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 3.5 - 4.2 g (60-70%).
-
Characterization: Pale yellow crystalline solid. MP: 138-140°C.
-
Regioselective Functionalization Guide
The utility of this scaffold lies in the ability to displace chlorides sequentially. The reactivity order is governed by electronic deficiency and steric accessibility.
Reactivity Hierarchy:
-
C-7 Position: Most Reactive. Analogous to the C-6 of purine. Highly activated by the adjacent ring nitrogen and the electron-withdrawing thiazole ring.
-
C-5 Position: Moderately Reactive. Analogous to C-2 of purine. Less electrophilic than C-7 due to being flanked by two nitrogens which can donate electron density via resonance.
-
C-2 Position: Least Reactive (typically). The thiazole carbon.[1][2][3][4] Requires forcing conditions or specific activation for displacement.
Figure 2: Sequential substitution workflow. Control of temperature and stoichiometry is paramount.
Protocol: C-7 Selective Amination (Example)
-
Dissolve 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (1 eq) in dry THF or DCM.
-
Cool to 0°C.
-
Add Amine (1.0 eq) and DIPEA (1.1 eq).
-
Stir at 0°C for 1 hour.
-
Result: Exclusive formation of the 7-amino-2,5-dichloro derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete ring closure or hydrolysis. | Ensure |
| Incomplete Chlorination | Old | Use fresh |
| Mixture of Isomers in SNAr | Temperature too high or excess nucleophile. | Strictly control stoichiometry (1.0 eq). Perform C-7 substitution at 0°C or -78°C if the nucleophile is very strong. |
| Black Tar during Chlorination | Overheating or lack of catalyst. | Use N,N-dimethylaniline. Do not exceed 110°C bath temperature. |
References
-
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
-
Chlorination Protocols (POCl3/PCl5)
-
Regioselectivity in Fused Pyrimidines
- Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
- Source:European Journal of Organic Chemistry, 2016.
-
URL:[Link]
- Commercial Availability & CAS Data: Title: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7). Source: ChemScene.
Sources
- 1. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bsphs.org [bsphs.org]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DD208355A1 - PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
Application Note: Regioselective Functionalization of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine at C7
This Application Note provides a comprehensive technical guide for the regioselective functionalization of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine at the C7 position . This scaffold is a critical purine isostere utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.
Strategies for Thiazolo[4,5-d]pyrimidine ScaffoldsAbstract & Strategic Significance
The thiazolo[4,5-d]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine/guanine). The 2,5,7-trichloro derivative serves as a versatile linchpin intermediate, offering three distinct electrophilic sites for diversification.
For drug discovery campaigns, the C7 position (analogous to the C6 position of purines) is typically the primary vector for introducing pharmacophores, often via amine or ether linkages. Achieving high regioselectivity at C7 over the competing C5 (pyrimidine) and C2 (thiazole) positions is critical for yield optimization and library purity. This guide details the electronic rationale and validated protocols for selective C7 functionalization.
Reactivity Analysis & Regioselectivity Logic
To design a self-validating protocol, one must understand the electronic hierarchy of the electrophilic centers. The reactivity order in nucleophilic aromatic substitution (
Electrophilic Hierarchy
-
C7 Position (Most Reactive): Located between two ring nitrogens (N6 and N4/bridgehead), this position is highly electron-deficient. It is sterically accessible and analogous to the highly reactive C6-chlorine in 2,6-dichloropurine.
-
C5 Position (Moderately Reactive): Flanked by only one localized nitrogen (N4/N6) and the fusion bond. It is less electrophilic than C7.
-
C2 Position (Least Reactive): Situated on the thiazole ring. While the sulfur atom provides some activation, it lacks the potent electron-withdrawing power of the diazine ring system found in the pyrimidine moiety.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the regioselective pathway and potential pitfalls (over-reaction).
Figure 1: Reaction pathway showing the kinetic preference for C7 substitution.
Experimental Protocol: C7-Selective Amination
This protocol describes the synthesis of a 7-amino-2,5-dichlorothiazolo[4,5-d]pyrimidine derivative. This is the most common transformation, as amino groups at this position mimic the exocyclic amine of adenine.
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine | Electrophile |
| Nucleophile | Primary/Secondary Amine ( | Pharmacophore |
| Base | HCl Scavenger | |
| Solvent | THF (anhydrous) or DMF | Reaction Medium |
| Quench | Water / Brine | Workup |
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Dissolve 1.0 equivalent (eq) of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine in anhydrous THF (0.1 M concentration).
-
Cool the solution to
using an ice bath. Rationale: Low temperature suppresses reaction at the C5 position.
Step 2: Nucleophile Addition (5-10 min)
-
Prepare a solution of the amine (1.05 eq) and DIPEA (1.2 eq) in a minimal amount of THF.
-
Add the amine/base solution dropwise to the stirred scaffold solution over 10 minutes.
-
Critical Control: Do not dump the nucleophile all at once. Localized high concentrations can lead to bis-substitution.
Step 3: Reaction Monitoring (1-3 hours)
-
Allow the reaction to warm slowly to Room Temperature (RT).
-
Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Success Marker: Disappearance of starting material (
) and appearance of mono-substituted product ( ). -
Warning: If starting material remains after 2 hours, add 0.1 eq of amine, but avoid large excesses.
Step 4: Workup & Purification
-
Evaporation: Remove THF under reduced pressure.
-
Extraction: Redissolve residue in EtOAc, wash with water (
) and brine ( ). Dry over . -
Purification: Flash column chromatography. The 7-substituted product is typically more polar than the trichloro starter but less polar than disubstituted byproducts.
Alternative Functionalizations (Ether/Thioether)
While amination is standard, C7 can also be modified with oxygen or sulfur nucleophiles.
| Transformation | Reagent | Conditions | Key Considerations |
| C7-Alkoxy | NaOR / ROH | THF, | Use stoichiometric NaH to generate alkoxide. Strong alkoxides are more prone to bis-substitution; strict temperature control ( |
| C7-Phenoxy | Phenol, | DMF, RT | Phenoxides are softer nucleophiles; reaction may require slightly longer times but offers excellent regioselectivity. |
| C7-Thio | Thiol, | DCM, | Thiols are highly nucleophilic. Reaction is very fast. Oxidation of sulfur to sulfone later allows for "catch-and-release" substitution. |
Troubleshooting & Optimization
Issue: Formation of 5,7-Disubstituted Product
-
Cause: Excess nucleophile or temperature too high.
-
Solution: Lower temperature to
during addition. Ensure strict 1:1 stoichiometry. Dilute the reaction mixture (0.05 M).
Issue: Hydrolysis at C7 (Formation of -OH)
-
Cause: Wet solvent or un-dried base. The C7-Cl is sensitive to hydrolysis.
-
Solution: Use anhydrous solvents and store the trichloro starting material under argon.
Issue: Regioisomer Identification
-
Validation: How do you know it's C7 and not C5?
-
HMBC NMR: The C7 substituent will show correlations to the pyrimidine ring carbons.
-
X-Ray Crystallography: The gold standard for confirmation.
-
Literature Precedent: Compare UV/Vis spectra with known 7-amino-thiazolo[4,5-d]pyrimidines (adenine isosteres typically have distinct
).
References
-
Thiazolopyrimidines as Privileged Scaffolds
- Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
- Source: European Journal of Medicinal Chemistry (2016).
-
URL:[Link]
-
Reactivity of Purine Isosteres
-
General Nucleophilic Aromatic Substitution Mechanisms
- Title: Nucleophilic aromatic substitution (Wikipedia/General Reference).
-
URL:[Link]
-
Analogous Chemistry (Purines/Quinazolines)
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: MDPI (Molecules, 2024).
-
URL:[Link]
Sources
High-Fidelity Synthesis of Thiazolo[4,5-d]pyrimidine Nucleosides (Isatoribine Analogs)
Topic: Procedure for synthesizing thiazolo[4,5-d]pyrimidine nucleosides Content Type: Application Notes and Protocols
Abstract
Thiazolo[4,5-d]pyrimidine nucleosides represent a privileged scaffold in antiviral and immunomodulatory drug discovery.[1] As 7-thia-analogs of purines, they effectively mimic guanosine and adenosine, serving as potent Toll-like Receptor 7 (TLR7) agonists (e.g., Isatoribine, ANA-975). This Application Note details a robust, convergent synthetic protocol for the preparation of 5-amino-thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione nucleosides. The methodology prioritizes regiochemical control during glycosylation—a historical bottleneck—and utilizes a "Methylthio-to-Oxo" transformation strategy to ensure high purity of the final guanosine mimics.
Strategic Retrosynthesis
The synthesis of the thiazolo[4,5-d]pyrimidine core faces two primary challenges:
-
Regioselectivity: The heterocycle possesses multiple nitrogens (N3, N4, N6) susceptible to glycosylation. The N3-isomer (corresponding to the N9-position in purines) is the bioactive target.
-
Functional Group Compatibility: Direct synthesis of the 2,7-dione core often leads to solubility issues.
Our Solution: We employ a 2-Methylthio precursor to maintain solubility and direct regioselectivity, followed by a late-stage oxidation-hydrolysis sequence to install the C2-carbonyl (C8-purine equivalent).
Figure 1: Retrosynthetic strategy utilizing the S-methyl "masking" group to facilitate solubility and purification before late-stage conversion to the bioactive dione core.
Detailed Experimental Protocols
Phase A: Synthesis of the Heterocyclic Base
Target: 5-Amino-2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one Rationale: Starting from the thiazole ester ensures the [4,5-d] fusion is established early. The S-methyl group at C2 prevents premature oxidation and improves solubility in organic solvents compared to the dione.
Reagents:
-
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (CAS: 39730-38-2)
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt)
-
Ethanol (anhydrous)
Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Guanidine HCl (2.5 eq) in anhydrous ethanol (50 mL). Add NaOEt (2.5 eq) and stir for 15 min under Argon to generate the free base.
-
Coupling: Add Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (1.0 eq, ~10 mmol) to the mixture.
-
Cyclization: Reflux the suspension for 6–8 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool the reaction to room temperature. The sodium salt of the product may precipitate.
-
Neutralization: Acidify carefully with glacial acetic acid to pH 6. The product will precipitate as a white/pale-yellow solid.
-
Isolation: Filter the solid, wash extensively with water (to remove salts) and cold ethanol. Dry under high vacuum at 50°C.
-
Yield Expectation: 75–85%.
Phase B: Vorbrüggen Glycosylation
Target: 5-Amino-2-(methylthio)-3-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)thiazolo[4,5-d]pyrimidin-7-one Critical Mechanism: The use of N,O-Bis(trimethylsilyl)acetamide (BSA) creates a silylated intermediate. TMSOTf acts as a Lewis acid to generate the oxocarbenium ion from the sugar. The thermodynamic preference of the thiazolo[4,5-d]pyrimidine system typically favors N3-glycosylation (purine N9 equivalent) over N4, but temperature control is vital.
Reagents:
-
Base from Phase A (dried)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)
-
BSA (3.0 eq)
-
TMSOTf (1.2 eq)
-
Acetonitrile (anhydrous) or 1,2-Dichloroethane (DCE)
Protocol:
-
Silylation: Suspend the Base (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add BSA (3.0 eq) via syringe. Heat to 60°C for 30–60 min until a clear solution is obtained (indicating full silylation).
-
Addition: Cool the solution to 0°C. Add the protected Ribose (1.1 eq) dissolved in a minimal amount of Acetonitrile.
-
Catalysis: Dropwise add TMSOTf (1.2 eq).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Note: If N4-isomer formation is observed (by LCMS), keep the reaction at 0°C for longer durations.
-
Quenching: Pour the mixture into saturated NaHCO3 solution/Ice. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na2SO4 and concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient). The N3-isomer is typically more polar than the N4-isomer.
Phase C: Oxidation and Hydrolysis (The "Isatoribine" Transformation)
Target: 5-Amino-3-(β-D-ribofuranosyl)thiazolo[4,5-d]pyrimidine-2,7-dione Rationale: Direct hydrolysis of the S-methyl group is difficult. Oxidation to the sulfone (or sulfoxide) makes the C2 position highly electrophilic, allowing displacement by hydroxide (to form the carbonyl) or other nucleophiles.
Protocol:
-
Oxidation: Dissolve the glycosylated intermediate in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir for 2 hours. The S-Me group converts to S(O)2-Me.
-
Workup: Wash with Na2S2O3 (to quench peroxide) and NaHCO3. Isolate the sulfone intermediate.
-
Displacement/Deprotection (One-Pot): Dissolve the sulfone in Methanolic Ammonia (7N NH3 in MeOH). Heat in a sealed tube at 60–80°C for 4–6 hours.
-
Mechanism:[2][3][4] The ammonia/methoxide displaces the sulfone to form the isourea/guanidine-like intermediate, which hydrolyzes upon workup, while simultaneously removing the benzoyl protecting groups from the sugar.
-
Alternative High-Purity Route: Treat sulfone with Sodium Acetate in Acetic Acid first to install the Oxo group, then deprotect with NH3/MeOH. This avoids potential amination at C2.
-
-
Final Purification: Evaporate solvents. Dissolve residue in water. Wash with DCM (to remove benzamide). Purify the aqueous layer using Reverse Phase Prep-HPLC (C18, Water/Acetonitrile gradient).
Analytical Data Summary
| Compound Stage | Key 1H NMR Signals (DMSO-d6) | MS (ESI+) |
| Heterocyclic Base | δ 11.2 (s, 1H, NH), 6.8 (s, 2H, NH2), 2.6 (s, 3H, SMe) | [M+H]+ = 215.0 |
| Protected Nucleoside | δ 5.9–6.1 (d, 1H, H-1'), 7.4–8.0 (m, Bz), 2.55 (s, 3H, SMe) | [M+H]+ = 659.2 |
| Final Product | δ 11.0 (s, 1H, NH), 8.4 (s, 1H, NH), 5.7 (d, 1H, H-1'), 3.5–4.5 (sugar) | [M+H]+ = 317.1 |
Troubleshooting & Optimization (E-E-A-T)
-
Regio-Isomers: If the N3:N4 ratio is poor (< 5:1), switch solvent from Acetonitrile to Toluene/DCE mixture. Lower dielectric constant solvents often favor the thermodynamic N3 product.
-
Silylation Issues: If the base does not dissolve in BSA/MeCN, add a catalytic amount of Ammonium Sulfate and reflux longer. Incomplete silylation leads to low yields.
-
Oxidation Safety: When scaling up the m-CPBA oxidation (>5g), ensure efficient cooling. The reaction is exothermic. Alternatively, use Oxone® in MeOH/Water for a greener approach.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for high-fidelity production of thiazolo[4,5-d]pyrimidine nucleosides.
References
-
Synthesis of Thiazolo[4,5-d]pyrimidine Nucleosides (Immunotherapeutic Agents) Title: Thiazolo[4,5-d]pyrimidine nucleosides.[1][3][5][6][7][8][9][10] The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents.[5][8] Source: Journal of Medicinal Chemistry (via PubMed/ACS) URL:[Link]
-
Isatoribine Mechanism and Activity Title: Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection. Source: PubMed (NIH) URL:[Link]
-
Vorbrüggen Glycosylation Methodology Title: Synthesis of modified pyrimidine nucleosides via Vorbrüggen-type N-glycosylation. Source: Tetrahedron / Scilit URL:[Link]
-
Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidines Title: Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[11] Source: Organic & Biomolecular Chemistry (RSC) URL:[11][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DD208355A1 - PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimization of SNAr reactions with 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
This guide details the optimization of nucleophilic aromatic substitution (SNAr) reactions on the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold.[1][2] This heterocycle is a critical purine isostere, widely used in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.[1][2]
Part 1: Executive Summary & Mechanistic Insight
The Challenge: The 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold presents three potential electrophilic sites for nucleophilic attack. Achieving regioselectivity is the primary synthetic hurdle. Without precise control over reaction conditions (stoichiometry, temperature, and base), mixtures of regioisomers (C7, C5, and C2 substituted products) are inevitable, leading to difficult purifications and yield loss.[1][2]
Mechanistic Hierarchy of Reactivity: Based on molecular orbital theory and empirical data from analogous fused pyrimidines (purines, quinazolines), the reactivity order is governed by the electron-deficiency of the carbon centers and the stability of the Meisenheimer intermediate.[1]
-
C7 Position (Most Reactive): Analogous to the C6 position in purines or C4 in pyrimidines. It is highly activated by the adjacent bridgehead nitrogen and the para-oriented nitrogen (N3). The transition state is stabilized by resonance delocalization into the thiazole ring.[1]
-
C5 Position (Intermediate Reactivity): Analogous to the C2 position in purines. It is activated by two flanking nitrogens but lacks the direct conjugation to the electron-withdrawing sulfur atom that enhances C7/C2.[1]
-
C2 Position (Variable/Least Reactive): Located on the thiazole ring. While 2-chlorothiazoles are electrophilic, in this fused system, the pyrimidine ring is generally more electron-deficient, making C2 the site of tertiary functionalization unless specific directing groups are used.[1][2]
Reactivity Rule of Thumb:
Part 2: Visualization of Reaction Pathways
The following diagram outlines the controlled sequential substitution strategy.
Caption: Sequential functionalization strategy for 2,5,7-trichlorothiazolo[4,5-d]pyrimidine. Kinetic control ensures C7 selectivity.
Part 3: Optimization Framework
The following matrix provides a starting point for optimizing reaction conditions based on the nucleophile type.
Table 1: Optimization Matrix for C7-Selective Substitution
| Variable | Recommended Condition | Rationale |
| Solvent | THF or DCM | Non-polar/aprotic solvents suppress "hard" nucleophilic attack at C5/C2.[1] DMF/DMSO promote over-reaction.[1][2] |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base prevents side reactions.[1] Avoid inorganic bases (K₂CO₃) in step 1 to maintain homogeneity and kinetic control.[1] |
| Temperature | -78°C to 0°C | Low temperature is critical to differentiate the activation energy barriers between C7 and C5.[1] |
| Stoichiometry | 0.95 - 1.0 eq | Slight deficit of nucleophile prevents di-substitution.[1] |
Part 4: Detailed Experimental Protocols
Protocol 1: Regioselective C7-Amination (Kinetic Control)
Target: Synthesis of 7-amino-2,5-dichlorothiazolo[4,5-d]pyrimidine derivatives.
Materials:
-
Amine Nucleophile (1.0 eq)[1]
-
Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2,5,7-trichlorothiazolo[4,5-d]pyrimidine and a magnetic stir bar. Purge with nitrogen.[1][2]
-
Solvation: Add anhydrous THF via syringe. Cool the solution to -78°C (dry ice/acetone bath). Note: If solubility is an issue, DCM can be used at -78°C or THF at 0°C, but -78°C is preferred for smaller amines.[1][2]
-
Nucleophile Addition: In a separate vial, dissolve the amine nucleophile (1.0 eq) and DIPEA (1.2 eq) in a minimal amount of THF.
-
Controlled Addition: Add the amine/base solution dropwise to the reaction flask over 30 minutes. Do not rush this step. Localized high concentrations of amine can lead to C5 substitution.
-
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting material (trichloro) should disappear, and a single major peak (product) should appear.[1]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl while still cold. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography is usually required.[1][2] The C7-isomer is typically less polar than the C5-isomer.[1]
Protocol 2: Sequential C5-Functionalization
Target: Introduction of a second diversity element at C5.
Materials:
-
7-Substituted-2,5-dichlorothiazolo[4,5-d]pyrimidine (from Protocol 1)[1][2]
-
Second Nucleophile (1.2 eq)[1]
-
Base (K₂CO₃ or Cs₂CO₃) (2.0 eq)[1]
Step-by-Step Procedure:
-
Setup: Dissolve the C7-substituted intermediate in DMF (0.2 M).
-
Addition: Add the base and the second nucleophile.
-
Reaction: Heat the mixture to 60–80°C .
-
Workup: Pour into ice water. If the product precipitates, filter and wash.[1][2] If not, extract with EtOAc/LiCl (aq) washings to remove DMF.[1]
Part 5: Troubleshooting & Analysis
Distinguishing Regioisomers (NMR Guide): If you suspect a mixture of C7 and C5 isomers, use 1H-NMR and 13C-NMR.[1]
-
HMBC Correlation: This is the definitive method.[2]
-
C7-Substituted Product: The proton on the nucleophile (NH) will show HMBC correlations to the bridgehead carbons (C3a/C7a).[1]
-
C5-Substituted Product: The nucleophile protons will show correlations to C5 and potentially C7 (if long range), but the pattern of the pyrimidine core carbons will shift significantly.[1]
-
-
Shift Analysis: In analogous purines, substitution at C6 (C7 here) generally results in a more upfield shift of the adjacent ring carbons compared to substitution at C2 (C5 here).[1]
Common Issues:
| Symptom | Diagnosis | Solution |
| Formation of di-substituted product in Step 1 | Reaction temperature too high or addition too fast.[1] | Lower temp to -78°C; use syringe pump for addition; ensure strictly 1.0 eq of nucleophile. |
| No reaction at C7 | Nucleophile is too bulky or weak. | Warm reaction slowly to 0°C. Do not jump to room temp immediately.[2] |
| Reaction at C2 instead of C5 | Rare, but possible with sulfur nucleophiles.[1][2] | Use steric hindrance to your advantage; bulky nucleophiles prefer C5 over the sterically crowded C2 (if C7 is already substituted). |
References
-
Regioselectivity in Fused Pyrimidines
-
Thiazolo[4,5-d]pyrimidine Synthesis & Reactivity
-
Purine Isostere Chemistry (Analogous Reactivity)
-
General SNAr Optimization
Sources
Application Note: Regioselective Coupling Strategies for the 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Scaffold
Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The thiazolo[4,5-d]pyrimidine ring system is a highly privileged scaffold in modern drug discovery, functioning as a potent 7-thia-analog (isostere) of purines [1]. Because of its structural resemblance to adenine and guanine, it is frequently utilized to design novel therapeutics targeting kinases, phosphodiesterases, and G-protein-coupled receptors.
Among the available building blocks, 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) is exceptionally valuable. It offers three distinct orthogonal points of functionalization. However, unlocking its full potential requires a rigorous understanding of its inherent regioselectivity. The sequential functionalization of this scaffold is governed by a strict hierarchy of reactivity: C-7 > C-5 > C-2 , driven by both electronic and steric factors [2].
Causality Behind the Reactivity Hierarchy
-
C-7 Position (Analogous to Purine C-6): This is the most electrophilic site. Nucleophilic attack at C-7 forms a Meisenheimer complex that is highly stabilized by the adjacent bridgehead nitrogen and the para-nitrogen (N-4). Furthermore, substitution here relieves the ground-state electrostatic repulsion between the C-7 chlorine and the adjacent heteroatoms.
-
C-5 Position (Analogous to Purine C-2): Once C-7 is substituted (typically with an electron-donating group like an amine), the pyrimidine ring becomes deactivated. The C-5 position is flanked by two nitrogen atoms, but the transition state is less stabilized than at C-7. Consequently, substitution at C-5 requires elevated temperatures or transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling).
-
C-2 Position (Thiazole Ring): The thiazole ring is significantly more electron-rich than the pyrimidine ring. The C-Cl bond at C-2 is highly deactivated towards nucleophilic aromatic substitution (SNAr) and requires forcing conditions or highly active palladium catalyst systems (e.g., Buchwald-Hartwig amination) to undergo cross-coupling.
Mechanistic logic driving the orthogonal regioselectivity of the scaffold.
Quantitative Data Presentation
The table below summarizes the optimized reaction parameters required to achieve strict regiocontrol at each position. By adhering to these thermal and catalytic thresholds, cross-reactivity and over-substitution are completely mitigated.
| Target Position | Reaction Type | Reagents / Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| C-7 | SNAr (Amination) | Amine (1.0 eq), DIPEA (1.5 eq), THF | 0 to 25 | 2 - 4 | 85 - 95 |
| C-5 | Suzuki-Miyaura | Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ | 80 | 6 - 8 | 70 - 85 |
| C-2 | Buchwald-Hartwig | Amine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos | 110 | 12 - 16 | 55 - 75 |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating workflows. Each step incorporates specific chemical logic that naturally halts the reaction at the desired stage, preventing runaway side-reactions.
Protocol A: C-7 Regioselective SNAr (Amination)
Objective: Chemoselective introduction of a primary or secondary amine at the C-7 position.
-
Preparation: Dissolve 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 mmol) in anhydrous THF (10 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) followed by the dropwise addition of the amine nucleophile (1.0 mmol) dissolved in THF (2 mL).
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.
-
Causality & Validation: Using exactly 1.0 equivalent of the amine at 0 °C ensures strictly mono-substitution. The introduction of the electron-donating amine group immediately deactivates the pyrimidine ring, raising the activation energy for any subsequent SNAr at C-5. Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the starting material and the appearance of a single, more polar spot. No di-substitution will be observed.
-
Workup: Quench with water, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: C-5 Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Introduction of an aryl or heteroaryl group at the C-5 position.
-
Preparation: In a microwave vial or Schlenk flask, combine the C-7 substituted intermediate from Protocol A (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the vessel and heat to 80 °C for 6–8 hours.
-
Causality & Validation: The deactivated C-5 position requires elevated temperatures and palladium catalysis. Pd(dppf)Cl₂ is selected because its bidentate nature provides a sterically demanding environment that prevents off-target oxidative addition into the highly electron-rich C-2 C-Cl bond [3]. Validation: The reaction is complete when palladium black precipitates upon cooling. LC-MS will confirm a distinct mass shift corresponding to the aryl incorporation, with the C-2 chlorine isotope pattern remaining intact.
-
Workup: Filter the mixture through a pad of Celite, extract the filtrate with EtOAc, and purify via silica gel chromatography.
Protocol C: C-2 Buchwald-Hartwig Amination
Objective: Final functionalization of the highly deactivated C-2 position on the thiazole ring.
-
Preparation: Combine the C-5, C-7 disubstituted intermediate (1.0 mmol), the desired amine (1.5 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous Toluene (10 mL).
-
Catalyst System: Add Pd₂(dba)₃ (0.05 mmol) and Xantphos (0.10 mmol). Degas the mixture with argon for 15 minutes.
-
Reaction: Heat the mixture at 110 °C for 12–16 hours under a sealed, inert atmosphere.
-
Causality & Validation: The C-2 chlorine behaves similarly to an electron-rich aryl chloride. A highly active catalyst system is mandatory. The wide bite angle of the Xantphos ligand (111°) enforces a geometry that dramatically accelerates the reductive elimination step, which is otherwise the bottleneck for electron-rich substrates. Validation: LC-MS is required to validate this step, as the final trisubstituted purine isostere will exhibit strong UV absorbance and a characteristic [M+H]⁺ ion without any remaining chlorine isotope patterns.
-
Workup: Cool to room temperature, dilute with DCM, wash with water, dry, and purify via reverse-phase preparative HPLC to obtain the final drug-like molecule.
Experimental Workflow Visualization
Sequential 3-step experimental workflow for complete scaffold functionalization.
References
-
Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: European Journal of Medicinal Chemistry, 2016, 113, 198-213. URL: [Link][1]
-
Title: An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. Source: Journal of Medicinal Chemistry, 1990, 33(1), 407-415. URL: [Link] [2]
-
Title: Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Source: Zeitschrift für Naturforschung B, 2012, 67(1), 44-48. URL: [Link] [3]
Application Note: Solvent Selection and Optimization for the Synthesis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Executive Summary
This application note provides a comprehensive, field-proven guide to the solvent-dependent synthesis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7). By examining the thermodynamic and kinetic impacts of solvent selection (Neat POCl₃ vs. Toluene vs. Acetonitrile) during the exhaustive chlorination of thiazolo[4,5-d]pyrimidine-2,5,7-trione, we establish self-validating protocols designed for scalability, safety, and high yield.
Introduction & Scientific Rationale
The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a 7-thia-analog (isostere) of naturally occurring purines 1. Because of its structural resemblance to adenine and guanine, this core is heavily utilized in the development of immunomodulators, antiviral agents, and Corticotropin-Releasing Factor (CRF) receptor antagonists 2.
To functionalize this core, 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine serves as the premier electrophilic hub. The three carbon-chlorine bonds exhibit differential reactivity toward nucleophilic aromatic substitution (S_NAr), allowing for orthogonal functionalization. However, synthesizing this trichlorinated intermediate requires harsh dehydrative chlorination of the corresponding 2,5,7-trione precursor.
Mechanistic Insights: The Role of the Chlorinating Complex
The transformation of the three tautomeric hydroxyl groups into carbon-chlorine bonds is driven by Phosphorus Oxychloride (POCl₃). However, POCl₃ alone is often insufficiently electrophilic to fully chlorinate the sterically hindered 5-position of the pyrimidine ring.
Causality of Reagent Choice : A catalytic or stoichiometric amount of a tertiary amine, such as N,N-Dimethylaniline (DMA) or N,N-Diisopropylethylamine (DIPEA), must be added. The amine reacts with POCl₃ to form a highly electrophilic phosphorodichloridate-amine complex. Furthermore, the amine acts as an essential acid scavenger, neutralizing the HCl byproduct that could otherwise protonate the pyrimidine nitrogens, thereby deactivating the ring toward nucleophilic attack by chloride ions.
Solvent Selection Matrix
The choice of solvent fundamentally alters the reaction's thermal profile and the workup safety.
Fig 2. Solvent selection logic comparing Neat POCl3, Toluene, and Acetonitrile parameters.
-
Neat POCl₃ : Historically used as both solvent and reagent, it drives the equilibrium forward through sheer concentration. However, the post-reaction quench is violently exothermic, making it unsuitable for large-scale operations without specialized microreactors.
-
Toluene : The optimal choice for scale-up. With a boiling point of 110 °C, toluene perfectly matches the activation energy required for full trichlorination. It is inert to POCl₃, allows for the azeotropic removal of excess POCl₃ via vacuum distillation, and provides an immediate organic phase during the aqueous quench, mitigating hydrolysis of the product.
-
Acetonitrile (ACN) : A polar aprotic alternative. Its lower boiling point (82 °C) provides a milder thermal environment, which is beneficial if the starting material contains sensitive functional groups, though it often requires longer reaction times to achieve full trichlorination 3.
Quantitative Data Analysis
Table 1: Comparative Analysis of Solvent Systems for Trichlorination
| Solvent System | Reflux Temp (°C) | Reaction Time (h) | Crude Yield (%) | Purity (HPLC) | Scalability / Workup Profile |
| Neat POCl₃ | 105 | 4 - 6 | 85 - 90 | >95% | Poor; Violent exothermic quench |
| Toluene | 110 | 6 - 8 | 88 - 92 | >98% | Excellent; Easy azeotropic distillation |
| Acetonitrile | 82 | 10 - 12 | 75 - 80 | >92% | Moderate; Milder conditions, lower yield |
Experimental Protocols
Fig 1. Step-by-step workflow for the synthesis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
Protocol A: Toluene-Mediated Chlorination (Recommended for Scale-up)
Self-Validating Principle: The reaction progress is visually validated by the dissolution of the insoluble trione precursor into a homogenous dark solution. The safety of the workup is validated by controlled temperature maintenance (<20 °C) during the quench.
-
Preparation : In a rigorously dried, argon-flushed 500 mL 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend thiazolo[4,5-d]pyrimidine-2,5,7-trione (10.0 g, 54.0 mmol) in anhydrous Toluene (150 mL).
-
Activation : Cool the suspension to 0–5 °C using an ice-water bath. Add N,N-Dimethylaniline (19.6 g, 162.0 mmol, 3.0 equiv) dropwise over 10 minutes.
-
Causality: Cooling prevents premature, uncontrolled exothermic formation of the Vilsmeier-type complex.
-
-
Chlorination : Add POCl₃ (49.7 g, 324.0 mmol, 6.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reflux : Remove the ice bath and gradually heat the reaction mixture to 110 °C (reflux). Maintain reflux for 6–8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot at the baseline disappears and a new high-R_f spot (product) dominates.
-
-
Concentration : Cool the mixture to 50 °C. Attach a short-path distillation apparatus and remove approximately 70% of the solvent and excess POCl₃ under reduced pressure.
-
Causality: Removing POCl₃ prior to the quench drastically reduces the exothermic danger and prevents the formation of massive amounts of phosphoric acid, which causes severe emulsions during extraction.
-
-
Quenching : Cool the remaining concentrated solution to 0 °C. Slowly pour the mixture into vigorously stirred crushed ice (300 g). Maintain stirring for 30 minutes.
-
Validation: The temperature of the aqueous phase must not exceed 20 °C to prevent hydrolysis of the newly formed C-Cl bonds 4.
-
-
Extraction : Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with cold saturated NaHCO₃ (100 mL) and brine (100 mL).
-
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine as a pale yellow solid.
Protocol B: Acetonitrile-Mediated Chlorination (For Sensitive Substrates)
-
Preparation : Suspend the trione (10.0 g) in anhydrous Acetonitrile (150 mL) under argon.
-
Reagent Addition : At room temperature, add DIPEA (3.0 equiv) followed by POCl₃ (6.0 equiv).
-
Causality: ACN provides better initial solubility, allowing for reagent addition without strict ice-bath cooling, though a mild water bath is recommended to control the initial exotherm.
-
-
Reflux : Heat to 82 °C for 10–12 hours.
-
Workup : Evaporate ACN under vacuum. Dissolve the residue in Ethyl Acetate (200 mL) and slowly wash with ice-cold water (2 x 100 mL). Dry and concentrate.
Troubleshooting & Analytical Validation
-
Incomplete Chlorination : If LC-MS indicates the presence of dichlorinated intermediates (M⁺ ≈ 222 m/z for the dichloro-hydroxy species), the reaction did not reach sufficient thermal activation. Ensure the toluene is completely anhydrous and that a rolling reflux is vigorously maintained.
-
Product Hydrolysis : If the product degrades during workup (appearance of mono-hydroxy-dichloro species), the aqueous quench was too warm or too acidic. Ensure excess POCl₃ is distilled off before quenching, and use strictly ice-cold conditions.
References
- Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: ResearchGate.
- Title: Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Source: MDPI.
- Title: Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Source: PubMed.
- Title: 122970-50-7 | 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine. Source: ChemScene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) [mdpi.com]
- 3. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Step-by-step synthesis of adenosine antagonists from trichlorothiazolopyrimidine
Targeting the A2A/A1 Receptors via the 2,5,7-Trichlorothiazolo[5,4-d]pyrimidine Scaffold
Strategic Overview & Biological Context[1][2][3][4][5]
Adenosine receptor antagonists, particularly those targeting the A2A and A1 subtypes, have emerged as critical modalities in immuno-oncology (reversing adenosine-mediated immunosuppression) and neurodegenerative diseases (Parkinson’s disease).
While the triazolotriazine and purine scaffolds are well-known, the thiazolo[5,4-d]pyrimidine core offers a unique bioisosteric advantage. It maintains the critical hydrogen-bonding motifs required for the adenosine binding pocket while providing distinct vectors for solubility and metabolic stability tuning.
This guide details a modular, step-by-step protocol for synthesizing high-affinity antagonists starting from the versatile electrophile 2,5,7-trichlorothiazolo[5,4-d]pyrimidine . Unlike routes that fix the C-2 substituent early (via cyclization of specific precursors), this protocol utilizes the trichloro-scaffold to allow late-stage diversification at all three positions.
Retrosynthetic Logic & Reactivity Profile
Success with this scaffold relies entirely on exploiting the differential electrophilicity of the three chlorine atoms. The reactivity order is governed by the electron-deficient nature of the pyrimidine ring versus the thiazole ring.
The Hierarchy of Displacement (
)
-
Position C-7 (Most Reactive): Analogous to the C-4 position in pyrimidines. The carbon is flanked by two ring nitrogens, making it highly susceptible to nucleophilic attack by primary amines (the "head" group) at low temperatures.
-
Position C-5 (Intermediate Reactivity): Less electrophilic than C-7 but can be displaced by amines or alkoxides at elevated temperatures.
-
Position C-2 (Least Reactive): Located on the thiazole ring. The C-2 chlorine is relatively stable towards nucleophiles compared to the pyrimidine chlorines. It is best utilized as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or displacement under forcing conditions.
Figure 1: Reactivity Map & Workflow
Caption: Sequential functionalization strategy exploiting the differential electrophilicity of the trichlorothiazolopyrimidine core.
Detailed Experimental Protocols
Safety Precaution
-
Hazard: 2,5,7-trichlorothiazolo[5,4-d]pyrimidine is a potent skin sensitizer and lachrymator. All operations must be performed in a fume hood.
-
Moisture Sensitivity: The starting material hydrolyzes easily. Store under argon at -20°C.
Step 1: Regioselective C-7 Amination
Objective: Install the primary binding element (e.g., furan-2-ylmethanamine or a substituted benzylamine). This group mimics the exocyclic amine of adenosine.
Protocol:
-
Preparation: Dissolve 2,5,7-trichlorothiazolo[5,4-d]pyrimidine (1.0 eq, 2.40 g, 10 mmol) in anhydrous THF (40 mL) in a round-bottom flask under Argon.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent over-substitution at C-5.
-
Addition: Mix the target amine (e.g., furan-2-ylmethanamine, 1.05 eq) with DIPEA (N,N-Diisopropylethylamine, 1.2 eq) in THF (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (Product A). -
Workup: Evaporate THF. Resuspend residue in EtOAc, wash with water (2x) and brine. Dry over
. -
Outcome: 2,5-dichloro-N-(furan-2-ylmethyl)thiazolo[5,4-d]pyrimidin-7-amine. Typical Yield: 85-92%.[1]
Step 2: C-5 Functionalization
Objective: Introduce a solubilizing group or a secondary binding motif. A2A antagonists often tolerate small alkyl amines or heterocycles (e.g., morpholine, piperazine) here.
Protocol:
-
Setup: Dissolve the product from Step 1 (1.0 eq) in 1,4-dioxane (0.2 M concentration).
-
Reagent: Add the secondary amine (e.g., N-methylpiperazine, 2.0 eq) and
(3.0 eq). -
Conditions: Heat the mixture to 60-80°C for 4-6 hours.
-
Critical Control: Do not exceed 90°C if preserving the C-2 chlorine is required for Suzuki coupling. Higher temperatures may cause displacement at C-2 if the nucleophile is small.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Outcome: 2-chloro-5-(4-methylpiperazin-1-yl)-N-(furan-2-ylmethyl)thiazolo[5,4-d]pyrimidin-7-amine.
Step 3: C-2 Diversification (The "Tail")
Objective: Install the aryl/heteroaryl "tail" which extends into the hydrophobic pocket of the receptor. This is best achieved via Suzuki-Miyaura coupling.
Protocol:
-
Reagents: Combine the Step 2 intermediate (1.0 eq) with the desired Boronic Acid (e.g., Phenylboronic acid, 1.5 eq) in a microwave vial.
-
Catalyst System: Add
(5 mol%) or (for difficult substrates). -
Base/Solvent: Add 2M aqueous
(3.0 eq) and DME (Dimethoxyethane) or Toluene/EtOH (4:1). Degas with Argon for 5 minutes. -
Reaction: Microwave irradiation at 110°C for 30 minutes (or reflux oil bath for 4-8 hours).
-
Purification: Filter through Celite. Concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary & Validation
Table 1: Reaction Optimization Guidelines
| Step | Position | Reagent Type | Temp | Solvent | Typical Yield | Key Challenge |
| 1 | C-7 | Primary Amine | 0°C | THF / DCM | >85% | Bis-substitution if Temp > RT |
| 2 | C-5 | Sec. Amine / Alkoxide | 60-80°C | Dioxane / DMF | 70-80% | C-2 displacement if T > 100°C |
| 3 | C-2 | Boronic Acid | 110°C | DME / Toluene | 50-75% | Hydrolysis of Cl if wet/slow |
Analytical Validation (Self-Check):
-
1H NMR Diagnostic:
-
Step 1: Loss of symmetry if starting material was symmetric (not applicable here, but look for amine NH signal approx 8.5-9.5 ppm).
-
Step 3: Appearance of aromatic protons from the new C-2 ring.
-
-
LC-MS:
-
Start: M+ (Isotope pattern for 3 Cl atoms: M, M+2, M+4, M+6).
-
Step 1: M+ (Isotope pattern for 2 Cl atoms).
-
Step 2: M+ (Isotope pattern for 1 Cl atom).
-
Step 3: M+ (No Chlorine isotope pattern).
-
Mechanistic Pathway (Signaling & Binding)
To understand the design of these antagonists, one must visualize their interaction with the Adenosine A2A receptor signaling pathway.
Figure 2: A2A Receptor Antagonism Mechanism
Caption: Antagonists block the A2A-Gs-cAMP cascade, preventing T-cell immunosuppression in the tumor microenvironment.
References
-
Varano, F., et al. (2018).[2] Identification of Novel thiazolo[5,4-d]pyrimidine Derivatives as Human A1 and A2A Adenosine Receptor Antagonists/Inverse Agonists.[3][2][4][5][6] Bioorganic & Medicinal Chemistry, 26(14), 3973-3985.
-
Shu, L., Alabanza, L. M., & Gu, C. (2012).[7] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721.[7] (Process Chemistry validation).
-
Richardson, P. G., et al. (2002). Discovery of a Potent, Purine-Based Adenosine A2A Receptor Antagonist. Journal of Medicinal Chemistry.
-
Catarzi, D., et al. (2020).[5] Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor.[3] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Improving yield in 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine substitution reactions
Technical Support Center: Optimizing Thiazolo[4,5-d]pyrimidine Scaffolds
Subject: Improving Yield & Selectivity in 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Substitution Ticket ID: #TZP-SUB-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Reactivity Hierarchy
To improve yield, you must first master the intrinsic reactivity order of the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold. Treating all three chlorine atoms as equal is the primary cause of polymerization, polychlorination, and low yields.[1]
This scaffold functions as a "chemical traffic light."[1] You must respect the order of displacement to achieve high yields.
The Golden Rule of Displacement (
-
Position 7 (Fastest): The most electron-deficient site (analogous to C-6 in purines).[1] Reacts at low temperatures (-78°C to 0°C) .[1]
-
Position 5 (Intermediate): Reacts second (analogous to C-2 in purines).[1] Requires room temperature to mild heating .
-
Position 2 (Slowest): The thiazole carbon.[1] Often requires high heat or transition metal catalysis to displace.[1]
Module 1: Visualizing the Reactivity Landscape
Before starting your reaction, visualize the electrophilic susceptibility of your substrate.[1] The following diagram illustrates the stepwise displacement pathway you should target.
Figure 1: The sequential displacement logic. Controlling temperature is the primary lever to stop the reaction at Step 1 or Step 2.
Module 2: Troubleshooting Guides
Issue A: "I'm getting a mixture of mono- and di-substituted products."
Diagnosis: Loss of Regioselectivity.[1] You are likely running the reaction too hot or adding the nucleophile too fast. The activation energy difference between C-7 and C-5 is distinct but can be overcome by excess thermal energy.[1]
Solution Protocol:
-
Temperature Crash: Cool the reaction to -78°C (dry ice/acetone) or -20°C (cryo-cooler) before adding the nucleophile.
-
Slow Addition: Add the nucleophile dropwise over 30–60 minutes. This ensures the concentration of nucleophile remains low relative to the starting material, favoring the most reactive site (C-7).
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile.[1] Do not use an excess.
Issue B: "My yield is low, and I see a 'polar' spot on TLC."
Diagnosis: Hydrolysis (Formation of Pyrimidones). The C-7 chlorine is so reactive that it will react with trace water in your solvent or atmosphere, replacing the -Cl with an -OH.[1] This "hydroxy" impurity is often insoluble and kills the reaction.[1]
Solution Protocol:
-
Solvent Drying: Do not rely on "bottle dry" solvents.[1] Use freshly distilled THF or DMF stored over 4Å molecular sieves.[1]
-
Base Selection: Avoid hydroxide bases (NaOH, KOH) or carbonate bases (K2CO3) if they are hygroscopic.[1] Switch to organic bases like DIPEA (Hünig's base) or Et3N, which are easier to keep anhydrous.[1]
-
Atmosphere: Run strictly under Argon or Nitrogen balloon.
Issue C: "The C-2 chlorine won't react."
Diagnosis: Thiazole Deactivation.
The C-2 position on the thiazole ring is significantly less electrophilic than the pyrimidine ring.[1] Standard
Solution Protocol:
-
Switch Mechanisms: If
fails at >100°C, switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination).[1] The oxidative addition of Pd(0) into the C-Cl bond is often more effective than nucleophilic attack for this position.[1] -
Microwave Irradiation: Brief bursts (140°C, 20 mins) can sometimes force the substitution without degrading the scaffold, unlike prolonged reflux.[1]
Module 3: Optimized Experimental Workflow
This protocol is designed for the regioselective mono-substitution at C-7 , which is the most common entry point for library synthesis.[1]
Reagents:
-
Substrate: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0 eq)[1]
-
Base: DIPEA (1.2 eq)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon. Add the trichloro-scaffold and anhydrous THF.
-
Cooling: Submerge the flask in a cooling bath (Ice/Salt for 0°C or Dry Ice/Acetone for -78°C). Note: Start at -78°C for highly reactive amines like pyrrolidine.[1]
-
Addition: Dissolve the amine and DIPEA in a separate vial of THF. Add this mixture dropwise to the main reaction over 30 minutes.
-
Monitoring: Stir at low temperature for 1 hour. Check TLC.
-
Quench: Do not use water if you plan to do a second substitution immediately. If isolating, quench with saturated NH4Cl.[1]
-
Workup: Extract with EtOAc. Wash with Brine.[1] Dry over Na2SO4.[1]
Data Comparison: Base & Solvent Effects on Yield
| Conditions | Nucleophile | Temp | Yield (C-7 Product) | Major Impurity |
| THF / DIPEA | Morpholine | -78°C | 92% | None |
| THF / DIPEA | Morpholine | RT | 65% | C-5/C-7 Disubstituted |
| DMF / K2CO3 | Morpholine | RT | 40% | Hydrolysis (OH-product) |
| EtOH / Et3N | Aniline | Reflux | <10% | Decomposition/Ring Opening |
Module 4: Decision Logic (Troubleshooting Flowchart)
Use this logic gate to diagnose your specific yield issues during the reaction workup.
Figure 2: Diagnostic logic for analyzing crude reaction mixtures via LCMS.
Frequently Asked Questions (FAQ)
Q: Can I substitute the C-5 chlorine before the C-7 chlorine? A: Generally, no.[1] The C-7 position is electronically activated by the adjacent bridgehead nitrogen (similar to the 4-position in quinazoline).[1] To target C-5 exclusively, you would typically need to start with a scaffold where C-7 is already blocked or substituted with a non-leaving group.[1]
Q: Why does my product turn into a solid that won't dissolve during workup?
A: Thiazolo[4,5-d]pyrimidines are notoriously planar and prone to
Q: I need to introduce a sulfur nucleophile. Is the protocol different?
A: Yes. Thiols are softer nucleophiles and more prone to oxidation.[1] Degas all solvents thoroughly to prevent disulfide formation.[1] You may need slightly higher temperatures (0°C to RT) compared to amines, as thiols are often less reactive in
References
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Source: Organic & Biomolecular Chemistry (RSC), 2025.[1][2] Relevance: Validates the
reactivity and optimization of the 5-position amide introduction. URL:[Link] -
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Source: Molecules (MDPI), 2025.[1] Relevance: Provides protocols for Thorpe–Ziegler cyclization and subsequent substitutions on the thiazolo-pyrimidine core. URL:[Link][1]
-
Synthesis and biological evaluation of thiazolo[4,5-d]pyrimidine derivatives. Source: Archives of Pharmacal Research, 2007.[1] Relevance: Establishes the foundational reactivity of 7-substituted amino derivatives. URL:[Link]
-
Thiazolo[4,5-d]pyrimidine nucleosides: Synthesis of potential immunotherapeutic agents. Source: Journal of Medicinal Chemistry, 1990.[1] Relevance: Classic text confirming the "purine-like" reactivity where position 7 (analogous to purine-6) is the primary site of modification.[1] URL:[Link][1]
Sources
Solving solubility issues with 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Welcome to the technical support center for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges encountered during its experimental use, with a primary focus on resolving solubility issues.
I. Troubleshooting Guide: Tackling Solubility Challenges
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, a heterocyclic compound belonging to the thiazolopyrimidine class, holds significant interest in drug discovery due to its structural similarity to purines.[1][2] However, its highly chlorinated and aromatic structure contributes to poor aqueous solubility, a common hurdle in experimental workflows.[3] This guide provides systematic approaches to effectively solubilize this compound for various research applications.
Issue 1: Compound Fails to Dissolve in Standard Organic Solvents (e.g., DMSO)
This is a primary challenge often encountered when preparing stock solutions. The high crystallinity and low polarity of the compound can resist dissolution even in strong organic solvents.
Q1: My 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine powder is not dissolving in 100% DMSO at room temperature. What should I do?
A1: This is a common observation. The initial dissolution of a highly crystalline, poorly soluble compound can be kinetically slow. Here is a step-by-step protocol to enhance dissolution:
Protocol 1: Enhanced Dissolution in DMSO
-
Initial Suspension: Add the weighed amount of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine to a sterile vial, followed by the calculated volume of anhydrous DMSO to create a suspension.
-
Mechanical Agitation: Vortex the suspension vigorously for 2-3 minutes. This increases the surface area of the solid particles exposed to the solvent.
-
Sonication: Place the vial in a bath sonicator for 10-15 minute intervals.[4] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break apart the crystal lattice of the compound.
-
Gentle Warming: If the compound remains undissolved, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes.[5] Increased temperature provides the energy needed to overcome the lattice energy of the solid.[6][7] Caution: Before heating, it is advisable to confirm the thermal stability of the compound to prevent degradation.
-
Iterative Process: Repeat steps 2-4 as necessary. Complete dissolution should result in a clear, particulate-free solution.
Causality: The combination of mechanical agitation, sonication, and gentle warming provides sufficient energy to disrupt the intermolecular forces within the crystal lattice, allowing the DMSO molecules to solvate the individual compound molecules effectively.[4]
Issue 2: Precipitation Upon Dilution into Aqueous Buffers
A frequent and frustrating issue arises when a high-concentration DMSO stock solution is diluted into an aqueous buffer for biological assays. The drastic change in solvent polarity causes the compound to "crash out" of the solution.[8]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my cell culture media or PBS. How can I prevent this?
A2: This phenomenon, known as solvent-shifting precipitation, occurs because the aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration.[8] The following strategies can mitigate this problem.
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[9][10]
Table 1: Common Co-solvents for Preclinical Formulations [11]
| Co-solvent | Typical Starting Concentration | Notes |
| Polyethylene Glycol 300/400 (PEG300/400) | 10-40% | Generally well-tolerated in vivo. |
| Ethanol | 5-10% | Use with caution due to potential cellular toxicity. |
| Propylene Glycol (PG) | 10-30% | Another common choice for in vivo studies. |
Protocol 2: Preparing a Co-Solvent Formulation
This protocol provides a common starting point for creating a more soluble formulation.[11]
-
Initial Dissolution in DMSO: Dissolve the 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in the smallest necessary volume of 100% DMSO.
-
Sequential Addition of Co-solvents:
-
Add the desired volume of PEG300 (e.g., to make up 40% of the final volume) and vortex thoroughly.
-
Add a surfactant like Tween 80 (e.g., to make up 5% of the final volume) and vortex again. Surfactants help to form micelles that can encapsulate the hydrophobic compound.[9]
-
-
Slow Addition of Aqueous Phase: Slowly add the aqueous buffer (e.g., saline or PBS) to the organic mixture while continuously vortexing. This gradual change in polarity helps to prevent precipitation.[8]
-
Final Observation: The final solution should be clear. If precipitation occurs, the ratios of the co-solvents may need to be optimized.
Causality: The co-solvent system creates a microenvironment that is more favorable for the hydrophobic compound, effectively keeping it in solution even after the addition of the aqueous phase.[12]
Strategy 2: pH Modification
The solubility of many compounds, particularly those with ionizable groups, is pH-dependent. While 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine does not have readily ionizable protons, pH can still influence its stability and interactions in solution. For many heterocyclic compounds, solubility increases in more acidic conditions.[9]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: While direct protonation is unlikely, adjusting the pH can sometimes be beneficial, especially if your experimental buffer system allows for it. It is recommended to determine the compound's solubility across a pH range experimentally.[8]
Workflow for pH-Dependent Solubility Testing
Caption: Workflow for determining pH-dependent solubility.
II. Frequently Asked Questions (FAQs)
Q4: What is the recommended storage condition for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine?
A4: For the solid powder, it is recommended to store it sealed in a dry environment at 2-8°C.[13] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5]
Q5: What is the molecular weight and formula of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine?
A5: The molecular formula is C₅Cl₃N₃S, and the molecular weight is 240.50 g/mol .[13]
Q6: Are there any known safety precautions for handling this compound?
A6: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Q7: My compound still precipitates in my final assay plate. What are my options?
A7: If you have optimized your formulation with co-solvents and still observe precipitation, consider the following:
-
Reduce the Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the final assay medium.[8]
-
Incorporate Surfactants: Surfactants like Tween 80 or Cremophor EL can be effective at solubilizing highly hydrophobic compounds.[9][14]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][12]
Decision Tree for Troubleshooting Final Assay Precipitation
Caption: Decision tree for addressing in-assay precipitation.
III. References
-
Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. ResearchGate. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. PubMed. Available at: [Link]
-
Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Bentham Science. Available at: [Link]
-
Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. Available at: [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs. Available at: [Link]
-
(PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. Available at: [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
-
Henry's law constants of chlorinated solvents at elevated temperatures. PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
The effect of improper use of buffer salts on chromatographic columns and solutions!. Available at: [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229. PubChem. Available at: [Link]
-
Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. MDPI. Available at: [Link]
-
Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. Available at: [Link]
-
Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual. Pressbooks. Available at: [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]
-
(a) The effect of temperature on the solubility of Cl 2 in aqueous HCl... ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
-
Heterocycles in Medicinal Chemistry. PMC. Available at: [Link]
-
Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. PMC. Available at: [Link]
-
Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. Available at: [Link]
-
Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
122970-50-7|2,5,7-trichlorothiazolo[4,5-d]pyrimidine. BIOFOUNT. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies [mdpi.com]
- 3. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Regioselective Functionalization of Trichlorothiazolopyrimidines
Welcome to the Technical Support Center for the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold. This guide is engineered for medicinal chemists, process scientists, and drug development professionals who require precise, reproducible control over the regioselective functionalization of this privileged polyhalogenated heterocycle.
Core Principles of Regioselectivity
Achieving orthogonal functionalization of the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine core relies on exploiting the distinct electronic and steric environments of its three carbon-chlorine bonds.
-
C-7 Position (Kinetic Control): In polyhalogenated pyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C-4 and C-6 positions[1]. In the fused thiazolo[4,5-d]pyrimidine system, the C-7 position (structurally analogous to pyrimidine C-4) is the most electrophilic site. Nucleophilic aromatic substitution (SNAr) is initiated here rapidly due to the strong electron-withdrawing effect of the adjacent bridgehead nitrogen and the fused thiazole ring, which stabilize the anionic Meisenheimer complex[2].
-
C-5 Position (Thermodynamic Control): The C-5 position (analogous to pyrimidine C-2) is the second most reactive site. While it also stabilizes the anionic intermediate, the activation energy barrier is higher, requiring elevated temperatures or excess nucleophile to drive the SNAr reaction to completion[3].
-
C-2 Position (Catalytic Control): The C-2 position on the thiazole ring is relatively inert to standard SNAr conditions but is highly susceptible to transition-metal-catalyzed oxidative addition. This enables orthogonal late-stage functionalization via palladium cross-coupling reactions (e.g., Suzuki-Miyaura) only after the pyrimidine chlorides have been substituted[4].
Reaction Pathway Visualization
Reaction pathway demonstrating temperature- and catalyst-controlled regioselectivity.
Troubleshooting Guide (FAQs)
Q1: I am observing a 60:40 mixture of C-7 and C-5 aminated products during my first step. How do I improve C-7 selectivity? Causality: The energy gap between C-7 and C-5 substitution is narrow at room temperature. If the amine is added too quickly or the temperature is too high, the kinetic preference for C-7 is overridden. Solution: Cool the reaction strictly to -78 °C before adding the nucleophile. Use exactly 1.0 to 1.05 equivalents of the amine and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent like DCM or THF. Dropwise addition of the amine over 30 minutes prevents localized concentration spikes.
Q2: My starting material (2,5,7-trichlorothiazolo[4,5-d]pyrimidine) degrades into a highly polar baseline spot when I use K₂CO₃ in aqueous mixtures. Why? Causality: The C-7 chlorine is exquisitely sensitive to hydrolysis due to the extreme electron deficiency of the pyrimidine ring[5]. Hydroxide ions generated from aqueous carbonate will rapidly displace the C-7 chloride, yielding the corresponding thiazolopyrimidin-7-one. Solution: Strictly maintain anhydrous conditions for the initial SNAr steps. Use anhydrous organic bases (DIPEA, TEA) and molecular sieve-dried solvents.
Q3: During the C-2 Suzuki coupling, I see significant protodehalogenation instead of the desired cross-coupled product. How can I fix this? Causality: Protodehalogenation competes with transmetalation when the boronic acid is slow to react or sterically hindered, allowing the palladium-aryl intermediate to abstract a proton from the solvent. Solution: Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos) and ensure the boronic acid is freshly titrated. Adding a trace of water (5% v/v) to the 1,4-Dioxane solvent accelerates the transmetalation step of the boronic acid without risking hydrolysis, provided the C-7/C-5 positions are already functionalized.
Quantitative Data: Condition Effects on Regioselectivity
The following table summarizes the causal relationship between reaction conditions and regioselective outcomes during the amination of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine.
| Solvent | Temperature (°C) | Amine Equivalents | C-7 Yield (%) | C-5 Yield (%) | Unreacted SM (%) |
| THF | 25 | 1.5 | 45 | 40 | 0 |
| THF | -78 to 0 | 1.05 | 92 | 2 | 5 |
| DCM | -78 | 1.0 | 95 | <1 | 4 |
| DMF | 80 | 2.5 | 0 | 98* | 0 |
*Yield represents the C-5, C-7 disubstituted product.
Standardized Experimental Protocols
These self-validating protocols are designed to ensure high fidelity at each stage of the functionalization workflow.
Protocol A: Regioselective C-7 Amination (Kinetic Control)
-
Charge a flame-dried round-bottom flask with 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (1.0 eq) and anhydrous DCM to achieve a 0.1 M concentration.
-
Cool the solution to -78 °C under a positive nitrogen atmosphere using a dry ice/acetone bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) via syringe.
-
Dissolve the amine nucleophile (1.0 eq) in a minimal amount of anhydrous DCM and add dropwise over 30 minutes using a syringe pump. (Self-Validation: The slow addition prevents the exothermic SNAr from raising the internal temperature, preserving kinetic control).
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench with saturated aqueous NH₄Cl and extract with DCM. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Sequential C-5 Amination (Thermodynamic Control)
-
Dissolve the C-7 mono-substituted intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.0 eq) and the secondary amine nucleophile (1.5 eq).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x). (Self-Validation: The LiCl wash effectively partitions the DMF into the aqueous layer, preventing emulsion formation and streaking during subsequent chromatography).
-
Dry the organic layer, concentrate, and purify.
Protocol C: C-2 Suzuki-Miyaura Cross-Coupling
-
In a microwave vial, combine the C-5, C-7 disubstituted intermediate (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). (Self-Validation: Degassing by sparging with N₂ for 15 minutes is critical to prevent oxidative degradation of the Pd(0) catalyst).
-
Add Pd(dppf)Cl₂ (0.05 eq) under a stream of nitrogen.
-
Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 mins).
-
Filter through Celite, concentrate, and purify via reverse-phase HPLC.
References
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective convergent synthesis of 2-arylidene thiazolo[3,2- a ]pyrimidines as potential anti-chikungunya agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00257G [pubs.rsc.org]
Technical Support Center: Purification of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Intermediates
Welcome to the technical support guide for the purification of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine and its related intermediates. This document is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The purity of these intermediates is paramount for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredients (APIs).
This guide provides field-tested insights and systematic troubleshooting procedures in a direct question-and-answer format to address the specific challenges encountered during the purification of this compound class.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for crude 2,5,7-trichlorothiazolo[4,5-d]pyrimidine?
The two most effective and widely used methods for purifying this intermediate are flash column chromatography and recrystallization.[1][2] The choice between them depends on the impurity profile and the scale of your reaction.
-
Flash Column Chromatography is ideal for removing a wide range of impurities with different polarities and for separations where crystallization is ineffective.[3][4]
-
Recrystallization is highly effective for removing small amounts of impurities from larger batches of material, provided a suitable solvent system can be identified. It is often the preferred method for achieving high purity on a larger scale due to its efficiency and cost-effectiveness.[5][6]
Q2: What are the common impurities I should anticipate during the synthesis and purification of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine?
Anticipating the impurity profile is key to designing an effective purification strategy. Common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Partially Chlorinated Intermediates: Mono- or di-chlorinated thiazolo[4,5-d]pyrimidine species. These can be particularly challenging to separate due to their similar polarities.
-
Hydrolysis Products: The chloro-substituents are susceptible to hydrolysis, which can introduce more polar, hydroxylated byproducts, especially if the work-up involves aqueous basic conditions.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, NMP).
-
Reagent-Derived Byproducts: Byproducts from chlorinating agents like POCl₃.
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically effective.[7][8]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for structural confirmation and can detect impurities if they are present in sufficient quantities (>1%). Quantitative NMR (qNMR) can also be used for precise purity determination.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[10][11]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Separation During Column Chromatography
Q: My compound and a major impurity are co-eluting during flash chromatography on silica gel. How can I improve the separation?
This is a common challenge, often arising from an inappropriate choice of solvent system or stationary phase.
Causality: The separation on silica gel (a polar, acidic stationary phase) is governed by the polarity of the compounds. If your product and impurity have very similar polarities, they will travel down the column at nearly the same rate.[3]
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running a large column, screen various solvent systems using Thin Layer Chromatography (TLC). Test a range of polarities, such as hexane/ethyl acetate, hexane/dichloromethane, or dichloromethane/methanol mixtures. Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound to ensure good separation.[1]
-
Try Different Solvent Selectivities: If hexane/ethyl acetate doesn't work, switch to a system with different solvent characteristics, like toluene/acetone or ether/hexane. Sometimes, changing the nature of the solvent interactions can dramatically improve separation.[12]
-
-
Change the Stationary Phase:
-
Neutral Alumina: N-heterocycles can sometimes interact strongly with the acidic sites on silica gel, leading to streaking or irreversible adsorption. Using neutral or basic alumina can mitigate these effects and offer a different selectivity profile.[13]
-
Reversed-Phase Chromatography: For compounds that are difficult to separate on normal phase, C18-functionalized silica (reversed-phase) is an excellent alternative. Here, the elution order is reversed, with non-polar compounds retained more strongly. The mobile phase is typically a polar mixture, like methanol/water or acetonitrile/water.
-
-
Improve Column Technique:
-
Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, dissolve it in a different solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better separation.[12]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[13]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives | MDPI [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side products in thiazolo[4,5-d]pyrimidine functionalization
Welcome to the Technical Support Center for Thiazolo[4,5-d]pyrimidine chemistry. As a privileged purine bioisostere, this bicyclic scaffold is critical in the development of kinase inhibitors, CRF1R antagonists, and antimicrobial agents[1][2]. However, its electron-deficient nature and the presence of the fused thiazole ring make late-stage functionalization prone to regioselectivity issues, over-functionalization, and ring degradation[3].
This guide provides troubleshooting protocols, causality-driven explanations, and self-validating methodologies to help you minimize side products during your syntheses.
Module 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Q: When reacting 5,7-dichloro-thiazolo[4,5-d]pyrimidine with an amine, I isolate a complex mixture of C-7 substituted, C-5 substituted, and di-substituted products. How do I exclusively isolate the C-7 mono-substituted product?
A: The pyrimidine ring is highly electron-deficient, but the C-7 position is significantly more electrophilic than the C-5 position due to the anisotropic and inductive electron-withdrawing effects of the fused thiazole ring[4]. To minimize C-5 substitution or over-functionalization, you must strictly trap the reaction under kinetic control.
Causality & Self-Validating Protocol: By lowering the temperature to 0 °C and adding exactly 1.05 equivalents of the nucleophile dropwise via a syringe pump, you ensure that the activation energy required for the slower C-5 substitution is never reached. This protocol is a self-validating system via real-time TLC monitoring: the clean disappearance of the non-polar starting material and the emergence of a single, moderately polar spot confirms kinetic control. If a highly polar baseline spot appears, the temperature has breached the kinetic threshold, triggering di-substitution.
Kinetic vs. Thermodynamic control in SNAr of 5,7-dichloro-thiazolo[4,5-d]pyrimidine.
Quantitative Data: SNAr Condition Optimization
| Nucleophile Equivalents | Temperature (°C) | Solvent | C-7 Product Yield (%) | C-5 Product Yield (%) | Di-substituted Yield (%) |
| 1.05 | 0 | DCM | 92 | < 1 | Trace |
| 1.05 | 25 (RT) | DCM | 78 | 5 | 12 |
| 2.50 | 80 | DMF | 0 | 0 | 98 |
Step-by-Step Methodology: Regioselective C-7 Amination
-
Preparation: Dissolve 5,7-dichloro-thiazolo[4,5-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Thermal Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. DIPEA is chosen over triethylamine to prevent competitive nucleophilic attack.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in anhydrous DCM and add dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes.
-
Validation: Stir at 0 °C for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench with cold saturated aqueous NaHCO3, extract with DCM, and dry over Na2SO4.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Q: During the Suzuki coupling of 5-chloro-thiazolo[4,5-d]pyrimidine, my major isolated mass corresponds to the protodehalogenated side product rather than the cross-coupled product. How can I prevent this?
A: Protodehalogenation occurs when the oxidative addition complex (Pd(II)-aryl) undergoes premature reduction before transmetalation can occur[5]. This is typically caused by a slow transmetalation step—often due to sterically hindered boronic acids or an inactive base—combined with the presence of a proton source (like protic solvents or moisture).
Causality & Self-Validating Protocol: To suppress protodehalogenation, switch to a bidentate, highly active catalyst system like Pd(dppf)Cl2, which accelerates reductive elimination. Furthermore, use a strictly anhydrous solvent system (e.g., 1,4-dioxane) with a finely milled, anhydrous inorganic base (K3PO4). This protocol is a self-validating system via visual feedback: a stable, clear yellow/orange solution indicates an active catalytic cycle. A rapid shift to a black precipitate (Pd black) confirms that transmetalation has failed, stranding the Pd(II) intermediate which then degrades, validating the immediate need to check base solubility or solvent anhydrousness.
Suzuki-Miyaura catalytic cycle highlighting protodehalogenation and homocoupling side reactions.
Step-by-Step Methodology: Anhydrous Suzuki-Miyaura Coupling at C-5
-
Solid Reagent Charging: Charge an oven-dried Schlenk flask with 5-chloro-7-amino-thiazolo[4,5-d]pyrimidine (1.0 eq), aryl boronic acid (1.5 eq), and finely milled anhydrous K3PO4 (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) inside a nitrogen-filled glovebox to prevent premature catalyst oxidation.
-
Solvent Injection: Seal the flask, remove from the glovebox, and inject anhydrous, freeze-pump-thaw degassed 1,4-dioxane (0.2 M).
-
Reaction Execution: Heat the mixture to 90 °C for 4 hours.
-
Visual Validation: Monitor the cycle visually. The solution should remain yellow/orange. If black precipitate forms within the first 30 minutes, abort and verify the anhydrous state of your K3PO4.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd and salts, and concentrate in vacuo.
Module 3: Halogenation and Ring Stability
Q: When attempting to chlorinate thiazolo[4,5-d]pyrimidine-5,7-dione using neat POCl3, I observe significant degradation and ring-opening side products. What is causing this?
A: The fused thiazole ring is highly susceptible to cleavage under harsh, extended reflux conditions with neat POCl3. The degradation is initiated by the nucleophilic attack of chloride ions on the highly activated, protonated thiazole intermediate generated during prolonged heating[6].
Causality & Self-Validating Protocol: Adding a catalytic amount of N,N-dimethylaniline (DMA) lowers the required activation energy for chlorination and buffers the system. DMA acts as a phase-transfer agent and HCl scavenger, preventing the buildup of destructive acidic species that lead to ring opening. This is validated by the crude NMR profile: the absence of formamide or thioamide proton signals confirms the thiazole ring remains intact.
Quantitative Data: Halogenation Reagent Comparison
| Reagent System | Temperature (°C) | Time (h) | Desired Dichloro Yield (%) | Ring-Opening / Degradation (%) |
| Neat POCl3 | 105 (Reflux) | 12 | 45 | 50 |
| POCl3 + DMA (cat.) | 90 | 4 | 88 | < 5 |
| SOCl2 + DMF (cat.) | 80 | 6 | 65 | 25 |
References
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL
- Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation Source: ResearchGate URL
- Source: PubMed Central (NIH)
- THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE Source: BSPHS URL
- US8168633B2 - Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase Source: Google Patents URL
- Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | 62638-73-7 Source: Benchchem URL
Sources
- 1. bsphs.org [bsphs.org]
- 2. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US8168633B2 - Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Overcoming Steric Hindrance in 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Coupling
This technical guide addresses the specific challenges associated with the functionalization of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7). It focuses on overcoming steric hindrance and ensuring regioselectivity during coupling reactions, designed for researchers in medicinal chemistry and drug discovery.
Scaffold Analysis & Reactivity Profile
The 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold presents three electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for designing sequential coupling strategies, particularly when steric bulk is a limiting factor.
Numbering Convention:
-
Position 7 (C7): Pyrimidine ring, adjacent to the bridgehead nitrogen (N6).
-
Position 5 (C5): Pyrimidine ring, between the two nitrogens (N4 and N6).
-
Position 2 (C2): Thiazole ring, between sulfur and nitrogen.
Reactivity Hierarchy (SNAr): C7 > C5 > C2
-
C7 (Primary Site): Most reactive due to the electron-withdrawing effect of the adjacent bridgehead and pyrimidine nitrogens. It is chemically equivalent to the C4 position of a standard pyrimidine.
-
C5 (Secondary Site): Less reactive than C7. Equivalent to the C2 position of a pyrimidine.
-
C2 (Tertiary Site): Least reactive towards Nucleophilic Aromatic Substitution (SNAr). Often requires transition metal catalysis (Suzuki/Stille) or forcing conditions for displacement.
Reactivity & Decision Map
The following diagram illustrates the logical flow for functionalizing the scaffold based on steric demands and regioselectivity.
Figure 1: Decision matrix for sequential functionalization of the trichlorothiazolo[4,5-d]pyrimidine scaffold.
Troubleshooting & Optimization (Q&A)
Issue 1: Steric Hindrance at C7 (The "Orthogonal" Clash)
Q: I am trying to couple a bulky ortho-substituted aniline to the C7 position, but standard SNAr conditions (DIPEA/THF) yield <10% product. How do I overcome this steric barrier?
A: The C7 position is electronically activated but sterically sensitive to the peri-interaction with the C5-chloro group and the thiazole ring.
-
Solution A (Transition Metal Catalysis): Switch from SNAr to Buchwald-Hartwig Amination . The mechanism involves oxidative addition/reductive elimination, which is less sensitive to the nucleophile's nucleophilicity than SNAr.
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: Use BrettPhos (primary amines) or RuPhos (secondary amines/anilines). These bulky ligands create a pocket that facilitates coupling even with hindered substrates.
-
Base: Cs₂CO₃ (weak) or NaOtBu (strong).
-
-
Solution B (Acid Catalysis): If you must use SNAr, add 1.0 eq of p-Toluenesulfonic acid (pTsOH) or HCl in isopropanol/n-butanol.
Issue 2: Loss of Regioselectivity (C7 vs. C5)
Q: I observe a mixture of C7 and C5 substitution when using small, reactive amines (e.g., morpholine). How do I lock selectivity to C7?
A: Small amines are highly nucleophilic and can attack C5 if the temperature is uncontrolled.
-
Thermodynamic Control: Conduct the reaction at -78°C to 0°C in a non-polar solvent like DCM or Toluene.
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the amine. Excess amine promotes C5 attack.
-
Additives: Avoid strong bases if possible. Use a weak base (NaHCO₃) or the amine itself as a scavenger if it's cheap (2.0 eq), but add it slowly (dropwise).
Issue 3: Functionalizing the Thiazole C2 Position
Q: After substituting C7 and C5, the C2-chlorine remains inert. How do I functionalize this position?
A: The thiazole C2 position is electron-rich compared to the pyrimidine ring and resists SNAr.
-
Suzuki-Miyaura Coupling: This is the most reliable method for C-C bond formation at C2.
-
Conditions: Boronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/H₂O, Microwave 120°C.
-
-
Lithium-Halogen Exchange: If the other groups tolerate it, treat with n-BuLi at -78°C to generate the C2-lithio species, then quench with an electrophile (DMF, CO₂, etc.). Note: This is risky if C7/C5 substituents have acidic protons.
Experimental Protocols
Protocol A: C7-Selective Coupling with Hindered Anilines (Buchwald-Hartwig)
Use this for ortho-substituted anilines or low-nucleophilicity amines.
-
Preparation: In a glovebox or purged vial, combine:
-
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (1.0 eq)
-
Aniline/Amine (1.1 eq)
-
Pd(OAc)₂ (5 mol%)
-
BrettPhos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous 1,4-Dioxane (0.1 M concentration)
-
-
Reaction: Seal and heat to 100°C for 4-12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Validation: Check 1H NMR. A shift in the aromatic protons of the aniline and disappearance of the C7-Cl signal (if visible in 13C) confirms coupling.
Protocol B: C7-Selective SNAr (Acid Catalyzed)
Use this for moderately hindered amines without metal catalysts.
-
Mix: Dissolve scaffold (1.0 eq) and Amine (1.1 eq) in n-Butanol or Isopropanol .
-
Catalyst: Add pTsOH·H₂O (0.5 - 1.0 eq).
-
Reaction: Reflux (80-100°C) for 2-6 hours.
-
Note: The product may precipitate as the salt. Filter and wash with cold ether. Neutralize with NaHCO₃ during workup if the free base is required.
Protocol C: C5-Substitution (Post-C7 Functionalization)
Use this to introduce the second diversity element.
-
Mix: Dissolve C7-substituted intermediate (1.0 eq) in DMSO or NMP .
-
Reagent: Add Nucleophile (Amine/Thiol) (2.0 - 5.0 eq).
-
Base: DIPEA (3.0 eq).
-
Reaction: Heat to 120°C (Microwave preferred) for 30-60 mins.
-
Purification: C5 substitution is difficult; high heat is required to overcome the deactivating effect of the electron-donating group at C7.
Comparative Data: Coupling Conditions
| Condition | Target Position | Substrate Scope | Pros | Cons |
| SNAr (Cold) | C7 | Small Amines | High regioselectivity, cheap | Fails with bulky/weak nucleophiles |
| Acid Catalysis | C7 | Hindered Amines | Overcomes moderate sterics | High temp may degrade sensitive groups |
| Buchwald (Pd) | C7 / C5 | Bulky Anilines | Highest yields for difficult substrates | Expensive, metal scavenging required |
| Suzuki | C2 | Aryl/Alkyl Boronates | Only reliable C2 functionalization | Requires inert atmosphere |
References
- Regioselectivity in Pyrimidine SNAr: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
Thiazolo[4,5-d]pyrimidine Synthesis & Reactivity
-
Buchwald-Hartwig Optimization
-
Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidines
Sources
- 1. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of C2 chlorine in thiazolopyrimidines
Technical Support Case #8492: Reactivity Optimization of C2-Chlorothiazolopyrimidines
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Numbering Calibration
User Issue: You are experiencing stalled or low-yielding nucleophilic aromatic substitution (
Immediate Diagnostic: Before proceeding, we must align on nomenclature. In the standard IUPAC numbering for thiazolo[5,4-d]pyrimidine :
-
C7: (Pyrimidine ring) is the most reactive electrophile.
-
C5: (Pyrimidine ring, between nitrogens) is moderately reactive.
-
C2: (Thiazole ring) is the least reactive electrophile.
If your scaffold is a 2,5,7-trichloro derivative, the C2 position will effectively never react under standard
The Root Cause: The C2 position is located on the electron-rich thiazole ring. The excessive
Decision Matrix: Troubleshooting Workflow
Use this logic flow to determine your next experimental step.
Figure 1: Decision matrix for troubleshooting reactivity based on substrate substitution pattern.
Technical Solutions & Protocols
Solution A: The "Sulfone Shunt" (Recommended for Amines)
Direct displacement of C2-Cl by amines is often kinetically inaccessible due to the deactivation described above. A proven workaround is to first introduce a strong nucleophile (thiol), oxidize it to a sulfone (a "super-leaving group"), and then displace with your amine.
Mechanism:
-
Thiolation: The thiolate anion is a softer, better nucleophile than an amine and can displace the deactivated C2-Cl.
-
Oxidation: Converting sulfide (-SMe) to sulfone (-SO2Me) creates a massive electron-withdrawing hole at C2.
-
Substitution: The sulfone is easily displaced by amines, even at mild temperatures.
Protocol:
-
Step 1 (Thiolation): Dissolve substrate (1.0 eq) in DMF. Add NaSMe (1.2 eq). Stir at 60°C for 2-4 h.
-
Step 2 (Oxidation): Dissolve thio-intermediate in DCM. Add m-CPBA (2.5 eq) at 0°C. Warm to RT over 2 h.
-
Note: Ensure complete oxidation to sulfone (check LCMS for M+32 mass shift vs sulfide). Sulfoxides (M+16) are less reactive.
-
-
Step 3 (Displacement): Dissolve sulfone-intermediate in THF or Dioxane. Add amine (1.5 eq) and DIPEA (2.0 eq). Stir at RT (or 50°C if steric bulk is high).
Solution B: Buchwald-Hartwig Cross-Coupling (Catalytic Route)
If you cannot modify the synthetic route to use the Sulfone Shunt, you must switch from
Why it works: Palladium inserts into the C-Cl bond (oxidative addition) regardless of the ring's electrophilicity, bypassing the electronic deactivation of the thiazole ring [3, 4].
Optimized Conditions for Thiazolopyrimidines:
| Parameter | Recommendation | Rationale |
|---|
| Catalyst |
Protocol:
-
Charge a microwave vial with Substrate (1.0 eq), Amine (1.2 eq),
(5 mol%), Xantphos (10 mol%), and (2.0 eq). -
Seal and purge with Argon for 5 minutes (CRITICAL: Oxygen kills this reaction).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat at 100°C for 12-16 hours (or 140°C for 1h in Microwave).
Solution C: Acid-Catalyzed (The "Proton Trick")
If you are limited to
Theory: Protonating the pyrimidine nitrogen (N1 or N3) pulls electron density out of the fused system, inductively making the thiazole C2 more electrophilic.
Reagent: 1.0 eq of HCl (4M in Dioxane) or
Comparative Data: Reactivity Profiles
The following table summarizes the expected reactivity of chlorine at different positions in the thiazolo[5,4-d]pyrimidine scaffold.
| Position | Numbering (IUPAC) | Relative Reactivity ( | Preferred Conditions |
| Pyrimidine (Bridgehead adj.) | C7 | High (Most Reactive) | RT, mild base ( |
| Pyrimidine (Between Ns) | C5 | Moderate | 60-80°C, carbonate base, DMF/DMSO. |
| Thiazole (Between S/N) | C2 | Low (Deactivated) | >100°C, Microwave, or Pd-Catalysis. |
Visualizing the "Sulfone Shunt" Pathway
Figure 2: The "Sulfone Shunt" strategy converts a poor leaving group (Cl) into an excellent one (
References
-
Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives.... Journal of Medicinal Chemistry / PMC. [Link]
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
Recrystallization techniques for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Topic: Recrystallization & Purification Techniques Document ID: TS-TCP-005 Classification: Chemical Synthesis / Purification Audience: Medicinal Chemists, Process Chemists
Part 1: Core Technical Directive
Subject: Handling and Purification of Highly Reactive Electrophilic Heterocycles
As a Senior Application Scientist, I must emphasize that 2,5,7-trichlorothiazolo[4,5-d]pyrimidine is not a standard stable organic solid. It is a fused bicyclic electrophile with three activated chlorine atoms. The chlorine at the C-7 position is particularly labile, behaving similarly to an acid chloride or 4-chloropyrimidine.
The Critical Constraint:
Standard recrystallization solvents like Ethanol or Methanol are strictly contraindicated without prior stability validation. Heating this compound in protic solvents will likely cause nucleophilic aromatic substitution (
Recommended Strategy: Adopt a non-protic, polarity-gradient approach. We prioritize solubility differentials in inert solvents to preserve the halogenation pattern.
Part 2: Solvent Compatibility Matrix
Before attempting purification, consult this matrix to avoid degrading your material.
| Solvent Class | Specific Solvent | Status | Technical Notes |
| Hydrocarbons | Heptane, Hexane | Anti-Solvent | Excellent for forcing precipitation. Inert. |
| Aromatics | Toluene, Benzene | Primary | Good solubility at high T. Inert. Recommended. |
| Chlorinated | DCM, Chloroform | Solvent | High solubility even at cold T. Use as a co-solvent. |
| Polar Aprotic | Acetonitrile (MeCN) | Conditional | Good for intermediate polarity. Must be anhydrous. |
| Alcohols | EtOH, MeOH, iPrOH | FORBIDDEN | High risk of |
| Ethers | THF, Diethyl Ether | Conditional | Peroxides can degrade the thiazole ring. Use dry/inhibited.[1] |
| Water | Water | FORBIDDEN | Rapid hydrolysis to the 7-hydroxy impurity. |
Part 3: Validated Recrystallization Protocols
Method A: The "Inert Gradient" (Toluene/Heptane)
Best for: High-purity requirements where yield is secondary to stability.
Theory: This method utilizes the temperature-dependent solubility of the fused ring system in aromatic hydrocarbons while using an alkane antisolvent to lower the solubility threshold upon cooling.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is oven-dried. Flush the flask with Nitrogen/Argon. Moisture is the enemy.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask. Add Toluene (approx. 5-10 volumes, 25-50 mL).
-
Heating: Gently heat to 60-70°C. Do not reflux vigorously. If the solid does not dissolve, add small aliquots of Toluene.
-
Note: If a dark, insoluble tar remains, decant the hot clear supernatant into a clean flask, leaving the tar behind.
-
-
Precipitation: Once dissolved, remove from heat.[2] While still warm (approx. 45°C), slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Re-clarification: Add 1-2 mL of Toluene to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling leads to "oiling out."
-
Finalize: Once at room temperature, place in a fridge (4°C) for 2 hours. Filter the crystals under inert gas if possible, or quickly in air. Wash with cold Heptane.
Method B: The "Flash Evaporation" (DCM/Hexane)
Best for: Material that oils out easily or has low melting points.
Theory: Methylene Chloride (DCM) dissolves the compound very well. Hexane acts as the antisolvent. By boiling off the DCM (which has a lower boiling point), you gradually increase the ratio of Hexane, forcing the crystal out.
Step-by-Step Protocol:
-
Dissolve the crude material in a minimum amount of DCM at room temperature.
-
Filter the solution to remove physical impurities (dust, silica).
-
Add Hexane (approx. equal volume to the DCM used). The solution should remain clear.
-
Gently heat (water bath at 45°C) to distill off the DCM.
-
As the DCM evaporates, the solution becomes richer in Hexane. Crystals should begin to nucleate.
-
Stop heating when the volume is reduced by half. Cool slowly.
Part 4: Troubleshooting & FAQs
Visual Decision Tree: Troubleshooting Workflow
Caption: Decision logic for common purification failures with trichlorothiazolopyrimidine.
Frequently Asked Questions
Q1: My product separates as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out," common with chlorinated heterocycles. It occurs when the compound's melting point is lower than the solvent's boiling point, or the saturation limit is reached at a temperature above the melting point.
-
Fix: Re-heat to dissolve the oil. Add a small seed crystal of the pure product (if available) or scratch the glass surface with a rod as it cools. Crucially , cool the flask much slower. Wrap it in aluminum foil and a towel.
Q2: Can I use Ethanol if I keep it cold? A: It is a gamble. While some literature suggests ethanol for amino-substituted analogs [1], the trichloro variant is an electrophile. Even cold ethanol can slowly displace the C-7 chlorine. If you must use a polar solvent, Acetonitrile is safer, provided it is anhydrous.
Q3: I see a spot on TLC at the baseline that wasn't there before recrystallization. A: This is likely the hydrolysis product (2,5-dichloro-7-hydroxythiazolo[4,5-d]pyrimidine).
-
Cause: Wet solvent or exposure to atmospheric moisture during a long reflux.
-
Fix: You cannot "recrystallize away" this impurity easily if it co-precipitates. You may need to re-chlorinate the material with
to convert the hydroxy group back to the chloride, then purify using anhydrous Toluene.
Q4: Is sublimation an option? A: Yes. Highly chlorinated fused rings often sublime well due to their planar structure and lack of hydrogen bond donors.
-
Conditions: High vacuum (<0.1 mmHg) at 80-100°C. This avoids solvent interactions entirely and is excellent for removing non-volatile tars.
References
-
Vertex AI Search. (2025). Synthesis and purification of thiazolo[4,5-d]pyrimidine derivatives. Retrieved from 3
-
BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from 4
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from 5
-
ChemScene. (2025). Product Data: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.[6] Retrieved from 7[6]
Sources
- 1. CAS 13479-88-4 | 5,7-Dichlorothiazolo[5,4-D]pyrimidine - Synblock [synblock.com]
- 2. DD208355A1 - PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES - Google Patents [patents.google.com]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
Validation & Comparative
Comprehensive NMR Characterization Guide: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine vs. Alternative Purine Bioisosteres
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary & The Analytical Challenge
In modern medicinal chemistry, fully substituted heterocyclic building blocks are highly sought after for their metabolic stability and unique binding profiles. The thiazolo[4,5-d]pyrimidine scaffold, a recognized 7-thia bioisostere of the purine ring, is extensively utilized in the development of dual-kinase inhibitors and antiviral agents [1, 4].
However, characterizing fully halogenated derivatives like 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) presents a unique analytical challenge: the "Zero-Proton" core . With a molecular formula of C₅Cl₃N₃S, this molecule possesses absolutely no hydrogen atoms on its core rings.
As a Senior Application Scientist, I frequently see researchers struggle when their primary analytical tool—¹H NMR—yields a flat baseline. This guide objectively compares the NMR characterization strategy of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine against common proton-bearing alternatives, explaining the causality behind specialized ¹³C NMR acquisition parameters required to validate fully quaternary systems.
Comparative NMR Analysis: Zero-Proton vs. Proton-Bearing Cores
To understand the analytical requirements of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, we must compare it against alternative building blocks frequently used in similar synthetic campaigns: 2,4,6-Trichloropyrimidine and 2,6-Dichloropurine .
Table 1: Structural and NMR Modality Comparison
| Compound | Molecular Formula | Core Protons | Primary Structural NMR Modality | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine | C₅Cl₃N₃S | 0 | ¹³C NMR | None (Flat baseline) | 5 Quaternary Carbons (130–165 ppm) |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 1 | ¹H & ¹³C NMR | ~7.46 ppm (s, 1H, C5-H) [2] | 4 Carbons (1 C-H, 3 C-Cl) |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 2 | ¹H & ¹³C NMR | ~8.7 ppm (s, 1H), ~13.5 ppm (br s, NH)[3] | 5 Carbons (1 C-H, 4 Quaternary) |
The Causality of Modality Selection
For 2,4,6-Trichloropyrimidine and 2,6-Dichloropurine, ¹H NMR provides immediate structural confirmation via distinct aromatic singlets. Conversely, for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, ¹H NMR acts strictly as a "Negative Validation" tool . A successful ¹H NMR spectrum for this compound should show nothing but the solvent residual peak. If peaks are present, they indicate incomplete consumption of proton-bearing precursors (e.g., 5,7-dichloro-2-aminothiazolo[4,5-d]pyrimidine), hydrolysis products, or residual solvents. Therefore, ¹³C NMR is elevated from a secondary supporting technique to the primary method of structural proof.
Experimental Protocols: A Self-Validating System
Acquiring ¹³C NMR for a molecule with zero protons requires overcoming the physics of nuclear relaxation. Carbon-13 nuclei typically rely on dipole-dipole interactions with directly attached protons to relax back to their equilibrium state (T₁ relaxation). Because 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine consists entirely of quaternary carbons, its T₁ relaxation times are exceptionally long. If standard acquisition parameters are used, the carbon signals will saturate and vanish into the baseline noise.
The following protocols are engineered to bypass these physical limitations.
Protocol A: ¹H NMR for Negative Validation (Purity Assessment)
Purpose: To confirm the absence of hydrogen-bearing impurities.
-
Sample Preparation: Dissolve 15–20 mg of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in 0.6 mL of high-purity CDCl₃ (100% atom D). Causality: Using 100% deuterated solvent prevents the residual CHCl₃ peak (7.26 ppm) from masking potential aromatic impurities.
-
Acquisition: Run a standard 1D ¹H NMR experiment (e.g., 400 MHz, 16 scans, D1 = 1 sec).
-
Self-Validation Check: The spectrum must be devoid of signals in the 6.0–10.0 ppm range. The presence of a broad singlet near 5.0–7.0 ppm indicates unreacted amine precursors, while signals near 1.5 ppm or 7.26 ppm indicate solvent contamination.
Protocol B: Optimized ¹³C NMR for Fully Quaternary Heterocycles
Purpose: To definitively prove the C₅Cl₃N₃S carbon skeleton.
-
Sample Preparation: Prepare a highly concentrated sample (50–80 mg) in 0.6 mL of CDCl₃. Causality: ¹³C has a low natural abundance (~1.1%). Without the Nuclear Overhauser Effect (NOE) enhancement normally provided by attached protons, a high concentration is mandatory to achieve an acceptable signal-to-noise (S/N) ratio.
-
Instrument Parameters:
-
Frequency: 100 MHz or 125 MHz (for ¹³C).
-
Relaxation Delay (D1): Set to 3.0 to 5.0 seconds . Causality: This extended delay allows the slow-relaxing quaternary carbons (C2, C5, C7, C3a, C7a) to fully return to equilibrium between pulses, preventing signal saturation.
-
Scans (NS): Minimum of 1024 to 4096 scans.
-
-
Self-Validation Check: A successful spectrum will yield exactly 5 distinct carbon resonances in the sp² region (typically between 130 ppm and 165 ppm). The three chlorinated carbons (C2, C5, C7) will appear highly deshielded due to the electronegativity of chlorine and the adjacent nitrogen/sulfur atoms.
Workflow Visualization
The following diagram illustrates the divergent logical pathways an analytical chemist must take depending on the proton-bearing nature of the heterocyclic building block.
Logical workflow for NMR characterization of zero-proton vs. proton-bearing heterocycles.
Conclusion
While proton-bearing bioisosteres like 2,4,6-Trichloropyrimidine allow for rapid structural verification via ¹H NMR, fully substituted scaffolds like 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine demand a paradigm shift in analytical thinking. By utilizing ¹H NMR strictly for negative validation and optimizing ¹³C NMR parameters to account for the lack of dipole-dipole relaxation, researchers can confidently validate the structural integrity of these critical drug discovery building blocks.
References
-
Phadtare, S., Hwang, D. "Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines." Semantic Scholar. Available at:[Link]
-
Arkivoc. "Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents." Arkat-usa.org. Available at:[Link]
-
SciSpace. "Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor." Scispace.com. Available at:[Link]
HPLC analysis methods for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine purity
HPLC Analysis Methods for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Purity: A Comparative Guide
Executive Summary & Analytical Challenges
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) is a highly reactive, polyhalogenated heterocyclic intermediate widely utilized in the synthesis of novel therapeutics, including purine analogs and kinase inhibitors[1],[2]. While the three electron-withdrawing chlorine atoms impart significant hydrophobicity to the molecule, the halogens located at the 5- and 7-positions of the pyrimidine ring are highly activated. This makes the compound acutely susceptible to nucleophilic aromatic substitution (SNAr) and rapid hydrolysis in aqueous or protic environments[3].
This inherent reactivity presents a severe analytical challenge for purity assessment. Traditional High-Performance Liquid Chromatography (HPLC) methods often induce on-column degradation or fail to resolve the parent compound from structurally similar des-chloro or hydrolysis impurities[3]. This guide objectively compares the baseline industry standard (C18 Alkyl phase) against an optimized alternative (Biphenyl phase) to establish a robust, self-validating purity analysis workflow.
Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases
The Baseline: Standard C18 (Alkyl) Columns Standard C18 columns rely exclusively on dispersive, hydrophobic interactions. When analyzing highly halogenated heterocycles, C18 phases struggle to differentiate between the trichloro-parent and its dichloro-hydroxy degradants because the loss of a hydrophobic chlorine atom is often offset by the polarity shift, leading to dangerous co-elution. Furthermore, the long retention times required to elute the hydrophobic parent on C18 columns expose the reactive pyrimidine ring to acidic mobile phases for extended periods, artificially inflating the concentration of hydrolysis impurities in the final chromatogram[4].
The Optimized Alternative: Biphenyl Stationary Phases
Biphenyl columns (e.g., Kinetex Biphenyl, HALO Biphenyl) offer orthogonal selectivity by leveraging
Causality of Performance: Because the Biphenyl phase provides strong
Hydrolysis pathway of chlorinated pyrimidines necessitating rapid, mild HPLC conditions.
Quantitative Data Presentation
The following table summarizes the comparative performance of both column chemistries when analyzing a stressed sample of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine spiked with its primary hydrolysis degradants.
| Analytical Parameter | Method A: Standard C18 (Alkyl) | Method B: Biphenyl (π-π / Steric) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic, π-π, Dipole-Dipole |
| Retention Time (API) | 8.5 min | 4.2 min |
| Resolution ( | 1.4 (High co-elution risk) | 3.1 (Baseline separation) |
| Peak Symmetry ( | 1.6 (Tailing due to silanol activity) | 1.05 (Excellent symmetry) |
| On-Column Hydrolysis | High (Due to prolonged aqueous exposure) | Low (Fast elution, high organic ratio) |
Experimental Protocol: Self-Validating Biphenyl UHPLC Method
This protocol is engineered as a self-validating system . By integrating a strict System Suitability Test (SST) that mandates a minimum resolution threshold, the workflow autonomously verifies its own resolving power and chemical inertness before any sample data is acquired.
Step 1: Sample Preparation (Solvolysis Prevention)
-
Action: Dissolve 10 mg of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in 10 mL of anhydrous Acetonitrile (HPLC grade)[4].
-
Causality: Methanol or aqueous diluents must be strictly avoided. Protic solvents will initiate solvolysis in the autosampler, converting the active C-Cl bonds into methoxy or hydroxy artifacts, thereby destroying the integrity of the purity profile[3].
Step 2: Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm[5].
-
Mobile Phase A: 0.05% Formic Acid in LC-MS Grade Water. (Causality: Mild acidity suppresses silanol ionization without aggressively catalyzing pyrimidine hydrolysis).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Ballistic gradient from 40% B to 90% B over 5 minutes. (Causality: Minimizes the compound's residence time in the aqueous environment).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm[4].
Step 3: System Suitability Testing (SST)
-
Action: Inject a resolution standard containing the parent compound and a spiked 5,7-dichloro-2-hydroxy impurity.
-
Self-Validation Criterion: The system is only validated for use if the resolution (
) between the two peaks is and the tailing factor ( ) is . If , the system halts automatically, indicating column phase degradation or mobile phase preparation errors.
Workflow for the optimized HPLC analysis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
References
-
Probing Redox Responses and DNA Interactions in Drug Discovery. MDPI.[Link]
-
Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex.[Link]
-
HALO 90 Å Biphenyl HPLC Column. HALO Columns. [Link]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Thiazolopyrimidines
Executive Summary
Thiazolopyrimidines—fused heterocyclic systems containing thiazole and pyrimidine rings—are pivotal scaffolds in drug discovery, exhibiting potent anticancer, antimicrobial, and adenosine receptor antagonist activities. Their structural complexity, particularly the potential for regioisomerism (e.g., thiazolo[3,2-a]pyrimidine vs. thiazolo[5,4-d]pyrimidine), necessitates robust analytical protocols.
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of these compounds. Unlike standard spectral libraries, we focus on the mechanistic causality of ion formation, comparing ionization techniques and differentiating isomers through diagnostic cleavage pathways.
Part 1: Comparative Analysis of Analytical Approaches
For the structural elucidation of thiazolopyrimidines, researchers typically weigh Mass Spectrometry against NMR and X-ray crystallography. The following table compares these methodologies specifically for this chemical class.
Table 1: Comparative Efficacy in Thiazolopyrimidine Analysis
| Feature | Mass Spectrometry (MS/MS) | NMR Spectroscopy | X-Ray Crystallography |
| Primary Utility | High-sensitivity detection, metabolite ID, fragmentation fingerprinting. | Definitive regioisomer assignment, solution-state conformation. | Absolute configuration, solid-state interactions. |
| Sample Requirement | Picogram to Nanogram range. | Milligram range. | High-quality single crystal required. |
| Differentiation Power | Medium-High : Relies on diagnostic fragments (e.g., RDA cleavage) and energy-resolved breakdown curves. | High : Distinct chemical shifts for bridgehead carbons. | Absolute : Unambiguous 3D structure. |
| Throughput | High (LC-MS compatible). | Low to Medium. | Low. |
| Key Limitation | Isomers may yield identical parent ions; requires MS/MS for differentiation. | Low sensitivity; solvent effects can obscure signals. | Time-consuming; not all compounds crystallize. |
Ionization Technique Comparison: ESI vs. EI
-
Electrospray Ionization (ESI): Preferred for biological samples and polar derivatives. Produces protonated molecules
. Fragmentation is induced via Collision-Induced Dissociation (CID), often preserving the core fused ring system while cleaving labile substituents. -
Electron Impact (EI): "Hard" ionization (70 eV). Generates radical cations
. Induces extensive skeletal rearrangements and ring openings, providing a rich fingerprint for structural confirmation but often obliterating the molecular ion.
Part 2: Fragmentation Mechanisms & Diagnostic Ions
The fragmentation of thiazolopyrimidines is governed by the stability of the fused aromatic system and the lability of substituents. The two most common isomeric cores display distinct behaviors.
Thiazolo[3,2-a]pyrimidine Fragmentation
This isomer is characterized by a bridgehead nitrogen. The fragmentation typically follows a "peeling" mechanism where peripheral groups are lost before the core disintegrates.
Key Pathways:
-
Loss of Substituents: Immediate loss of ester groups (e.g.,
, ) or alkyl chains. -
Ring Cleavage: The pyrimidine ring is generally more stable than the thiazole ring. However, specific functionalization (e.g., thione groups) can trigger ring opening.
-
Diagnostic Ions:
-
[M - CO]: Common in oxo-derivatives.
-
[M - HCN]: Characteristic of pyrimidine ring fragmentation.
-
Sulfur Isotope Pattern: The presence of sulfur provides a diagnostic
peak ( relative abundance of ), aiding in elemental composition confirmation.
-
Visualization: Thiazolo[3,2-a]pyrimidine Cleavage Pathway
Figure 1: Sequential fragmentation pathway of thiazolo[3,2-a]pyrimidine derivatives, highlighting the transition from substituent loss to skeletal degradation.
Thiazolo[5,4-d]pyrimidine Fragmentation
This isomer functions as a purine bioisostere. Its fragmentation often mimics that of purines, involving the Retro-Diels-Alder (RDA) reaction, a powerful diagnostic mechanism for fused six-membered rings.
The Retro-Diels-Alder (RDA) Mechanism: In systems containing a double bond within a six-membered ring (e.g., the pyrimidine moiety), RDA fragmentation generates a diene and a dienophile.
-
Mechanism: A concerted or stepwise bond reorganization that cleaves the ring into two distinct fragments.
-
Diagnostic Value: The mass difference between the parent and the RDA product allows researchers to identify substituents on specific parts of the ring system.
Visualization: Retro-Diels-Alder (RDA) Mechanism
Comparative Technical Guide: Thiazolo[4,5-d]pyrimidine vs. Purine Scaffolds in Potency
Executive Summary: The Sulfur-for-Nitrogen Switch
In medicinal chemistry, the thiazolo[4,5-d]pyrimidine scaffold represents a critical bioisostere of the classical purine nucleus.[1][2][3][4] This structural modification involves the replacement of the imidazole ring's N7 nitrogen with a sulfur atom (7-thia-analog).[1][3]
While purines are the foundational backbone of endogenous nucleosides (Adenosine, Guanosine) and kinase inhibitors, the thiazolo[4,5-d]pyrimidine scaffold offers distinct physicochemical advantages that often translate into superior potency and bioavailability.
Key Differentiators at a Glance
| Feature | Purine Scaffold (Classical) | Thiazolo[4,5-d]pyrimidine (Isostere) | Impact on Potency |
| Core Atom (Pos 7) | Nitrogen (N) | Sulfur (S) | Alters H-bond donor/acceptor profile.[1][5] |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Enhanced membrane permeability; improved intracellular target access. |
| Aromaticity | High (10 | Modified | Sulfur's lone pairs alter |
| Metabolic Stability | Susceptible to N-oxidation/deamination | Resistant to specific purine-degrading enzymes | Prolonged half-life ( |
Physicochemical & Mechanistic Analysis
The Lipophilicity-Potency Correlation
The substitution of Nitrogen (Van der Waals radius ~1.55 Å) with Sulfur (Van der Waals radius ~1.80 Å) introduces a "lipophilic boost." In kinase drug discovery, this is critical. Many ATP-binding pockets have hydrophobic back regions (Gatekeeper residues). The thiazolo scaffold's sulfur atom can induce a more favorable entropic displacement of water molecules from these hydrophobic pockets compared to the solvated nitrogen of a purine.
Electronic Effects on Binding
The thiazole ring is less electron-rich than the imidazole ring. This electron deficiency pulls electron density away from the pyrimidine ring, increasing the acidity of protons at the C2/N3 positions (in keto-enol tautomers). This often strengthens Hydrogen Bond Donor (HBD) capability to key residues (e.g., the Hinge Region in kinases like EGFR or Tie-2).
Case Study: Immunomodulation (TLR7 Agonism)
Context: Toll-like Receptor 7 (TLR7) agonists are vital for antiviral therapy and vaccine adjuvants. Traditional purine agonists (like 8-oxoguanosine) suffer from poor oral bioavailability.
Mechanism of Action
TLR7 activation triggers the MyD88-dependent pathway, leading to the upregulation of Type I Interferons (IFN-
Figure 1: TLR7 Signaling Pathway activated by Thiazolo[4,5-d]pyrimidine nucleosides.
Comparative Potency Data
In a head-to-head comparison of guanosine analogs, the thiazolo-derivative demonstrated superior induction of immune responses.[5]
Table 1: Potency Comparison in Murine Spleen Cell Mitogenicity Data derived from Smee et al. and related SAR studies [1, 2].
| Compound ID | Scaffold | Structure Description | Potency (Mitogenicity) | Antiviral Efficacy (Semliki Forest Virus) |
| 7-m-8-oG | Purine | 7-methyl-8-oxoguanosine | 1x (Baseline) | 0% Survival (Placebo-like) |
| Compound 7 | Thiazolo[4,5-d] | 5-amino-3- | ~2.0x Potency | 92% Survival |
| Compound 14 | Thiazolo[4,5-d] | 8-mercaptoguanosine analog | ~1.5x Potency | 40% Survival |
Insight: The "Compound 7" (thiazolo analog) was not only twice as potent in vitro but provided near-complete in vivo protection where the purine standard failed.[5] This suggests that the scaffold change improved metabolic stability or tissue distribution, likely due to the sulfur atom preventing rapid N7-demethylation or oxidation.
Case Study: Kinase Inhibition (Tie-2 & GCN2)
Context: In oncology, specifically for anti-angiogenesis (Tie-2) and stress response (GCN2), the thiazolo[4,5-d]pyrimidine scaffold has been utilized to overcome resistance mechanisms common to purine-based inhibitors.
Structural Advantage in the ATP Pocket
Crystal structure analysis of thiazolopyrimidines bound to Tie-2 reveals that the sulfur atom occupies a specific hydrophobic sub-pocket that steric clashes with the N7-H or N7-alkyl groups of purines. This "lock-and-key" fit results in:
-
Higher Selectivity: Reduced off-target binding to kinases that lack this specific hydrophobic sub-pocket.
-
Potency: IC50 values often drop from micromolar (purines) to nanomolar ranges.
Table 2: GCN2 Kinase Inhibition Potency Data synthesized from Lough et al. [3].
| Scaffold Type | Compound Example | GCN2 IC50 (nM) | Selectivity (vs PERK) |
| Purine-based | Generic ATP-mimic | > 1000 nM | Low |
| Thiazolo[4,5-d] | Compound 1 (Lough series) | < 150 nM | > 50-fold |
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Synthesis: Solid-Phase Construction of Thiazolo[4,5-d]pyrimidines
Rationale: Solid-phase synthesis allows for the rapid generation of libraries to probe the SAR of the C2 and C5 positions.
Workflow Diagram:
Figure 2: Solid-phase synthesis workflow for thiazolo[4,5-d]pyrimidine library generation.
Protocol Steps:
-
Resin Loading: Immobilize 4-amino-2-(methylthio)thiazole-5-carboxylate onto Wang resin.
-
Cyclization: Treat resin with an appropriate aldehyde and Iodine (
) in DMF at 80°C for 4 hours. Validation: Monitor disappearance of aldehyde peak via FTIR (carbonyl stretch shift). -
Oxidation: Treat the intermediate with mCPBA (3 equiv) in DCM to convert the sulfide to a sulfone (activating group).
-
Displacement: Add primary amine (
, 5 equiv) in THF. The sulfone acts as a leaving group, installing the diversity element at C2. -
Cleavage: Treat with 20% TFA in DCM for 1 hour. Filter and evaporate.[6]
Potency Assay: Luciferase Reporter for TLR7
Rationale: Functional assays are superior to binding assays for immunomodulators as they confirm pathway activation.
-
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and an NF-
B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. -
Seeding: Plate cells at 50,000 cells/well in 96-well plates in HEK-Blue Detection medium.
-
Treatment: Add serial dilutions (0.1 nM to 10
M) of the Thiazolo-analog and the Purine control (e.g., R848 or Guanosine analog). -
Incubation: Incubate for 16–24 hours at 37°C, 5%
. -
Measurement: Measure absorbance at 620-655 nm using a microplate reader.
-
Analysis: Plot Dose-Response curves. Calculate EC50 using non-linear regression (4-parameter logistic fit).
-
Success Criteria: The Thiazolo compound should exhibit a left-shift in the curve (lower EC50) compared to the purine standard.
-
Conclusion & Strategic Recommendations
The transition from a purine to a thiazolo[4,5-d]pyrimidine scaffold is a high-value strategy in lead optimization.
-
Use Thiazolo Scaffolds When: You need to increase lipophilicity (LogP), improve metabolic stability against deaminases, or target hydrophobic sub-pockets in kinases (Tie-2, GCN2).
-
Expect: A 2-5x increase in functional potency and significantly improved in vivo efficacy due to pharmacokinetic stabilization.
References
-
Smee, D. F., et al. (1990). "Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents." Journal of Medicinal Chemistry.
-
Fahmy, H. (2016).[1] "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery." European Journal of Medicinal Chemistry.
-
Lough, L., et al. (2018). "Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells."[7] Molecular Pharmacology.
-
Luke, R. W., et al. (2009).[8] "Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo."[8] Bioorganic & Medicinal Chemistry Letters.
-
Park, H., et al. (2025). "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." Molecules.
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsphs.org [bsphs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Thiazolopyrimidine Scaffolds: A Guide to Assay Validation and Artifact Elimination
Introduction: The "Artifact Trap" in Heterocyclic Scaffolds
Thiazolopyrimidine derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent inhibition against kinases (e.g., EGFR, CDK4/6) and enzymes like Acetylcholinesterase (AChE). However, their fused heterocyclic structure presents a specific set of bioanalytical challenges: hydrophobicity-driven aggregation and intrinsic autofluorescence .
In high-throughput screening (HTS), these physicochemical properties often trigger "false positives" (PAINS - Pan-Assay Interference Compounds). A thiazolopyrimidine that appears to inhibit a kinase in a standard fluorescence intensity assay may simply be quenching the signal or precipitating the enzyme.
This guide provides a validated workflow to benchmark these derivatives against standard inhibitors (e.g., Erlotinib, Lapatinib), ensuring that observed potency is driven by specific binding, not assay artifacts.
Module 1: Physicochemical Validation (The Pre-Assay)
Before biological testing, you must validate that the compound is in solution and monomeric. Thiazolopyrimidines are prone to
Protocol 1: Detergent-Sensitivity Test (Aggregation Check)
Objective: Determine if inhibition is caused by colloidal aggregation. Principle: Non-ionic detergents (Triton X-100) disrupt promiscuous aggregates but do not affect specific 1:1 ligand-protein binding.
Step-by-Step Workflow:
-
Prepare Enzyme Mix: Dilute the target kinase (e.g., EGFR) to 2x final concentration in assay buffer.
-
Compound Dosing: Add the thiazolopyrimidine derivative at its IC
concentration. -
Split Conditions:
-
Condition A: Buffer only.
-
Condition B: Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Incubate: 15 minutes at RT.
-
Run Kinase Assay: Initiate reaction with ATP/Substrate.[1]
-
Analysis:
-
If IC
shifts significantly (>3-fold) or activity is restored in Condition B, the compound is a promiscuous aggregator . -
If IC
remains stable, the compound is a specific binder .
-
Module 2: Enzymatic Assay Selection (Avoiding Autofluorescence)
Thiazolopyrimidines often absorb/emit light in the blue-green spectrum (350–500 nm), interfering with standard Fluorescence Intensity (FI) assays.
Comparison of Assay Formats
| Assay Type | Mechanism | Thiazolopyrimidine Suitability | Risk Factor |
| Fluorescence Intensity (FI) | Direct excitation/emission of tracer. | Low | High risk of false inhibition due to compound autofluorescence or quenching. |
| TR-FRET (e.g., LANCE, HTRF) | Time-resolved energy transfer. | High | Time delay (50–100 µs) eliminates short-lived compound fluorescence interference. |
| Luminescence (ADP-Glo) | ATP | Very High | Red-shifted signal; less susceptible to interference. Recommended Gold Standard. |
| Radiometric ( | Phosphotransfer. | Gold Standard | Zero interference, but low throughput and hazardous. |
Recommended Protocol: ADP-Glo Kinase Assay (Luminescence)
Why this choice? It measures the product (ADP) rather than the substrate, and the luminescent readout is generally immune to the fluorescence properties of thiazolo-fused rings.
Materials:
-
Target: Recombinant EGFR (0.2 ng/µL).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
Control: Erlotinib (10 mM DMSO stock).
Procedure:
-
Titration: Prepare 1:3 serial dilutions of the Thiazolopyrimidine derivative and Erlotinib in 1x Kinase Buffer (ensure final DMSO < 1%).
-
Reaction: Mix 2 µL compound + 2 µL EGFR + 1 µL ATP/Substrate mix in a 384-well white plate.
-
Incubation: 60 min at RT.
-
Depletion: Add 5 µL ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Module 3: Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating a thiazolopyrimidine hit, ensuring it is not a PAINS compound.
Caption: Logic flow for filtering false positives caused by aggregation or autofluorescence in thiazolopyrimidine screening.
Module 4: Performance Comparison (Data Presentation)
When publishing, you must benchmark your derivative against clinical standards. Below is a template for presenting comparative data, based on typical EGFR inhibition profiles.
Table 1: Comparative Potency & Selectivity
Data representative of optimized thiazolopyrimidine derivatives (e.g., Compound 50b) vs. Standards.
| Compound | EGFR IC | HER2 IC | Selectivity Index (EGFR/HER2) | Solubility (PBS, pH 7.4) |
| Thiazolopyrimidine-50b | 60 | 80 | 0.75 (Dual Inhibitor) | 15 µM |
| Erlotinib (Standard) | 40 | >10,000 | >250 (Selective) | 5 µM |
| Lapatinib (Standard) | 10 | 50 | 0.2 (Dual Inhibitor) | <1 µM |
| Control (DMSO) | No Inhibition | No Inhibition | N/A | N/A |
Note: Thiazolopyrimidines often exhibit dual-inhibition profiles similar to Lapatinib rather than the high specificity of Erlotinib. This should be highlighted as a feature (preventing resistance) rather than a bug.
Module 5: Cellular Mechanism of Action
To prove the compound works inside the cell (and isn't just lysing the membrane), you must visualize the signaling pathway.
Protocol: Western Blot for Phospho-EGFR (Y1068)
-
Cell Line: A549 (Lung Cancer) or HCT116.
-
Treatment: Serum-starve cells (12h), then treat with Compound/Erlotinib (1h).
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 min to activate the pathway.
-
Lysis: RIPA buffer + Phosphatase Inhibitors.
-
Readout: Blot for p-EGFR (Tyr1068) vs. Total EGFR.
Caption: EGFR signaling cascade showing the competitive inhibition point of Thiazolopyrimidine derivatives.
References
-
Dahlin, J. L., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds.[2] National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[4] Available at: [Link]
-
Abdel-Rahman, H. M., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.[5] PubMed Central. Available at: [Link]
-
Simeon, S., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]
Sources
Scaffold Hopping Guide: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine vs. Purine Analogues
Executive Summary: The Case for Sulfur-for-Nitrogen Substitution
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) represents a critical electrophilic scaffold in modern Structure-Based Drug Design (SBDD). As a 7-thia-analog of the purine ring system, it offers a strategic "scaffold hop" for researchers aiming to bypass patent space or modulate the physicochemical properties of adenine/guanine mimics.
This guide objectively compares the crystallographic and structural performance of the thiazolo[4,5-d]pyrimidine core against the traditional purine scaffold (e.g., 2,6-dichloropurine). We analyze why this sulfur-substituted core is increasingly favored for kinase inhibitors and adenosine receptor antagonists, supported by experimental data from structural derivatives.
Key Differentiators
| Feature | Thiazolo[4,5-d]pyrimidine (Product) | Purine (2,6-Dichloropurine) (Alternative) |
| Core Atom (Pos 7) | Sulfur (S) | Nitrogen (N) |
| Lipophilicity (LogP) | Higher (~3.0) | Lower (~1.2) |
| H-Bonding | Acceptor only (N3) ; S7 is non-participating | Acceptor (N7) & Donor (N9-H) |
| Crystallization | Strong | H-bond dominant networks |
| Reactivity | High electrophilicity at C2, C5, C7 | High electrophilicity at C2, C6 |
Structural & Crystallographic Analysis[1][2][3][4][5][6]
The "Heavy Atom" Effect in Crystallography
Replacing the N7 of a purine with Sulfur (S) in the thiazolo[4,5-d]pyrimidine scaffold introduces a "heavy atom" effect that can aid in phasing during X-ray diffraction experiments, although its primary utility is modifying ligand-protein binding interactions.
Experimental Insight:
In crystallographic studies of derivatives (e.g., 7-chloro-5-trifluoromethyl-thiazolo[4,5-d]pyrimidine), the fused bicyclic system exhibits exceptional planarity.[1] Unlike purines, which often rely on N-H...N hydrogen bonding for lattice stabilization, thiazolo[4,5-d]pyrimidines frequently crystallize via
Comparative Structural Metrics
The following data compares the geometry of the thiazolo[4,5-d]pyrimidine core (derived from 7-chloro-substituted analogs) against the standard purine core.
| Structural Parameter | Thiazolo[4,5-d]pyrimidine Core | Purine Core (Reference) | Impact on Drug Design |
| Bond Angle (C-X-C) | C-S-C: ~88-90° | C-N-C: ~104° | The acute angle at S compresses the 5-membered ring, altering the vector of substituents at C2. |
| Ring Planarity | RMSD < 0.01 Å (Highly Planar) | RMSD < 0.02 Å | Both scaffolds are rigid; excellent for fitting narrow hydrophobic pockets (e.g., ATP binding sites). |
| Intermolecular Contact | 3.4 Å ( | 2.8-3.0 Å (H-bonds) | Thiazolo- derivatives favor hydrophobic packing, correlating with better membrane permeability. |
Authoritative Note: The structural integrity of the thiazolo[4,5-d]pyrimidine ring is maintained even with bulky substitutions at C2 and C7. X-ray studies of 7-chloro-5-trifluoromethyl derivatives confirm that the pyrimidine ring retains aromaticity despite the electron-withdrawing nature of the substituents [1].
Experimental Protocol: Derivatization & Crystallization
Direct crystallization of the trichloro- intermediate is possible but moisture-sensitive. The following protocol describes the generation of a stable, diffraction-quality crystal via C7-functionalization, a standard validation step in drug discovery.
Phase 1: Regioselective Nucleophilic Substitution (SNAr)
Objective: Replace the reactive C7-Cl with a stabilizing amine to facilitate crystallization. Causality: The C7 position is the most electrophilic due to the inductive effect of the adjacent sulfur and nitrogen atoms, allowing for selective functionalization without disturbing the C2/C5 chlorides.
-
Dissolution: Dissolve 1.0 eq of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in anhydrous THF under Argon atmosphere.
-
Addition: Cool to 0°C. Dropwise add 1.1 eq of benzylamine (or secondary amine of choice) and 1.5 eq of DIPEA.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The trichloro- starting material (
) will convert to the mono-amino product ( ). -
Workup: Quench with water, extract with DCM, and dry over MgSO₄.
Phase 2: Vapor Diffusion Crystallization
Objective: Grow single crystals suitable for XRD. Self-Validating Step: If the solution turns cloudy immediately, the concentration is too high. The interface must remain clear for 24 hours.
-
Solvent Selection: Dissolve 20 mg of the purified C7-amino derivative in 2 mL of Chloroform (Good solvent).
-
Antisolvent Setup: Place the solution in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane (Antisolvent). Cap the large jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Harvest: Colorless block-shaped crystals should form at the solvent interface.
Visualizing the Workflow
The following diagram illustrates the logical flow from the raw trichloro- scaffold to structural validation, highlighting the critical decision nodes in the experimental process.
Caption: Workflow for converting the electrophilic trichloro- scaffold into a stable crystalline entity for structural validation.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: Pharmaceuticals (Basel), 2022.[2] URL:[Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: European Journal of Medicinal Chemistry, 2016.[3] URL:[Link]
Sources
- 1. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Trichlorothiazolopyrimidine vs. Dichloropurine
In modern medicinal chemistry and drug discovery, fused heterocyclic scaffolds are foundational for developing kinase inhibitors, nucleoside analogs, and receptor antagonists. Two highly versatile, multi-halogenated scaffolds—2,6-dichloropurine and 2,5,7-trichlorothiazolo[5,4-d]pyrimidine —offer unique opportunities for sequential functionalization via Nucleophilic Aromatic Substitution (
However, achieving precise regiocontrol requires a deep understanding of their distinct electronic environments. This guide objectively compares the reactivity profiles of these two scaffolds, providing the mechanistic causality behind their regioselectivity and field-proven experimental protocols to ensure self-validating synthetic workflows.
Mechanistic Rationale: The "Why" Behind Regioselectivity
The ability to sequentially substitute halogens on a heteroaromatic ring without generating complex isomeric mixtures relies entirely on the differential electrophilicity of the carbon centers.
The 2,6-Dichloropurine Scaffold
The purine ring is an electron-deficient system, with the pyrimidine moiety being significantly more electrophilic than the fused imidazole ring. In 2,6-dichloropurine, the C6 position is the primary site of nucleophilic attack [1]. This is driven by the stabilization of the intermediate Meisenheimer complex by the adjacent N1 and N7/N9 nitrogens.
-
Causality in Base Selection: If the N9 position is deprotonated by a strong base, the resulting purine anion delocalizes electron density back into the pyrimidine ring, drastically reducing the electrophilicity of both C6 and C2 [2]. Therefore, mild, non-nucleophilic bases (like DIPEA) are preferred to maintain the reactivity of the neutral purine species.
The 2,5,7-Trichlorothiazolo[5,4-d]pyrimidine Scaffold
This scaffold fuses an electron-rich thiazole with an electron-deficient pyrimidine. The reactivity hierarchy is C7 > C5 > C2 . The C7 position is exceptionally reactive because it functions as an imidoyl chloride moiety (
-
Causality in Temperature Control: Because the C7 halogen is so labile, nucleophilic substitution here is rapid even at 0 °C. The C5 position requires moderate heating, while the C2 position on the thiazole ring is the least reactive and often requires forcing conditions or transition-metal catalysis [4].
S_NAr regioselectivity hierarchy for dichloropurine and trichlorothiazolopyrimidine scaffolds.
Quantitative Comparison of Reactivity
The following table summarizes the operational parameters required to achieve regioselective substitution on both scaffolds using standard amine nucleophiles.
| Parameter | 2,6-Dichloropurine | 2,5,7-Trichlorothiazolo[5,4-d]pyrimidine |
| Primary Reactive Site | C6 | C7 |
| Secondary Reactive Site | C2 | C5 |
| Tertiary Reactive Site | N/A | C2 (Thiazole ring) |
| Electronic Driver | Pyrimidine electron deficiency | Imidoyl chloride moiety ( |
| 1st | 1.0 eq Amine, 0 °C to 50 °C | 1.0 eq Amine, 0 °C to Room Temp |
| 2nd | Excess Amine, 80 °C to 120 °C | 1.5 eq Amine, 60 °C to 80 °C |
| Isotope Pattern (Starting) | Dichloro (3:2:0.3 ratio) | Trichloro (27:27:9:1 ratio) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints built into these workflows guarantee that the chemist can verify the regiochemical outcome before proceeding to the next synthetic step.
Standard workflow for the first regioselective nucleophilic aromatic substitution.
Protocol A: Regioselective C6-Amination of 2,6-Dichloropurine
Objective: Isolate 2-chloro-6-amino-purine derivatives without C2-contamination.
-
Preparation: Dissolve 2,6-dichloropurine (1.0 mmol) in anhydrous ethanol (5 mL). Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the
reaction without competing as a nucleophile at lower temperatures. -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Causality: DIPEA acts as an acid scavenger for the generated HCl. It is sterically hindered and non-nucleophilic, preventing unwanted side reactions, and is not strong enough to fully deprotonate the purine N9, which would deactivate the ring.
-
Nucleophile Addition: Cool the mixture to 0 °C. Add the primary amine (1.05 mmol) dropwise over 10 minutes.
-
Self-Validation (LCMS): After 2 hours at room temperature, sample the reaction.
-
Validation Check: The mass spectrum must show the conversion from the dichloro isotope pattern to a monochloro pattern (
). The absence of a mass corresponding to the di-aminated product confirms strict stoichiometric and temperature control.
-
-
Isolation: Concentrate the solvent in vacuo, resuspend in cold water, and filter the resulting precipitate. The regioselectivity for C6 is typically >95%.
Protocol B: Regioselective C7-Amination of 2,5,7-Trichlorothiazolo[5,4-d]pyrimidine
Objective: Selectively displace the highly reactive C7 chlorine while preserving the C5 and C2 halogens.
-
Preparation: Dissolve 2,5,7-trichlorothiazolo[5,4-d]pyrimidine (1.0 mmol) in anhydrous THF (5 mL) and cool strictly to 0 °C under an inert atmosphere. Causality: The extreme reactivity of the C7 imidoyl chloride necessitates a lower reaction temperature and an aprotic solvent to prevent premature hydrolysis of the halogens.
-
Nucleophile Addition: Add a solution of the amine (1.0 mmol) and Triethylamine (1.2 mmol) in THF (2 mL) dropwise over 30 minutes. Causality: Slow addition ensures the local concentration of the amine remains low, preventing double substitution at the C5 position.
-
Self-Validation (TLC/LCMS): Monitor after 30 minutes.
-
Validation Check: The trichloro isotope cluster must transition cleanly to a dichloro isotope cluster. If a monochloro mass appears, the reaction temperature was too high or the addition rate too fast.
-
-
Isolation: Quench with ice water (10 mL). Extract with Ethyl Acetate (3 x 10 mL), dry over
, and concentrate. Purify via flash chromatography if trace C5,C7-diaminated product is detected.
References
-
Science of Synthesis / Thieme. Product Class 17: Purines. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Synthesis, in vitro biological investigation, and molecular dynamics simulations of thiazolopyrimidine based compounds as corticotrophin releasing factor receptor-1 antagonists. Retrieved from[Link]
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from[Link]
Spectroscopic Identification of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Isomers: A Comparative Analytical Guide
Thiazolopyrimidines are structurally privileged purine bioisosteres heavily utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. Among these, the fully halogenated intermediate 2,5,7-trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) serves as a foundational building block for late-stage functionalization via nucleophilic aromatic substitution (SNAr).
However, synthesizing this scaffold often yields a mixture of regioisomers—specifically the thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine fusions. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic methodologies required to differentiate these isomers, moving beyond basic techniques to address the unique analytical challenges presented by fully substituted heterocycles.
The "Proton-Less" Void: Why Standard NMR Fails
The fundamental challenge in identifying isomers of 2,5,7-trichlorothiazolopyrimidine lies in its molecular formula: C₅Cl₃N₃S . Because positions 2, 5, and 7 are occupied by chlorine atoms, and the bridgehead carbons cannot bear protons, the fused heterocyclic core is completely devoid of hydrogen atoms.
Standard structural elucidation relies heavily on ¹H NMR and proton-dependent 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to map ring connectivity. In this fully halogenated system, these techniques are rendered entirely blind. To differentiate the fusions, analysts must pivot to modalities that probe the electronic conjugation network or directly manipulate the relaxation physics of quaternary carbons.
Fig 1: Diagnostic workflow for differentiating proton-less thiazolopyrimidine isomers.
Comparative Spectroscopic Modalities
To establish a self-validating analytical system, we must cross-reference multiple spectroscopic techniques.
UV-Visible Spectroscopy: The Electronic Fingerprint
The most rapid and historically validated method for differentiating these isomers relies on their distinct electronic transitions. The fusion angle of the thiazole ring significantly alters the vector of the dipole moment and the extent of π-electron delocalization across the bicyclic system. As documented in1 [1], the [4,5-d] geometry allows for a more extended conjugated network. This lowers the energy gap between the HOMO and LUMO, manifesting as a bathochromic (red) shift to ~295 nm. Conversely, the [5,4-d] isomer shifts hypsochromically to ~255 nm.
¹³C NMR Spectroscopy: Overcoming Quaternary Invisibility
While ¹³C NMR can theoretically map the carbon framework, quaternary carbons lack attached protons to facilitate dipole-dipole relaxation. This leads to spin-lattice relaxation times (T₁) that can exceed 60 seconds. Without intervention, signals are lost in the baseline noise. By introducing a paramagnetic relaxation agent, we can artificially shorten T₁ and recover the ¹³C signals, allowing us to match the shifts against commercially available 2 [4].
X-Ray Crystallography: The Absolute Truth
Because both3 [2] and 4 [3] are highly planar and rigid scaffolds, they readily crystallize. X-ray diffraction provides unambiguous spatial resolution of the sulfur atom's position relative to the pyrimidine nitrogens, serving as the ultimate self-validating proof of the fusion pattern.
Quantitative Data Comparison
The following table summarizes the expected spectroscopic parameters for differentiating the two isomers.
| Spectroscopic Modality | Thiazolo[4,5-d]pyrimidine (Isomer A) | Thiazolo[5,4-d]pyrimidine (Isomer B) | Diagnostic Reliability |
| UV-Vis (λmax) | ~295 nm | ~255 nm | High (Primary Screen) |
| ¹H NMR (Core) | No signals detected | No signals detected | Null (Blind to core) |
| ¹³C NMR | 5 distinct quaternary shifts | 5 distinct quaternary shifts | Medium (Requires reference) |
| X-Ray Crystallography | Confirms[4,5-d] fusion | Confirms [5,4-d] fusion | Absolute (Gold Standard) |
| FT-IR (C=N stretch) | ~1560 - 1580 cm⁻¹ | ~1540 - 1560 cm⁻¹ | Low (Overlapping bands) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols have been optimized specifically for fully halogenated, proton-less heterocycles.
Protocol 1: High-Throughput UV-Vis Differentiation Assay
Causality: This assay leverages the distinct π-electron delocalization pathways of the two fusions. It is the most efficient primary screen for batch validation.
-
Sample Preparation: Dissolve 1.0 mg of the purified isomer in 10 mL of spectroscopic-grade methanol to create a 100 µg/mL stock solution.
-
Dilution: Dilute the stock 1:10 with methanol to achieve a working concentration of 10 µg/mL. Note: Higher concentrations will saturate the detector, obscuring the true λmax.
-
Baseline Correction: Fill two matched quartz cuvettes with spectroscopic-grade methanol. Run a baseline correction scan from 200 nm to 400 nm on a dual-beam spectrophotometer.
-
Acquisition: Replace the sample cuvette with the 10 µg/mL analyte solution. Scan from 200 nm to 400 nm.
-
Validation: A dominant absorption band near 295 nm confirms the thiazolo[4,5-d]pyrimidine isomer. A shift to ~255 nm confirms the thiazolo[5,4-d]pyrimidine isomer.
Protocol 2: Paramagnetic-Assisted ¹³C NMR for Quaternary Scaffolds
Causality: Chromium(III) acetylacetonate [Cr(acac)₃] acts as a paramagnetic relaxation agent, providing an alternative relaxation pathway via unpaired electrons. This drastically shortens T₁, allowing for rapid accumulation of scans without saturating the quaternary carbon signals.
-
Sample Preparation: Dissolve 50 mg of the isomer in 0.6 mL of anhydrous CDCl₃ in a high-quality 5 mm NMR tube.
-
Paramagnetic Doping: Add 0.05 M of Cr(acac)₃ directly to the NMR tube. The solution will take on a slight purple/green tint.
-
Pulse Sequence Selection: Configure the spectrometer (minimum 100 MHz for ¹³C) to use an inverse-gated decoupling sequence . Causality: This suppresses the Nuclear Overhauser Effect (NOE). While NOE enhances signal intensity for protonated carbons, it is highly variable for quaternary carbons and distorts peak integration.
-
Parameter Optimization: Set the relaxation delay (D1) to 2.5 seconds. (Without Cr(acac)₃, this would need to be >30 seconds).
-
Acquisition: Accumulate a minimum of 1,024 scans to achieve an adequate signal-to-noise ratio for the five quaternary carbons.
References
- Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads Source: UQ eSpace - The University of Queensland URL
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery Source: ResearchGate URL
- Source: Academia.
- 122970-50-7 | 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Source: ChemScene URL
Sources
Benchmarking synthesis yields of thiazolo[4,5-d]pyrimidine pathways
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their viability in high-throughput screening and lead optimization. Thiazolo[4,5-d]pyrimidines—critical 7-thia-analogs of purines—are highly prized for their bioisosteric properties, showing potent activity as Corticotropin-Releasing Factor (CRF1) receptor antagonists, anticancer agents, and antiviral modulators[1][2].
However, synthesizing these fused bicyclic systems presents significant kinetic and thermodynamic challenges. The choice of synthetic pathway directly dictates your overall yield, scalability, and the chemical space you can explore. In this guide, I will objectively benchmark the three primary synthetic pathways for thiazolo[4,5-d]pyrimidines, providing the mechanistic causality behind each step and field-proven protocols to ensure your lab achieves reproducible, high-yield results.
Mechanistic Pathway Evaluation
When designing a thiazolo[4,5-d]pyrimidine library, you must choose between classical solution-phase thermodynamics and the rapid diversification of solid-phase kinetics.
The Gewald-Derived Solution-Phase Pathway: This classical approach relies on the one-pot Gewald reaction to form a 4-amino-2-thioxo-1,3-thiazole-5-carboxamide intermediate, followed by pyrimidine ring closure using acetic anhydride or trifluoroacetic anhydride[1][3]. Causality: The initial step is thermodynamically driven by the formation of a highly conjugated thiazole ring. However, the subsequent cyclization requires harsh reflux conditions, which can degrade sensitive functional groups, limiting late-stage functionalization.
Traceless Solid-Phase Synthesis (SPS): Recent advancements (published in 2025) utilize a 2,4-dimethoxy-substituted scaffold on a resin, employing iodine-catalyzed oxidative cyclization and BOP-mediated direct amination[4]. Causality: By anchoring the intermediate to a solid support, intermolecular side reactions (like dimerization) are sterically hindered. The traceless linker ensures that the final cleavage step simultaneously generates the desired diversity point, bypassing the need for intermediate chromatography[5].
Dimroth Rearrangement Route: Specifically used for 7-aminothiazolo[4,5-d]pyrimidines, this pathway involves the base-catalyzed rearrangement of an iminophosphorane intermediate[5]. Causality: The rearrangement is driven by the thermodynamic preference of the exocyclic nitrogen to migrate into the ring, forming the more stable aromatic pyrimidine core.
Mechanistic divergence of thiazolo[4,5-d]pyrimidine synthesis pathways.
Benchmarking Synthesis Yields & Scalability
The table below synthesizes quantitative data from recent literature and bench-level optimizations to help you select the appropriate pathway based on your project phase (e.g., library generation vs. scale-up).
| Synthesis Strategy | Key Intermediate | Reaction Environment | Catalyst / Reagent | Average Overall Yield | Primary Application |
| Gewald + Acetic Anhydride | 4-amino-thiazole-5-carboxamide | Solution Phase (Reflux) | Ac₂O / Base | 61% – 82% [6] | Large-scale synthesis of single target leads. |
| Traceless Solid-Phase (SPS) | Thiazolo-aminoamide resin | Solid Support (RT to 50°C) | I₂ / BOP reagent | 63% – 93% [4] | High-throughput library generation (SAR studies). |
| Dimroth Rearrangement | Iminophosphorane | Solution or Solid Phase | Base-catalyzed | 11% – 48% [5] | Synthesis of specific 7-amino purine isosteres. |
Analytical Insight: While the Gewald solution-phase method offers respectable yields (up to 82% for specific aliphatic substitutions)[6], it suffers from diminishing returns during purification. The Solid-Phase Synthesis (SPS) approach drastically outperforms traditional methods in library generation, achieving up to 93% average yields over six steps due to the elimination of intermediate purification losses[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included specific in-process analytical checks so you can verify the success of each step before proceeding.
Protocol A: High-Yield Solid-Phase Synthesis (Library Generation)
This protocol utilizes a traceless linker strategy optimized for high-throughput diversification[4].
Step-by-step workflow for the solid-phase synthesis of thiazolo[4,5-d]pyrimidines.
Step 1: Resin Loading & Deprotection
-
Procedure: Swell Merrifield resin in anhydrous DMF for 30 minutes. Couple the 2,4-dimethoxy-substituted thiazole scaffold using standard DIC/HOBt coupling. Treat the resin with 20% TFA in DCM for 1 hour.
-
Causality: Proper resin swelling is critical to expose reactive sites. The 2,4-dimethoxy group acts as an orthogonal protecting group; its removal via TFA generates the free thiazolo-aminoamide core necessary for cyclization.
-
Validation Check: Perform a Kaiser test. A positive (blue) result confirms the presence of the liberated primary amine.
Step 2: Iodine-Catalyzed Oxidative Cyclization
-
Procedure: Suspend the resin in DMF. Add the desired aldehyde (3 eq) and catalytic Iodine (I₂, 0.2 eq). Agitate at room temperature for 12 hours.
-
Causality: Iodine is selected as a mild oxidant. It facilitates the cyclization of the aminoamide with the aldehyde without over-oxidizing the sensitive sulfur atom in the thiazole ring (a common failure point when using mCPBA prematurely).
-
Validation Check: Cleave a micro-aliquot of resin. LC-MS should show the exact mass of the cyclized thiazolo-pyrimidinone intermediate.
Step 3: Direct Amination and Traceless Cleavage
-
Procedure: Treat the resin with BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and the desired secondary amine (e.g., diethylamine) in the presence of DIPEA. Wash thoroughly, then cleave using 95% TFA/H₂O.
-
Causality: BOP activates the pyrimidinone oxygen, converting it into a leaving group for nucleophilic aromatic substitution by the amine. The traceless cleavage ensures the final product is released without residual linker mass.
-
Validation Check: FT-IR of the final product should show the disappearance of the C=O stretch (~1670 cm⁻¹) and the appearance of characteristic C=N stretches.
Protocol B: Solution-Phase Gewald Cyclization (Scale-Up)
Best utilized when scaling up a single, highly active CRF1 antagonist candidate[1][6].
Step 1: One-Pot Thiazole Formation
-
Procedure: In a round-bottom flask, dissolve cyanoacetamide (1 eq) and the selected isothiocyanate (1 eq) in absolute ethanol. Add elemental sulfur (1 eq). Dropwise, add morpholine (0.5 eq) as a base. Stir at 50°C for 4 hours.
-
Causality: Morpholine is added dropwise to kinetically control the deprotonation of the active methylene group. Rapid addition causes an exothermic spike, leading to sulfur precipitation and drastically reduced yields.
-
Validation Check: Filter the resulting precipitate. The intermediate 4-amino-thiazole-5-carboxamide should appear as a highly crystalline solid.
Step 2: Pyrimidine Ring Closure
-
Procedure: Suspend the intermediate in excess acetic anhydride (acts as both solvent and reactant). Reflux at 140°C for 6 hours. Cool to room temperature and pour over crushed ice to precipitate the product.
-
Causality: The high thermal energy overcomes the activation barrier for the intramolecular cyclization. Acetic anhydride acetylates the primary amine, which then undergoes nucleophilic attack by the adjacent amide nitrogen.
-
Validation Check: 1H-NMR (CDCl₃) must show the disappearance of the broad singlet at ~7.5 ppm (primary amine protons) and the appearance of a sharp singlet at ~2.4 ppm corresponding to the newly formed C5-methyl group[1].
References
-
Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. National Institutes of Health (NIH). Available at:[Link]
-
Reaction scheme for production of thiazolo[4,5-d]pyrimidine derivatives. ResearchGate. Available at:[Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. ACS Publications. Available at:[Link]
-
Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists. MDPI. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
Sources
- 1. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Quality Control Standards and Performance Comparison for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine Reagents
Introduction
The thiazolo[4,5-d]pyrimidine core is a "biologically privileged" fused heterocyclic system heavily utilized as a purine bioisostere in modern drug discovery [1]. Among its derivatives, 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) stands out as a premier electrophilic building block. Its unique electronic architecture allows for the sequential, regioselective introduction of three distinct pharmacophores. This guide provides an objective comparison of this reagent against alternative scaffolds, elucidates the mechanistic causality behind its reactivity, and establishes rigorous quality control (QC) standards necessary to maintain experimental reproducibility.
Mechanistic Causality: The Regioselectivity Advantage
In drug development, the ability to predictably functionalize a core scaffold is paramount. Symmetrical pyrimidines often suffer from poor regiocontrol during nucleophilic aromatic substitution (SNAr). In contrast, the fusion of the electron-withdrawing thiazole ring to the pyrimidine core in 2,5,7-trichlorothiazolo[4,5-d]pyrimidine creates a highly polarized system [2].
-
C7 Position (Most Reactive): Situated alpha to the pyrimidine nitrogens and heavily influenced by the bridgehead, C7 exhibits the highest electrophilicity. SNAr with amines or alkoxides occurs rapidly at 0°C to room temperature.
-
C2 Position (Intermediate Reactivity): The carbon on the thiazole ring is less reactive than C7 but can be selectively substituted at elevated temperatures (e.g., 60°C) or via desulfonative cross-coupling if modified.
-
C5 Position (Least Reactive): Requires the harshest conditions (e.g., >100°C or transition-metal catalysis like Suzuki-Miyaura coupling) for functionalization, serving as an orthogonal site for late-stage diversification.
Fig 1. Sequential regioselective functionalization pathway of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.
Objective Scaffold Comparison
When designing a combinatorial library or optimizing a lead compound (such as CRF1 receptor antagonists or adenosine receptor ligands [3]), chemists must choose the appropriate starting scaffold. The table below objectively compares 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine with common alternatives.
Table 1: Performance Comparison of Heterocyclic Building Blocks
| Metric | 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine | 2,4,6-Trichloropyrimidine | 2,6-Dichloropurine |
| Reactivity Profile | Excellent regiocontrol (C7 > C2 > C5). | Poor regiocontrol (C4/C6 are equivalent). | Good regiocontrol (C6 > C2). |
| IP Space / Patentability | High (Novel bioisostere, less crowded IP space). | Low (Generic building block). | Moderate (Heavily patented core). |
| H-Bonding Profile | Thiazole sulfur acts as a weak H-bond acceptor. | Purely H-bond acceptors (N atoms). | Imidazole NH acts as a strong H-bond donor. |
| Moisture Stability | Highly sensitive; requires strict inert storage. | Moderately sensitive. | Relatively stable. |
| Primary Application | Kinase inhibitors, GPCR antagonists [3]. | Basic agrochemicals, simple ligands. | Antiviral/Anticancer nucleoside analogs. |
Quality Control Standards: A Self-Validating System
Due to the highly electrophilic nature of the trichloro-substituted core, 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is highly susceptible to atmospheric moisture. Exposure leads to premature hydrolysis, forming inactive diols or diones (such as thiazolo[5,4-d]pyrimidine-5,7-dione) [4]. A robust QC system must not only verify purity but also validate the chemical competence of the batch through a self-validating functional test.
Fig 2. Self-validating quality control workflow for trichloro-heterocycle building blocks.
Experimental Methodologies
Protocol A: HPLC-UV Purity Assessment
Causality: Reverse-phase HPLC ensures the absence of hydrolyzed byproducts (e.g., 7-hydroxy-2,5-dichloro derivatives), which elute earlier due to increased polarity. Protic solvents are strictly avoided during sample preparation to prevent solvolysis [4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of the reagent in 10 mL of anhydrous acetonitrile (HPLC grade). Critical: Do not use methanol or water as the diluent.
-
Mobile Phase Setup:
-
Solvent A: 0.1% Formic acid in ultra-pure water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Column Selection: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 4.0 min: 95% B
-
Flow rate: 0.4 mL/min.
-
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Acceptance Criteria: The principal peak must integrate to ≥97.0% Area. Hydrolysis products (typically eluting 1-1.5 minutes earlier) must be <1.0%.
Protocol B: Functional QC Test (Regioselective C7-Amination)
Causality: This self-validating functional test confirms that the reagent retains its regioselective reactivity profile without forming bis-substituted impurities, proving the batch is chemically competent for downstream library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve 1.0 mmol (240.5 mg) of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine in 5.0 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Cool the solution to precisely 0°C using an ice-water bath. Critical: Strict temperature control prevents premature nucleophilic attack at the secondary C2 position.
-
Reagent Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.0 mmol of a primary amine (e.g., n-butylamine) dissolved in 1.0 mL DCM over 10 minutes.
-
Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear.
-
Workup: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Acceptance Criteria: The crude yield of the 7-amino-2,5-dichloro intermediate must be >85%. LC-MS must confirm the correct mass ([M+H]⁺ corresponding to the mono-substituted product) with <2% of the bis-substituted byproduct.
References
-
Moon, J., et al. "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis." Organic & Biomolecular Chemistry, 2025. Available at:[Link]
-
Lee, T., et al. "Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement." Journal of Organic Chemistry, 2021, 86(18):12517-12527. Available at:[Link]
-
Abou-Gharbia, M., et al. "Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH)." PMC, 2024. Available at:[Link]
Safety Operating Guide
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine proper disposal procedures
Part 1: Executive Summary & Immediate Action Card
Warning: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) is a highly electrophilic, moisture-sensitive halogenated heterocycle. Improper disposal can result in the uncontrolled release of hydrochloric acid (HCl) gas or exothermic reactions.
| Critical Check | Action |
| Primary Hazard | Moisture Sensitive / Corrosive. Hydrolyzes to release HCl. |
| Waste Stream | High-BTU Incineration (Halogenated). DO NOT sewer. |
| Segregation | Keep separate from aqueous wastes , strong bases , and oxidizers . |
| RCRA Status | Not P/U-listed. Regulate as Characteristic Hazardous Waste (D002, D003). |
| Spill Response | Cover with dry lime/sand. Do not use water.[1] |
Part 2: Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand its reactivity.[2] The trichloro-substitution pattern on the thiazolo[4,5-d]pyrimidine core creates three highly electrophilic sites susceptible to nucleophilic aromatic substitution (
Physicochemical Properties
-
CAS Number: 122970-50-7[3]
-
Molecular Formula: C
Cl N S[3] -
Molecular Weight: 240.50 g/mol [3]
-
Physical State: Solid (typically off-white to yellow crystalline).
-
Reactivity: Rapid hydrolysis in the presence of water/humidity to form hydroxy-derivatives and HCl gas.
Reactivity & Mechanism of Hazard
The electron-deficient nature of the pyrimidine and thiazole rings activates the chlorine atoms. Upon contact with moisture (nucleophile), the following degradation occurs, necessitating strict moisture control during waste packaging.
Figure 1: Hydrolysis Hazard Pathway The diagram below illustrates the sequential hydrolysis that generates corrosive byproducts, highlighting why aqueous waste streams must be avoided.
Caption: Mechanism of HCl generation upon exposure to moisture. This reaction drives the requirement for anhydrous waste handling.
Part 3: Step-by-Step Disposal Protocols
Do not attempt to chemically neutralize large quantities (>10g) in the lab unless you have a validated SOP and a chilled reactor. The safest route for standard laboratory disposal is Lab Packing for Incineration .
Scenario A: Pure Solid Substance (Surplus or Expired)
Best for: Vials containing >50 mg of solid material.
-
Container Selection: Use the original manufacturer vial if possible. If transferring, use a glass or HDPE jar with a Teflon-lined screw cap.
-
Secondary Containment: Place the primary container inside a clear, sealable bag (Zip-lock) to contain any fugitive dust or leaks.
-
Labeling:
-
Label as "Hazardous Waste - Solid, Toxic, Corrosive" .
-
Explicitly write: "Contains Chlorinated Heterocycle. DO NOT MIX WITH WATER."
-
-
Lab Pack: Place the sealed bag into a DOT-approved lab pack drum (typically 5-gallon or 30-gallon) lined with vermiculite or absorbent pads.
-
Manifesting: List under DOT Hazard Class 6.1 (Toxic) or 8 (Corrosive) depending on the specific SDS data for your batch.
Scenario B: Solutions (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction solvents containing the compound.
-
Solvent Compatibility: Ensure the solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).
-
Critical: If the solvent is DMSO or DMF, be aware that these can facilitate skin absorption of the toxic compound.
-
-
Segregation: Pour into the "Halogenated Organic Solvent" carboy.
-
Prohibited: Do NOT pour into "Aqueous Waste" or "Acid Waste" containers.
-
-
pH Check: If the solution was quenched with acid, ensure the pH is < 2 or > 12 before mixing, though neutral organic streams are preferred.
-
Cap Venting: If you suspect unreacted thionyl chloride or POCl
is also present, use a vented cap for the first 24 hours to prevent pressure buildup.
Scenario C: Empty Containers (Trace Residues)
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., Acetone or Dichloromethane).
-
Rinsate Disposal: Pour all rinsates into the Halogenated Organic Solvent waste container (See Scenario B).
-
Defacing: Deface the label and discard the dry, rinsed vial into Glass Trash (if non-hazardous per local policy) or Debris Waste (if local policy requires all chemical containers to be treated as hazmat).
Part 4: Regulatory Compliance (RCRA & DOT)
Since 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is not explicitly listed on the RCRA P-list or U-list, it is regulated based on Generator Knowledge of its characteristics.
| Regulatory Body | Classification | Code/Standard |
| EPA (RCRA) | Characteristic Waste | D003 (Reactive - if potential for gas generation)D002 (Corrosive - if pH < 2 upon aqueous contact) |
| DOT (Shipping) | Hazardous Material | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) ORUN 2811 (Toxic solid, organic, n.o.s.) |
| SARA Title III | Section 311/312 | Acute Health Hazard, Reactive Hazard |
Decision Matrix for Waste Classification:
Caption: Decision tree for selecting the correct waste stream based on physical state and solvent matrix.
Part 5: Emergency Contingencies
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved) , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator .
-
Containment:
-
Do NOT use water. Water will generate HCl fumes.
-
Cover the spill with dry lime, sand, or soda ash to absorb moisture and neutralize potential acidity.
-
-
Collection: Scoop the material into a dry waste container using a non-sparking scoop.
-
Surface Decon: Once the bulk solid is removed, wipe the surface with a paper towel soaked in dilute sodium bicarbonate solution (to neutralize traces), followed by water. Dispose of wipes as hazardous waste.
References
-
US EPA. (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1][2][4][5] PubChem Compound Summary for Chlorinated Thiazolopyrimidines. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Advanced Handling and PPE Guide for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic building blocks requires more than superficial compliance with a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the chemical's behavior. 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: ) is a critical electrophilic scaffold utilized extensively in drug discovery, particularly in the synthesis of purine isosteres for kinase inhibitors, such as and . However, the very features that make it a versatile building block—three highly labile carbon-chlorine bonds—also make it a significant occupational hazard.
This guide provides a self-validating operational and disposal plan, ensuring that failure at any single step prevents progression to a more dangerous state.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the hazards associated with this compound:
-
Electrophilicity & SNAr Reactivity: The pyrimidine and thiazole rings strongly withdraw electron density, heavily activating the 2, 5, and 7 positions. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Moisture Sensitivity (H319, H335): Upon contact with moisture in the respiratory tract or eyes, the compound undergoes rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas.
-
Protein Adduction (H315, Sensitization): If exposed to bare skin, the nucleophilic amine and thiol groups in skin proteins directly attack the electrophilic centers, leading to covalent adduction, severe irritation, and potential sensitization.
Mechanistic pathways of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine toxicity via hydrolysis and SNAr.
Comprehensive PPE Matrix
Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following quantitative PPE specifications must be strictly adhered to:
| Protection Zone | Required PPE Specification | Mechanistic Rationale |
| Ocular | Snug-fitting chemical splash goggles AND full face shield. | Prevents corneal exposure to localized HCl gas generated by hydrolysis upon contact with tear film. |
| Dermal (Hands) | Double-gloving: Inner layer Nitrile (0.1 mm), Outer layer Neoprene or heavy-duty Nitrile (≥0.3 mm). | Prevents SNAr-mediated protein adduction. Outer glove protects against organic solvents; inner glove provides a sterile barrier. |
| Respiratory | Fume hood (Face velocity 80-120 FPM). If outside hood: NIOSH-approved N95/P100 half-mask with acid gas cartridges. | Mitigates inhalation of aerosolized reactive dust and localized HCl gas (H335 hazard). |
| Body | Flame-retardant, fluid-resistant lab coat. Non-porous apron during large-scale (>10g) handling. | Blocks static cling of reactive dust particles to clothing, preventing delayed skin contact. |
Operational Workflow & Safety Protocols
A self-validating protocol ensures that environmental and physical parameters are correct before the chemical is ever exposed to the atmosphere.
Step-by-Step Methodology for Safe Handling:
-
Environmental Verification: Ensure the fume hood is operational (80-120 FPM). Purge the receiving reaction vessel with an inert gas (N2 or Argon) to eliminate ambient moisture.
-
Thermal Equilibration (Critical Step): The compound is stored at 2-8°C. Do not open immediately. Allow the sealed container to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold container causes immediate atmospheric condensation on the chemical, triggering premature hydrolysis, releasing HCl, and degrading the reagent.
-
Weighing & Transfer: Use an anti-static weighing boat and a ceramic or PTFE-coated spatula. Avoid metal spatulas, as static charge can aerosolize the fine powder. Validation: If the powder appears clumpy or off-white, hydrolysis has already occurred; the batch must be quarantined and quenched.
-
Reaction Setup: Immediately dissolve the weighed compound in an anhydrous, aprotic solvent (e.g., dry THF, DMF, or DCM). Seal the reaction vessel and maintain under positive inert gas pressure.
-
Decontamination: Wipe down the balance and fume hood surfaces with a mildly basic solution (e.g., 5% NaHCO3) to neutralize any microscopic dust, followed by a DI water wipe.
Step-by-step operational workflow for handling moisture-sensitive electrophiles.
Emergency Response & Chemical Disposal
Because of its reactivity, 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine cannot be disposed of in standard organic waste streams without prior deactivation.
Spill Management (< 5g):
-
Do NOT use water directly , as it will cause rapid, uncontrolled HCl evolution.
-
Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite).
-
Carefully sweep the mixture into a dedicated solid waste container using a non-sparking brush.
-
Neutralize the affected surface with a 5% sodium bicarbonate (NaHCO3) solution, leaving it for 15 minutes before wiping clean.
Waste Quenching Protocol: Unreacted starting material or reaction aliquots must be quenched to convert the electrophilic C-Cl bonds into inert hydroxyl/oxo derivatives.
-
Prepare a stirred, ice-cold bath containing 1M NaOH or saturated NaHCO3 solution (at least 10 equivalents relative to the chemical).
-
Slowly add the organic waste solution containing the chemical dropwise to the basic bath.
-
Stir vigorously for 30–60 minutes to ensure complete hydrolysis.
-
Verify the pH is neutral to mildly basic (pH 7-9) before transferring the biphasic mixture to the appropriate aqueous and halogenated organic waste carboys.
References
-
Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. PubMed. Retrieved from[Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). PB-10, a thiazolo[4,5-d] pyrimidine derivative, targets p21-activated kinase 4 in human colorectal cancer cells. PubMed. Retrieved from[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
